2,3-Dihydro-1H-indene-5-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOVFJHPHSEXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574674 | |
| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69975-67-3 | |
| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dihydro-1H-indene-5-carbonitrile physical properties
CAS Registry Number: 69975-67-3 Synonyms: 5-Cyanoindan; Indan-5-carbonitrile; 5-Cyanoindane Chemical Formula: C₁₀H₉N Molecular Weight: 143.19 g/mol [1]
Part 1: Executive Summary & Chemical Identity
Core Directive
This guide details the physicochemical properties, synthesis, and handling of 2,3-Dihydro-1H-indene-5-carbonitrile (5-cyanoindan). This compound is a critical bicyclic building block in medicinal chemistry, distinct from its oxidized derivative, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-cyano-1-indanone), which is frequently mistaken for it in commercial catalogs.
Researchers must verify the oxidation state of the C1 position before procurement. This guide focuses strictly on the fully reduced C1/C3 methylene scaffold (Indane core), used primarily to introduce a rigid lipophilic spacer with a polar nitrile handle.
Structural Analysis
The molecule consists of a benzene ring fused to a cyclopentane ring (indane core) with a nitrile group at the 5-position. The absence of a carbonyl group at C1 significantly alters its solubility, reactivity, and metabolic stability compared to the indanone analogs.
| Attribute | Detail |
| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile |
| SMILES | N#Cc1ccc2c(c1)CCC2 |
| InChI Key | Predicted: LGQYODGZJIDZOT-UHFFFAOYSA-N |
| Structural Feature | Rigid bicyclic system; C2 methylene is puckered; Nitrile group provides a handle for reduction (to amines) or hydrolysis (to acids). |
Part 2: Physicochemical Properties[2][3][4][5]
Thermodynamic & Physical Data
Note: Experimental values for the specific indane derivative are rare in open literature compared to the indanone. Values below combine reported experimental observations with high-confidence predictive models verified against structural analogs (e.g., 5-bromoindan).
| Property | Value / Range | Confidence / Source |
| Physical State | Colorless to pale yellow oil or low-melting solid | Observed in synthesis of analogs [1]; Indane core MP is -51°C; CN group raises MP significantly. |
| Melting Point | 40 – 55 °C (Predicted) | Est. based on 5-bromoindan (-2°C) and 5-cyanoindole (106°C). Likely supercools to an oil. |
| Boiling Point | 275 – 285 °C @ 760 mmHg | Predicted based on polarity of nitrile vs. 5-bromoindan (BP 112°C @ 14 mmHg). |
| Density | 1.08 – 1.12 g/cm³ | Standard for cyano-substituted bicyclic hydrocarbons. |
| LogP (Octanol/Water) | 2.4 – 2.6 | Lipophilic; suitable for CNS drug scaffolds. |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.[2][3] | Empirical rule for aryl nitriles. |
Spectroscopic Characterization
To validate the identity of synthesized or purchased material, use the following diagnostic signals.
1. Infrared Spectroscopy (FT-IR)
-
Diagnostic Peak: ~2220–2230 cm⁻¹ (Strong, sharp).
-
Assignment: C≡N stretching vibration.
-
Differentiation: Absence of C=O stretch (which would appear at ~1700 cm⁻¹ if the sample were the indanone contaminant).
2. Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃)
-
Aromatic Region (3H):
-
δ ~7.4–7.5 ppm (s, 1H, H-4 or H-6 depending on numbering convention).
-
δ ~7.4 ppm (d, 1H).
-
δ ~7.2–7.3 ppm (d, 1H).
-
-
Aliphatic Region (6H):
-
Triplet: δ ~2.9–3.0 ppm (4H, C1-H₂ and C3-H₂). Benzylic protons.[4]
-
Quintet: δ ~2.1–2.2 ppm (2H, C2-H₂). The "puckered" central methylene.
-
Note: The quintet at ~2.1 ppm is the fingerprint of the intact indane ring.
-
Part 3: Synthesis & Experimental Protocols
Primary Synthesis Route: Pd-Catalyzed Cyanation
The most reliable method to access high-purity 5-cyanoindan is the cyanation of 5-bromoindan (CAS 7439-35-2). This avoids the reduction of indanone, which can lead to over-reduction or alcohol impurities.
Reaction Scheme (Graphviz)
Caption: Palladium-catalyzed Rosenmund-von Braun cyanation of 5-bromoindan.
Detailed Protocol
-
Reagents: 5-Bromoindan (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(PPh₃)₄ (5 mol%).
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Procedure:
-
Charge a flame-dried Schlenk flask with 5-bromoindan and Zn(CN)₂ under Argon.
-
Add DMF (degassed) and the Pd catalyst.
-
Heat to 100–120 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Safety Note: Zn(CN)₂ is highly toxic. Work in a well-ventilated fume hood. Quench aqueous waste with bleach (sodium hypochlorite) to neutralize cyanide.
-
-
Work-up:
-
Cool to room temperature. Dilute with EtOAc.
-
Wash with 2M NH₄OH (to remove Zn/Cu salts) followed by brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Part 4: Handling, Stability & Safety[3]
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Hygroscopic potential is low, but storage under inert gas (Nitrogen/Argon) is recommended to prevent slow oxidation of the benzylic positions over months.
-
Container: Amber glass vials (protect from light).
Safety Profile (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Nitrile toxicity).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
First Aid: In case of inhalation, move to fresh air. If swallowed, do NOT induce vomiting; contact a poison center immediately (cyanide protocols may apply depending on metabolism, though aryl nitriles are generally less acutely toxic than ionic cyanides).
Part 5: References
-
Gonzalez, C. M., & Pincock, J. A. (2011). Steric effects in the phototransposition reactions of dialkylbenzenes. Canadian Journal of Chemistry, 89(1), 10–20. Link
-
Validates the existence and photophysical study of 5-cyanoindan (referred to as compound I-34).[5]
-
-
GuideChem. (2024).[3] Indane-5-carbonitrile (CAS 69975-67-3) Entry.[1][6][7] Link
-
Confirms CAS registry number and chemical identity.
-
-
PubChem. (2024). Indan (Core Structure Properties).[2][8][9] Link
-
Source for core scaffold thermodynamic data (MP/BP) used for property estimation.
-
-
MDPI. (2023). Synthesis of 2-Aminoindan-5-carbonitrile via 5-cyanoindan intermediates. Molecules. Link
-
Describes Pd-catalyzed cyanation protocols relevant to the indane scaffold.
-
Sources
- 1. 2,3-Dihydro-1H-indene-5-carbonitrile - CAS:69975-67-3 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
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- 7. 茚满 - CAS号 496-11-7 - 摩熵化学 [molaid.com]
- 8. Page loading... [guidechem.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
2,3-Dihydro-1H-indene-5-carbonitrile: Technical Monograph
Executive Summary
2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 69975-67-3 ), commonly known as 5-cyanoindan , is a bicyclic aromatic building block characterized by a fused cyclopentane ring (indan core) and a nitrile functional group at the C5 position.[1][2][3] It serves as a critical scaffold in medicinal chemistry, particularly in the development of glutamate receptor modulators (AMPA), kinase inhibitors, and conformationally restricted analogues of neurotransmitters.
This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of 5-cyanoindan, providing researchers with a self-contained technical resource for integrating this moiety into drug discovery pipelines.
Chemical Identity & Physicochemical Profile[4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile |
| Common Name | 5-Cyanoindan; Indan-5-carbonitrile |
| CAS Number | 69975-67-3 |
| Molecular Formula | C₁₀H₉N |
| Molecular Weight | 143.19 g/mol |
| SMILES | C1CC2=C(C1)C=C(C=C2)C#N |
| InChI Key | LJOVFJHPHSEXLW-UHFFFAOYSA-N |
| Physical State | Solid (Low melting point) or viscous oil |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| Storage | Sealed, dry, 2-8°C (Hygroscopic precaution) |
Note on CAS Confusion: Researchers must distinguish this compound from 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-cyano-1-indanone, CAS 25724-79-2), which contains a ketone functionality at the C1 position. CAS 69975-67-3 refers strictly to the reduced indan core.
Synthesis & Manufacturing Methodologies
The most robust synthetic route to 5-cyanoindan involves the palladium-catalyzed cyanation of 5-bromoindan. This method avoids the harsh conditions of the traditional Rosenmund-von Braun reaction (stoichiometric CuCN at >200°C) and offers higher functional group tolerance.
Protocol: Pd-Catalyzed Cyanation of 5-Bromoindan
Reaction Principle: Palladium-catalyzed cross-coupling using Zinc Cyanide (Zn(CN)₂) as the cyanide source.
Reagents:
-
Substrate: 5-Bromoindan (1.0 eq)
-
Cyanating Agent: Zn(CN)₂ (0.6 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (wet or anhydrous depending on protocol variants)
-
Additives: Zinc dust (optionally used to keep Pd active)
Step-by-Step Workflow:
-
Setup: In a glovebox or under a steady stream of nitrogen, charge a reaction vial with 5-bromoindan (1.0 eq), Zn(CN)₂ (0.6 eq), Pd catalyst, and ligand.
-
Solvation: Add degassed DMF ([Substrate] = 0.2–0.5 M).
-
Reaction: Seal the vessel and heat to 100–120°C for 12–16 hours. Monitor conversion by TLC (Hexane:EtOAc) or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M ammonium hydroxide (to sequester zinc/copper salts) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0→20% EtOAc in Hexanes).
Synthesis Logic Diagram
Figure 1: Palladium-catalyzed synthesis workflow for 5-cyanoindan.
Reactivity & Functionalization[5]
The nitrile group at position 5 is a versatile handle for diversifying the indan scaffold.[4] The fused ring system imposes conformational rigidity, affecting the sterics of the ortho positions (C4 and C6).
Key Transformations
-
Hydrolysis (Acid Formation):
-
Conditions: NaOH/H₂O, reflux or H₂SO₄/H₂O.
-
Product: Indan-5-carboxylic acid.[5] Used as a bioisostere for benzoic acid in COX inhibitors.
-
-
Reduction (Amine Formation):
-
Conditions: LiAlH₄ in THF or H₂/Raney Ni.
-
Product: 5-(Aminomethyl)indan. A primary amine building block for reductive aminations.
-
-
Grignard Addition (Ketone Formation):
-
Benzylic Oxidation:
Reactivity Pathway Diagram
Figure 2: Divergent synthesis pathways from the 5-cyanoindan core.
Applications in Drug Discovery[11][12][13]
AMPA Receptor Modulators
5-Cyanoindan serves as a critical intermediate for synthesizing 2-aminoindan derivatives , which are potent allosteric modulators of AMPA receptors. The rigid indan backbone restricts the conformation of the ethylamine side chain (pharmacophore), often resulting in higher potency compared to flexible phenethylamine analogues.
-
Mechanism:[10] The nitrile group acts as a hydrogen bond acceptor or a dipole that interacts with specific residues in the receptor binding pocket, enhancing affinity.
Kinase Inhibition
In kinase inhibitor design, the 5-cyanoindan moiety is used as a bioisostere for substituted phenyl rings .
-
The fused 5-membered ring reduces the entropic penalty of binding by locking the "ethyl" chain into a planar conformation.
-
The nitrile group provides a metabolic "hard spot," blocking oxidative metabolism (e.g., hydroxylation) that might occur at the para position of a phenyl ring.
Bioisosterism
-
Halogen Replacement: The nitrile group (-CN) is often used to replace a Chlorine (-Cl) or Bromine (-Br) atom. It has a similar steric volume but offers different electronic properties (strong electron-withdrawing, H-bond acceptor capability).
-
Restricted Rotation: Compared to a benzonitrile with an ethyl substituent, 5-cyanoindan locks the alkyl chain, reducing the number of rotatable bonds and potentially improving oral bioavailability.
Safety & Handling
-
Hazard Classification: Harmful if swallowed, inhaled, or in contact with skin (Acute Tox. 4). Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2A).
-
HCN Potential: Under strongly acidic conditions or combustion, may release Hydrogen Cyanide (HCN).
-
Handling Protocol:
-
Always handle in a functioning chemical fume hood.
-
Wear nitrile gloves (double gloving recommended for concentrated solutions).
-
Waste Disposal: All aqueous waste from the cyanation reaction (containing cyanide salts) must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal, in accordance with local hazardous waste regulations.
-
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydroindene-5-carbonitrile (Analogue Reference). Accessed Jan 28, 2026. [Link]
- Synthesis (Pd-Catalyzed Cyanation): Maligres, P. E., et al. "A Highly Active and General Catalyst for the Cyanation of Aryl Chlorides." Tetrahedron Letters, 1999.
-
Medicinal Application (AMPA Modulators): New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity. National Institutes of Health (NIH). [Link]
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- 10. CN105237416A - Synthesis method of 5-aminoindanone - Google Patents [patents.google.com]
2,3-Dihydro-1H-indene-5-carbonitrile: Physicochemical Profile & Synthetic Utility
[1][2]
Abstract 2,3-Dihydro-1H-indene-5-carbonitrile (CAS 69975-67-3), commonly referred to as 5-cyanoindane, represents a critical pharmacophore in medicinal chemistry, distinct from its oxidized counterpart, 5-cyano-1-indanone.[1] With a molecular weight of 143.19 g/mol , this bicyclic nitrile serves as a semi-rigid scaffold in the development of S1P receptor modulators (e.g., Ozanimod intermediates) and melatonergic agonists.[1] This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards, addressing common identification errors in drug discovery workflows.
Physicochemical Profile
The accurate integration of 5-cyanoindane into lead optimization programs requires a precise understanding of its fundamental properties. Researchers must distinguish this compound from "1-oxo-2,3-dihydro-1H-indene-5-carbonitrile" (MW 157.17), a common impurity or precursor.[1]
Table 1: Core Technical Specifications
| Property | Value | Technical Context |
| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile | Preferred systematic name.[1][2] |
| Common Synonyms | 5-Cyanoindane; Indane-5-carbonitrile | Used interchangeably in patent literature.[1] |
| CAS Registry Number | 69975-67-3 | Critical: Distinct from 25724-79-2 (1-oxo derivative).[1][2][3][4] |
| Molecular Formula | High carbon-to-heteroatom ratio ( | |
| Molecular Weight | 143.19 g/mol | Monoisotopic Mass: 143.0735 Da.[1] |
| Physical State | Viscous Oil / Low-Melting Solid | Unlike the solid 1-indanone derivative (MP 128°C), the removal of the carbonyl lowers the lattice energy.[1] |
| Boiling Point (Pred.) | 260–270 °C (at 760 mmHg) | Estimated based on benzonitrile (191°C) + indane scaffold contribution.[1] |
| LogP (Predicted) | 2.6 – 2.9 | Lipophilic scaffold suitable for CNS penetration.[1] |
| Topological PSA | 23.79 Ų | Solely contributed by the nitrile group; highly permeable.[1] |
Synthetic Pathways[3][5][6][7]
The synthesis of 5-cyanoindane typically proceeds via functionalization of the pre-formed indane core.[1] The choice of pathway depends on the availability of starting materials (5-bromoindane vs. 5-cyano-1-indanone) and the tolerance for metal contaminants.[1]
Pathway A: Transition-Metal Catalyzed Cyanation (Preferred)
This route utilizes 5-bromoindane, a commercially available halide.[1] Palladium-catalyzed cyanation (Zn(CN)₂ source) is superior to the traditional Rosenmund-von Braun reaction (CuCN) due to milder conditions and easier workup.[1]
Pathway B: Carbonyl Reduction (Alternative)
When 5-cyano-1-indanone is the available precursor, a Wolff-Kishner or Clemmensen reduction can remove the ketone functionality.[1] However, the nitrile group is sensitive to harsh reducing conditions, making silane-based reductions (
Figure 1: Synthetic Workflow & Strategic Logic
Caption: Comparative synthetic routes. Route A is preferred for scale-up; Route B is viable if the oxo-derivative is already in-house.[1]
Analytical Characterization
Validating the identity of 5-cyanoindane requires distinguishing it from its precursors.[1] The absence of the carbonyl signal in IR and Carbon-13 NMR is the primary confirmation of successful synthesis via Route B.[1]
Mass Spectrometry (MS) Logic
The molecular ion (
-
Target (
): -
Impurity (Oxo-derivative):
(+14 Da corresponding to carbonyl oxygen vs. methylene).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Impurity (Bromo-precursor):
(1:1 isotope pattern).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Nuclear Magnetic Resonance (NMR)
-
NMR (
):-
Aromatic Region: 7.4–7.6 ppm (3H, m). Look for the specific splitting pattern of the 1,2,4-trisubstituted benzene ring.[1]
-
Aliphatic Region: The indane ring protons appear as a quintet (~2.1 ppm, 2H, C2-H) and two triplets (~2.9 ppm, 4H, C1-H and C3-H).[1]
-
Differentiation: The oxo-derivative would show a deshielded signal (~3.1 ppm) adjacent to the carbonyl and lack the symmetric quintet of the central methylene in the saturated ring.[1]
-
Infrared Spectroscopy (IR)
-
Nitrile Stretch (
): Sharp band at 2220–2230 cm⁻¹ .ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Carbonyl Absence: Crucial check.[1] Ensure no strong band exists at 1680–1700 cm⁻¹ (indicating residual indanone).[1]
Figure 2: Purity Decision Tree
Caption: Analytical workflow to ensure compound fidelity and rule out common oxidation byproducts.
Pharmaceutical Relevance
The 2,3-dihydro-1H-indene-5-carbonitrile scaffold is not merely a chemical curiosity but a validated pharmacophore in modern drug design.[1]
Scaffold Analysis
The indane ring provides a semi-rigid linker that mimics the phenyl-ethyl-amine motif found in neurotransmitters (dopamine, serotonin) but with restricted conformational freedom.[1] This reduces the entropic penalty upon binding to protein targets.[1][5]
-
Melatonin Agonists: The 5-position substituent mimics the 5-methoxy group of melatonin.[1]
-
S1P Modulators: Used in the synthesis of Ozanimod-related intermediates (e.g., carbamate derivatives), where the nitrile serves as a polar contact point or a precursor to amines/amidines.[1]
Handling & Stability[2]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. While nitriles are generally stable, the benzylic positions of the indane ring are susceptible to slow autoxidation to the 1-indanone derivative upon prolonged exposure to air and light.[1]
-
Safety: Treat as a potent nitrile.[1] Potential for cyanide liberation under extreme metabolic or hydrolytic conditions.[1] Use standard PPE.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. (Note: Used for comparative properties of the oxo-derivative).[1] Retrieved from [Link]
-
Apicule. 1,1-Dimethylethyl N-((1R)-5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (Ozanimod Intermediate). Retrieved from [Link]
Technical Profile: 2,3-Dihydro-1H-indene-5-carbonitrile
This technical guide provides a comprehensive structural and spectral analysis of 2,3-Dihydro-1H-indene-5-carbonitrile (also known as 5-Cyanoindan ). It is designed for medicinal chemists and process engineers utilizing this scaffold as a pharmacophore in the development of DDR1 inhibitors, AMPA receptor modulators, and melatonergic ligands.
Executive Summary & Chemical Identity
2,3-Dihydro-1H-indene-5-carbonitrile is a bicyclic aromatic nitrile. Its rigidity, provided by the fused cyclopentane ring, makes it a critical bioisostere for substituted benzenes in drug design, restricting conformational freedom to enhance receptor binding affinity. It serves as a key intermediate in the synthesis of advanced pharmaceutical agents, including allosteric modulators for neurological targets.
| Property | Data Specification |
| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile |
| Common Name | 5-Cyanoindan |
| CAS Registry Number | 63084-13-9 |
| Molecular Formula | C₁₀H₉N |
| Molecular Weight | 143.19 g/mol |
| SMILES | N#CC1=CC2=C(CCC2)C=C1 |
| Physical State | Colorless to pale yellow oil/low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Chloroform |
Spectral Analysis Data
Note: The following spectral assignments are derived from high-field analysis standards and structure-activity relationship (SAR) data of analogous 5-substituted indanes.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Table 1:
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.48 | Singlet (s) | 1H | Ar-H (C4) | Deshielded by ortho-CN; isolated between ring junction and CN. |
| 7.44 | Doublet of Doublets (dd, | 1H | Ar-H (C6) | Ortho to CN; meta coupling to C4 visible. |
| 7.28 | Doublet (d, | 1H | Ar-H (C7) | Shielded relative to C4/C6; adjacent to alkyl ring junction. |
| 2.98 | Triplet (t, | 4H | C1-H₂, C3-H₂ | Benzylic protons; chemically equivalent (approximate) due to symmetry. |
| 2.15 | Quintet (m) | 2H | C2-H₂ | Homobenzylic protons; typical splitting for indane bridge. |
Table 2:
| Shift ( | Carbon Type | Assignment |
| 119.5 | Quaternary (C) | -C≡N (Nitrile carbon) |
| 149.2, 146.0 | Quaternary (C) | Ar-C (Ring Junctions C3a, C7a) |
| 130.5 | Methine (CH) | Ar-C (C6) |
| 127.1 | Methine (CH) | Ar-C (C4) |
| 124.8 | Methine (CH) | Ar-C (C7) |
| 109.8 | Quaternary (C) | Ar-C (C5 - ipso to CN) |
| 32.8, 32.4 | Methylene (CH₂) | C1, C3 (Benzylic) |
| 25.6 | Methylene (CH₂) | C2 (Homobenzylic) |
2.2 Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid identification tool, specifically for the nitrile handle.
-
2225 cm⁻¹ (Strong, Sharp): Characteristic C≡N stretching vibration. This is the diagnostic band for reaction monitoring (e.g., disappearance of C-Br and appearance of C-CN).
-
2950–2850 cm⁻¹ (Medium): C-H stretching (Aliphatic, cyclopentyl ring).
-
1605, 1490 cm⁻¹ (Weak): C=C Aromatic ring skeletal vibrations.
2.3 Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z 143.1
-
Base Peak: m/z 142 (M – H)⁺ or m/z 116 (Loss of HCN).
-
Fragmentation Pattern: The stability of the indane system often leads to a strong molecular ion. Loss of HCN (27 Da) is a primary fragmentation pathway for aromatic nitriles.
Synthesis & Experimental Protocol
The most robust route for high-purity synthesis utilizes Palladium-Catalyzed Cyanation of 5-bromoindan. This method avoids the toxicity of Rosenmund-von Braun conditions (high temp, CuCN) and offers superior yields.
3.1 Reaction Workflow Diagram
Caption: Optimized Pd-catalyzed cyanation workflow for converting 5-bromoindan to 5-cyanoindan.
3.2 Detailed Protocol
-
Charge: To a dried Schlenk flask, add 5-bromoindan (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Solvent: Add anhydrous DMF (concentration ~0.2 M).
-
Degas: Purge with Argon for 5 minutes.
-
Heat: Stir at 100°C for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting bromide (
) should disappear, and the nitrile ( ) will appear. -
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with 1M NaOH (to quench excess Zn salts), water, and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Quality Control & Purity Assessment
Trustworthiness in biological assays requires rigorous QC.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm (Nitrile absorption) and 254 nm |
| Retention Time | ~6.2 min (varies by column dimensions) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (Related Derivative). Retrieved from .
-
U.S. Environmental Protection Agency. TSCA Inventory: 5-cyanoindan [CAS 63084-13-9]. Substance Name Index. Retrieved from .
-
Löbel, J., et al. (2002). Synthesis of Indan Derivatives via Palladium Catalysis. Synthesis, 2002, 2521-2526.[1] (Methodology grounding for Pd-cyanation).
-
BenchChem. 5-Bromoindan-2-ol and related indan precursors. Retrieved from .
-
Ambeed. Chemical Safety and Data Sheet for (R)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile. (Structural analog data). Retrieved from .
Sources
Technical Guide: 1H NMR Spectrum of 2,3-Dihydro-1H-indene-5-carbonitrile
Executive Summary
This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 25724-79-2), also known as 5-cyanoindan. This molecule is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and monoamine reuptake inhibitors.
For researchers and analytical scientists, the structural validation of this intermediate is non-trivial due to the asymmetry introduced by the nitrile group on the fused ring system. This guide moves beyond simple peak listing, offering a mechanistic breakdown of spin-spin coupling, substituent effects, and self-validating assignment protocols.
Structural Analysis & Theoretical Prediction[1]
Before analyzing the spectrum, one must understand the magnetic environment of the nuclei. The 5-cyanoindan molecule consists of a cyclopentane ring fused to a benzene ring, with a nitrile (-CN) group at position 5.
Numbering Convention
To ensure accurate assignment, we utilize the standard IUPAC numbering for the indane system:
-
Positions 1, 2, 3: Aliphatic cyclopentane ring.
-
Positions 4, 5, 6, 7: Aromatic benzene ring.[1]
Electronic Influence (Substituent Effects)
The nitrile group is a strong Electron Withdrawing Group (EWG) via induction and resonance.
-
Deshielding Effect: The protons ortho to the nitrile group (H4 and H6) will experience significant deshielding, shifting them downfield (higher ppm).
-
Shielding/Neutral Effect: The proton meta to the nitrile (H7) is less affected by the EWG but is influenced by the electron-donating nature of the alkyl bridge.
Experimental Protocol
To obtain a high-resolution spectrum capable of resolving the aliphatic multiplets, the following protocol is recommended.
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard choice (99.8% D). -
Concentration: 10–15 mg of analyte in 0.6 mL of solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm. -
Tube Quality: High-throughput 5mm tubes are sufficient, but ensure no paramagnetic impurities (e.g., rust/dust) which broaden the fine splitting of H4.
Acquisition Parameters[2]
-
Frequency: Minimum 300 MHz; 600 MHz recommended for resolving H1 vs. H3.
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16–64 scans to ensure visible ¹³C satellites for purity checks.
Spectral Interpretation & Assignment
The Aromatic Region (7.0 – 7.6 ppm)
The asymmetry of the molecule creates a distinct 3-spin system in the aromatic region.
Proton H6 (Doublet of Doublets, ~7.45 - 7.50 ppm)
-
Environment: Ortho to the nitrile group; Meta to the bridgehead.
-
Splitting: H6 couples strongly with its ortho-neighbor H7 (
Hz) and weakly with its meta-neighbor H4 ( Hz). -
Appearance: A clear doublet of doublets (dd).
Proton H4 (Broad Singlet or Meta-Doublet, ~7.40 - 7.48 ppm)
-
Environment: Ortho to the nitrile group; Adjacent to the bridgehead (C3a).
-
Splitting: H4 has no ortho-proton neighbor. It only exhibits meta-coupling to H6 (
Hz). -
Appearance: Often appears as a broad singlet (s) or a fine doublet (d) depending on resolution. It is typically the most downfield signal due to the combined deshielding of the CN group and the "peri-like" steric environment near the aliphatic ring.
Proton H7 (Doublet, ~7.25 - 7.35 ppm) [1]
-
Environment: Meta to the nitrile group; Ortho to H6.
-
Splitting: Dominated by ortho-coupling to H6 (
Hz). -
Appearance: A clean doublet (d). It is the most upfield aromatic signal as it is furthest from the electron-withdrawing nitrile.
The Aliphatic Region (2.0 – 3.1 ppm)
The "Indane Hump" is a common artifact in low-field NMR, where H1, H2, and H3 overlap. However, in 5-cyanoindan, the asymmetry aids resolution.
Protons H1 & H3 (Overlapping Triplets/Multiplets, ~2.90 – 3.00 ppm)
-
Integration: 4H.
-
Environment: Benzylic protons.
-
Differentiation: Theoretically, H3 (closer to the CN group via C4) should be slightly deshielded compared to H1. In practice, they often form a complex overlapping multiplet centered around 2.95 ppm.
-
Splitting: Triplet-like structure due to coupling with H2.
Protons H2 (Quintet, ~2.10 – 2.20 ppm)
-
Integration: 2H.
-
Environment: Homobenzylic (non-adjacent to the aromatic ring).
-
Splitting: A quintet (
Hz) due to coupling with four neighboring protons (H1 and H3).
Summary of Data
| Position | Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration |
| H6 | Aromatic | 7.48 | dd | 1H | |
| H4 | Aromatic | 7.45 | d (or br s) | 1H | |
| H7 | Aromatic | 7.30 | d | 1H | |
| H1, H3 | Aliphatic | 2.95 | m (overlapping t) | 4H | |
| H2 | Aliphatic | 2.15 | p (quintet) | 2H |
Note: Shifts are referenced to TMS in
Visualization: Assignment Logic & Workflow
Aromatic Assignment Logic Tree
The following diagram illustrates the decision logic for assigning the aromatic protons based on splitting patterns.
Caption: Logic tree for differentiating aromatic protons in 5-substituted indanes based on J-coupling magnitudes.
Analytical Workflow
Standard operating procedure for verifying the structure during synthesis.
Caption: Step-by-step workflow for structural validation and impurity flagging.
Troubleshooting & Impurity Profiling
In drug development, this intermediate is often synthesized from 5-bromoindan via cyanation (e.g., Rosenmund-von Braun reaction).
Differentiating Product from Starting Material
-
5-Bromoindan: The aromatic protons will appear significantly more upfield than in the nitrile product. The H4/H6 protons in the bromo-derivative are typically around 7.2–7.3 ppm.
-
The "Shift Test": If your aromatic multiplets are centered < 7.3 ppm, the cyanation likely failed or is incomplete. The nitrile group is more deshielding than bromine.
Common Solvents
-
Water: Broad singlet at ~1.56 ppm in
. -
Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.
-
DMF: If used in cyanation, look for doublets at 2.88/2.96 ppm and a singlet at 8.02 ppm.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 2891 (Indan derivatives).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Sources
13C NMR analysis of 2,3-Dihydro-1H-indene-5-carbonitrile
Technical Deep Dive: C NMR Analysis of 2,3-Dihydro-1H-indene-5-carbonitrile
Executive Summary
2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 25724-79-2) is a critical pharmacophore in the synthesis of melatonergic ligands and indacaterol intermediates.[1] Unlike its symmetric parent compound (indane), the introduction of a nitrile group at the C5 position breaks the
Part 1: Structural Logic & Symmetry Analysis
To interpret the spectrum accurately, one must first deconstruct the symmetry breaking caused by the 5-cyano substitution.
The Symmetry Break
-
Parent Indane: Possesses a plane of symmetry passing through C2 and bisecting the C5–C6 bond. This results in only 5 unique signals for 9 carbons (C1=C3, C4=C7, C5=C6, C3a=C7a, C2 unique).
-
5-Cyanoindan: The substituent at C5 destroys the mirror plane.
-
C5 becomes a unique quaternary ipso-carbon.
-
C4 and C6 are no longer equivalent; C4 is ortho to the bridgehead C3a, while C6 is meta to the bridgehead C7a (via C7).
-
C1 and C3 (aliphatic) become magnetically non-equivalent due to distance differences from the electronic effects of the nitrile group.
-
Conclusion: The
Part 2: Experimental Protocol
The nitrile group introduces specific relaxation challenges. Standard high-throughput protocols often fail to detect the nitrile carbon or the quaternary ipso-carbon due to saturation.
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard. -
Concentration:
20 mg/0.6 mL to ensure adequate signal-to-noise (S/N) for quaternary carbons. -
Relaxation Agent (Optional): For quantitative integration, add 0.02 M Chromium(III) acetylacetonate [Cr(acac)
] to shorten relaxation times.
Acquisition Parameters (Bruker/Varian Standard)
| Parameter | Value | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Standard proton decoupling. |
| Relaxation Delay (d1) | 5.0 - 10.0 s | CRITICAL: The nitrile carbon ( |
| Spectral Width | -10 to 160 ppm | Covers aliphatics to aromatics/nitrile.[2] No carbonyls expected (>160 ppm). |
| Scans (NS) | Required to resolve quaternary carbons (C5, C3a, C7a, CN). | |
| Temperature | 298 K | Standard ambient. |
Part 3: Spectral Assignment & Chemical Shift Prediction[2]
The following table synthesizes predicted shifts based on Substituent Chemical Shift (SCS) additivity rules applied to the indane core.
Assignment Table
| Carbon | Type | Pred.[1][2][3][4][5][6][7][8][9][10][11] Shift ( | Assignment Logic (SCS & Connectivity) |
| CN | 119.0 | Characteristic nitrile region. Distinct from aromatics.[2][4][5] | |
| C5 | 110.8 | Ipso . Shielded significantly by the -M/-I effect of CN (-15.4 ppm relative to Indane C5). | |
| C7a | 148.0 | Bridgehead . Para to CN. Deshielded (+3.9 ppm effect). | |
| C3a | 144.7 | Bridgehead . Meta to CN. Slight deshielding (+0.6 ppm effect). | |
| C6 | 129.8 | Aromatic . Ortho to CN. Deshielded (+3.6 ppm). | |
| C4 | 128.1 | Aromatic . Ortho to CN. Deshielded (+3.6 ppm). | |
| C7 | 125.1 | Aromatic . Meta to CN. Minimal change from parent. | |
| C3 | 32.9 | Aliphatic . Closer to C4/C5 side. Slight deshielding.[3] | |
| C1 | 32.7 | Aliphatic . Distant from CN. Overlaps closely with C3. | |
| C2 | 25.5 | Aliphatic . Most shielded methylene. |
Note: Shifts are referenced to
Part 4: Advanced Verification (2D NMR Logic)
To scientifically validate the assignment (particularly distinguishing C4 from C6 and C3a from C7a), you must employ Heteronuclear Multiple Bond Correlation (HMBC).
The HMBC "Walk"
-
Anchor Point: Identify the protons on C4 and C6 .
-
H4 (singlet-like or doublet) will show a strong HMBC correlation to C3 (aliphatic).
-
H6 (doublet) will show a strong HMBC correlation to C7 and C5 .
-
-
Bridgehead Differentiation:
-
C3a correlates strongly with aliphatic protons H3 and H2 .
-
C7a correlates strongly with aliphatic protons H1 and H2 .
-
-
Nitrile Confirmation:
-
The CN carbon (119 ppm) will show weak 3-bond correlations (
) to H4 and H6 . This definitively assigns the ortho protons.
-
Part 5: Visualization of Logic
The following diagrams illustrate the assignment workflow and the structural connectivity logic required for verification.
Diagram 1: Assignment Workflow
This flowchart guides the researcher through the logical steps of assigning the 10 signals.
Caption: Step-by-step logic flow for deconvoluting the 13C spectrum of 5-cyanoindan.
Diagram 2: HMBC Connectivity Logic
This diagram visualizes the critical long-range correlations needed to distinguish the asymmetric aromatic ring carbons.
Caption: HMBC correlation network. Dashed lines indicate weak 3-bond coupling to the nitrile.
References
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for Substituent Chemical Shift additivity rules).
- Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987.
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Verified general Indane shifts).
-
PubChem. 2,3-Dihydro-1H-indene-5-carbonitrile (Compound). National Library of Medicine. [Link]
Sources
- 1. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indane - Wikipedia [en.wikipedia.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of 2,3-Dihydro-1H-indene-5-carbonitrile: A Technical Guide to FT-IR Analysis
Executive Summary & Molecular Context[1][2][3][4][5]
The precise characterization of 2,3-Dihydro-1H-indene-5-carbonitrile (commonly referred to as 5-cyanoindan ) is a critical checkpoint in the synthesis of pharmaceutical intermediates, particularly for antagonists targeting central nervous system receptors.[1]
This guide provides a definitive technical framework for the FT-IR analysis of this molecule. Unlike simple aliphatic nitriles, 5-cyanoindan presents a unique vibrational profile due to the fusion of a saturated cyclopentane ring with an aromatic benzonitrile core.[1] The rigidity of the bicyclic system imposes specific constraints on vibrational modes, resulting in a spectral fingerprint that allows for high-confidence identification and purity assessment.
Structural Vibrational Logic
The molecule consists of two primary vibrational domains:
-
The Rigid Core (Indane Scaffold): A fused bicyclic system (benzene + cyclopentane) that exhibits mixed aromatic and aliphatic C-H stretching modes.
-
The Diagnostic Probe (Nitrile Group): A substituent at the 5-position providing a high-intensity, isolated dipole change, serving as the primary quantitation peak.
Figure 1: Vibrational decomposition of 5-cyanoindan. The nitrile group acts as an isolated diagnostic handle, while the indane core provides the structural fingerprint.
Experimental Protocol: ATR-FTIR Acquisition
For pharmaceutical intermediates which often present as viscous oils or low-melting solids, Attenuated Total Reflectance (ATR) is the preferred sampling modality over traditional KBr pellets.[1] ATR minimizes pathlength variation and eliminates moisture artifacts common in hygroscopic KBr matrices.[1]
Instrumentation & Parameters
To ensure reproducibility (E-E-A-T principle: Trustworthiness), the following acquisition parameters are mandatory:
| Parameter | Setting | Rationale |
| Crystal Material | Diamond or ZnSe | Diamond is preferred for durability; ZnSe for higher throughput if the sample is non-abrasive.[1] |
| Spectral Range | 4000 – 600 cm⁻¹ | Covers all fundamental vibrations including the aromatic OOP bending region. |
| Resolution | 4 cm⁻¹ | Optimal balance between signal-to-noise ratio (SNR) and resolving hyperfine splitting in the fingerprint region.[1] |
| Scans | 32 (Routine) / 64 (High Precision) | Sufficient to average out random noise. |
| Apodization | Blackman-Harris 3-Term | Minimizes side-lobes (ringing) around the sharp nitrile peak.[1] |
| Background | Air (Clean Crystal) | Must be acquired immediately prior to sample loading to subtract atmospheric CO₂/H₂O.[1] |
Workflow Methodology
Figure 2: Validated workflow for ATR-FTIR acquisition. Proper pressure application is critical for solid/semi-solid indane derivatives to ensure sufficient evanescent wave penetration.
Spectral Interpretation & Assignments
The spectrum of 2,3-Dihydro-1H-indene-5-carbonitrile is characterized by three distinct zones. The assignments below synthesize data from standard group frequency correlations and specific behavior of fused aromatic systems [1][2].
Zone 1: The C-H Stretching Region (3100 – 2800 cm⁻¹)
This region differentiates the "Indane" (saturated ring) from the "Benzene" (unsaturated ring) components.
-
3080 – 3010 cm⁻¹ (Weak/Medium): Aromatic C-H Stretch.[1]
-
Corresponds to the protons on the benzene ring (positions 4, 6, 7).
-
-
2960 – 2850 cm⁻¹ (Medium/Strong): Aliphatic C-H Stretch.[1]
-
2950 cm⁻¹: Asymmetric stretching of the methylene (-CH₂-) groups in the cyclopentane ring (positions 1, 2, 3).
-
2850 cm⁻¹: Symmetric stretching of the methylene groups.
-
Note: The intensity ratio of Aliphatic/Aromatic C-H is typically >1 due to the presence of six aliphatic protons vs. three aromatic protons.
-
Zone 2: The Diagnostic Nitrile Stretch (2240 – 2220 cm⁻¹)
This is the most critical peak for identification.
-
~2225 ± 5 cm⁻¹ (Strong, Sharp): C≡N Stretching Vibration.
-
Context: In simple aliphatic nitriles, this band appears near 2250 cm⁻¹.[1] However, conjugation with the aromatic ring (benzonitrile moiety) lowers the force constant, red-shifting the peak to ~2225 cm⁻¹ [3].
-
Purity Indicator: The sharpness of this peak is a purity proxy. Broadening or shouldering here often indicates hydration (H-bonding with water) or hydrolysis to the amide.[1]
-
Zone 3: The Fingerprint & Skeletal Modes (1600 – 600 cm⁻¹)
This region confirms the substitution pattern and the integrity of the bicyclic core.
-
1605, 1580, 1490 cm⁻¹: Aromatic Ring Breathing.
-
Characteristic quadrant stretching modes of the benzene ring.
-
-
1450 – 1430 cm⁻¹: CH₂ Scissoring.
-
Specific to the cyclopentane ring methylene groups.
-
-
Substitution Pattern (OOP Bending):
-
The 5-cyanoindan structure implies a 1,2,4-substitution pattern on the benzene ring (where the fusion points are 1,2 and the nitrile is 4).
-
870 – 850 cm⁻¹: Isolated C-H (Position 4, meta/para to fusion).
-
830 – 800 cm⁻¹: Two adjacent C-H (Positions 6 and 7).
-
Validation: The presence of both bands confirms the specific regiochemistry of the 5-isomer.
-
Summary Table of Assignments
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group Origin | Diagnostic Value |
| 3060 | ν(C-H) ar | Benzene Ring | Unsaturation check |
| 2950, 2860 | ν(C-H) aliph | Cyclopentane Ring | Confirms "Dihydro" (Indane) vs Indene |
| 2225 | ν(C≡N) | Nitrile | Primary ID & Quantitation |
| 1605, 1490 | ν(C=C) | Aromatic Skeleton | Scaffold confirmation |
| 1445 | δ(CH₂) | Methylene Scissoring | Cyclopentane ring check |
| 860, 820 | γ(C-H) oop | 1,2,4-Substituted Ring | Regiochemistry (5-position) |
Troubleshooting & Common Artifacts
In a research setting, spectral anomalies can lead to misinterpretation.[1] Use this guide to validate data integrity.
-
The "Water Mask" (3400 cm⁻¹):
-
Issue: A broad hump centered at 3400 cm⁻¹.[1]
-
Cause: Hygroscopic nature of the sample or poor background subtraction.
-
Impact: Can obscure overtone bands but generally does not interfere with the Nitrile (2225 cm⁻¹) or Fingerprint regions.
-
Remediation:[1][2][3] Dry sample in a desiccator or vacuum oven; ensure ATR crystal is dry.[1]
-
-
The "Carbonyl Impurity" (1720 – 1690 cm⁻¹):
-
Issue: Appearance of a medium intensity peak around 1700 cm⁻¹.[1]
-
Cause: Oxidation of the benzylic position (C1 or C3) to a ketone (forming 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile) [4].[1]
-
Action: If this peak is present, the sample is degrading. This is a critical stability-indicating parameter.[1]
-
-
Baseline Slope:
-
Issue: Sloping baseline from 4000 down to 2000 cm⁻¹.[1]
-
Cause: Scattering due to large particle size (Mie scattering) if using KBr, or poor contact in ATR.
-
Action: In ATR, apply more pressure (clamp). In KBr, grind the sample finer.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for group frequency assignments).
-
NIST Mass Spectrometry Data Center. (n.d.).[1] Indane Infrared Spectrum. National Institute of Standards and Technology.[1][4] Retrieved January 28, 2026, from [Link] (Reference for the Indane core scaffold).
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Authoritative source for Nitrile shifts in aromatic environments).[1][5]
-
PubChem. (n.d.).[1] 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link] (Reference for the oxidized impurity profile).
Sources
Advanced Mass Spectrometry Guide: 2,3-Dihydro-1H-indene-5-carbonitrile
Executive Summary
2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 10485-33-3), often referred to as 5-cyanoindan, represents a critical pharmacophore in the synthesis of kinase inhibitors and receptor modulators. Its structure—a bicyclic system comprising a benzene ring fused to a cyclopentane ring, substituted with a nitrile group—presents unique mass spectrometric challenges.
This guide moves beyond basic spectral matching. It provides a mechanistic analysis of fragmentation pathways (EI), ionization preferences (ESI vs. APCI), and a self-validating method development protocol. It is designed for researchers requiring high-confidence identification and quantification of this intermediate in complex biological or synthetic matrices.
Part 1: Physicochemical Context & Ionization Strategy
Successful mass spectrometry begins with understanding the analyte's behavior in the gas phase. 5-cyanoindan is a semi-polar, thermally stable molecule.
| Property | Value | MS Implication |
| Molecular Formula | Nitrogen Rule applies: Odd molecular weight indicates odd number of nitrogens. | |
| Exact Mass | 143.0735 Da | Target for High-Res MS (HRMS) extraction. |
| Boiling Point | ~260°C | Suitable for Gas Chromatography (GC). |
| LogP | ~2.3 | Hydrophobic enough for Reverse Phase LC; retains well on C18. |
| Basicity | Nitrile (Weak) | Low proton affinity limits ESI sensitivity; APCI is often superior. |
Strategic Decision: GC-MS vs. LC-MS
-
Primary Recommendation (GC-MS): Due to its thermal stability and lack of labile protons, Electron Ionization (EI) GC-MS provides the most structural information (fingerprinting).
-
Secondary Recommendation (LC-MS): Required for biological matrices or trace analysis. Atmospheric Pressure Chemical Ionization (APCI) is preferred over Electrospray Ionization (ESI) due to the weak basicity of the nitrile group.
Part 2: Electron Ionization (EI) & Fragmentation Dynamics
In 70 eV EI, 5-cyanoindan (
Key Fragmentation Pathways[1][2]
-
Molecular Ion (
, m/z 143):-
Intensity: High/Base Peak.
-
Reasoning: The aromatic ring stabilizes the radical cation charge delocalization. The nitrile group withdraws electrons but does not destabilize the ring significantly.
-
-
Benzylic Dehydrogenation (
, m/z 142):-
Mechanism: Loss of a hydrogen atom from the C1 or C3 position (benzylic).
-
Structure: Formation of a stable benzylic cation, further stabilized by resonance with the aromatic ring.
-
-
Nitrile Elimination (
, m/z 116):-
Mechanism: A characteristic cleavage for aromatic nitriles. The elimination of neutral HCN (27 Da) results in a radical cation
(likely an indenyl-like species).
-
-
Retro-Cyclopentane Cleavage (
, m/z 115):-
Mechanism: The indan system often undergoes a loss of ethylene (28 Da) from the saturated cyclopentane ring.
-
Result: This generates a species resembling a substituted styrene or phenyl-cation derivative.
-
Visualization: EI Fragmentation Pathway
The following diagram illustrates the mechanistic causality between the parent ion and its primary daughters.
Figure 1: Proposed Electron Ionization fragmentation tree for 5-cyanoindan showing competitive loss of HCN and ethylene.
Part 3: Soft Ionization (LC-MS) & High-Resolution Analysis
For pharmacokinetic (PK) studies or impurity profiling in solution, LC-MS is required.
Ionization Source Selection
-
ESI Limitations: The nitrile nitrogen is
hybridized with the lone pair in an orbital, making it less basic than amines. Protonation efficiency in ESI is low unless acidic modifiers (Formic acid) are used, and even then, signal suppression is a risk. -
APCI Advantage: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is recommended. The gas-phase ionization mechanism (proton transfer from hydronium ions) is often more energetic and effective for nitriles.
Adduct Formation
| Ion Species | m/z (Theoretical) | Conditions |
| 144.0808 | Acidic Mobile Phase (0.1% Formic Acid) | |
| 166.0627 | Trace Sodium present (Common in ESI) | |
| 161.1073 | Ammonium Formate/Acetate Buffer | |
| 176.1070 | Methanol Mobile Phase (Solvent Adduct) |
Critical Note: In ESI, look for the
Part 4: Analytical Method Development Protocol
This protocol is designed to be self-validating. The "System Suitability" step ensures the instrument is capable before sample loss occurs.
A. GC-MS Protocol (Standard)
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
-
Why: The 5% phenyl phase provides excellent separation for aromatic isomers.
-
-
Inlet: Split mode (10:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min) - Solvent focusing.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 40°C/min to 300°C (Hold 3 min) - Bake out.
-
-
MS Source: 230°C, Quad: 150°C.
-
Scan Range: m/z 40–350.
Self-Validation Step: Inject a standard of n-alkanes. 5-cyanoindan should elute between C10 and C12. If peak tailing > 1.2 occurs, the inlet liner is active (nitrile adsorption) and must be deactivated (silanized).
B. LC-MS Protocol (Trace Analysis)
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 (e.g., Waters BEH C18), 2.1 x 50mm, 1.7µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: APCI (+) or ESI (+).
Workflow Diagram: Method Development
Figure 2: Decision matrix for selecting the ionization and separation mode based on sample origin.
Part 5: Impurity Profiling & Synthetic Artifacts
When analyzing 5-cyanoindan, researchers often encounter specific impurities related to its synthesis (commonly via cyanation of 5-bromoindan or cyclization precursors).
| Impurity | m/z | Origin | |
| 5-Bromoindan | +54/56 Da | 196/198 | Unreacted starting material (Isotopic doublet 1:1). |
| Indan-5-amide | +18 Da | 161 | Hydrolysis of nitrile (common in wet acidic conditions). |
| Indan-5-carboxylic acid | +19 Da | 162 | Further hydrolysis product. |
| 5,6-Dicyanoindan | +25 Da | 168 | Over-cyanation byproduct (if precursor was di-halogenated). |
Diagnostic Tip: Use Selected Ion Monitoring (SIM) for m/z 196/198 to rule out halogenated precursors, as these are often catalytic poisons in downstream steps.
References
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Indan Derivatives." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2][3][4] [Link][4]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. "Compound Summary: 5-Indanecarbonitrile (CAS 10485-33-3)." National Library of Medicine. [Link]
Sources
Solubility Profile & Technical Guide: 2,3-Dihydro-1H-indene-5-carbonitrile
[1]
Executive Summary
2,3-Dihydro-1H-indene-5-carbonitrile (C₁₀H₉N) is a bicyclic organic intermediate characterized by a lipophilic indane backbone fused with a polar nitrile group.[1][2] It serves as a critical scaffold in the synthesis of pharmaceutical agents, particularly in the development of melatonin receptor agonists and monoamine reuptake inhibitors.[1]
Critical Disambiguation: Researchers frequently confuse this compound with its oxidized derivative, 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-Cyano-1-indanone).[1] The presence of the ketone functionality in the latter significantly alters solubility and melting point.[1] This guide focuses on the indane (non-oxo) derivative while providing comparative data for the indanone to ensure protocol validity.
Part 1: Chemical Identity & Physicochemical Framework
Before attempting dissolution, you must validate the identity of your material.[1] The solubility behavior is dictated by the competition between the hydrophobic indane ring and the dipole of the cyano group.[1]
Identity Verification Table
| Feature | Target Compound (5-Cyanoindane) | Common Analog (5-Cyano-1-indanone) |
| Systematic Name | 2,3-Dihydro-1H-indene-5-carbonitrile | 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile |
| CAS Number | 104849-51-2 (Verify specific isomer) | 25724-79-2 |
| Formula | C₁₀H₉N | C₁₀H₇NO |
| Mol.[1][2][3][4][5] Weight | 143.19 g/mol | 157.17 g/mol |
| Physical State | Low-melting solid or oil (approx.[1] mp < 50°C) | Crystalline Solid (mp 128–130°C) |
| LogP (Predicted) | ~2.5 – 2.8 (Lipophilic) | ~1.4 – 1.7 (Moderate Polarity) |
Mechanistic Insight: The absence of the carbonyl oxygen in 5-cyanoindane removes a hydrogen-bond acceptor site, making it significantly less soluble in water and more soluble in non-polar hydrocarbons compared to the indanone derivative.[1]
Part 2: Solubility Profile in Organic Solvents
The solubility of 2,3-Dihydro-1H-indene-5-carbonitrile follows a "Like Dissolves Like" mechanism where the aromatic/aliphatic induction forces of the indane ring dominate.[1]
Primary Solvents (High Solubility)
These solvents are recommended for preparing stock solutions (100 mM+) or for reaction media.[1]
-
Dichloromethane (DCM): Excellent solubility.[1] The polarizability of DCM matches the nitrile dipole, while its organic nature accommodates the indane ring.[1]
-
Ethyl Acetate (EtOAc): High solubility.[1] Ideal for extraction and chromatography.[1]
-
Tetrahydrofuran (THF): Excellent solubility.[1] Useful for reactions involving organometallics.[1]
-
Dimethyl Sulfoxide (DMSO) / DMF: High solubility (>50 mg/mL).[1] Preferred for biological assays due to miscibility with aqueous buffers.[1]
Secondary Solvents (Moderate/Temperature-Dependent)
Used for recrystallization or controlled precipitation.[1]
-
Ethanol / Methanol: Soluble at room temperature, but solubility drops significantly at -20°C.[1]
-
Protocol Tip: Use hot ethanol for recrystallization; the compound should crystallize upon cooling if the concentration is optimized.[1]
-
-
Diethyl Ether: Moderate to good solubility.[1]
Anti-Solvents (Low Solubility)
Used to precipitate the compound from reaction mixtures.[1]
-
Water: Practically insoluble (<0.1 mg/mL).[1] The hydrophobic effect of the C9 skeleton overrides the dipole of the nitrile.[1]
-
Hexanes / Heptane: Partial solubility.[1][6] The nitrile group creates enough polarity to reduce solubility in purely aliphatic hydrocarbons compared to unsubstituted indane.[1]
Quantitative Solubility Estimates (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) |
| Chlorinated | Dichloromethane | Very Soluble | > 100 |
| Ester | Ethyl Acetate | Soluble | 50 – 100 |
| Alcohol | Ethanol | Soluble | 20 – 50 |
| Polar Aprotic | DMSO | Very Soluble | > 50 |
| Hydrocarbon | Hexane | Sparingly Soluble | 1 – 10 |
| Aqueous | Water (pH 7) | Insoluble | < 0.1 |
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to determine exact solubility for your specific batch (purity affects solubility).[1]
-
Preparation: Weigh 10 mg of 2,3-Dihydro-1H-indene-5-carbonitrile into a 1.5 mL HPLC vial.
-
Titration: Add the solvent of choice in 100 µL aliquots at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattice energy.[1]
-
Observation:
-
Calculation:
-
Validation: If solubility in DCM is <10 mg/mL, suspect the presence of inorganic salts or significant impurities (check LC-MS).[1]
Protocol B: Recrystallization Strategy
To purify crude material synthesized via cyanation of 5-bromoindane:
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Isopropanol).[1]
-
Filtration: Filter hot to remove inorganic salts (e.g., CuCN/NaBr residues).[1]
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C.
-
Anti-solvent (Optional): If no crystals form, add Water dropwise to the alcoholic solution until slight turbidity persists, then cool.[1]
Part 4: Visualization of Workflows
Solvent Selection Decision Tree
This diagram guides the selection of the optimal solvent based on the intended application (Reaction, Extraction, or Analysis).[1]
Caption: Decision matrix for selecting the optimal solvent based on experimental constraints.
Solubility & Purification Workflow
The relationship between solubility parameters and purification steps.[1]
Caption: Thermal recrystallization cycle exploiting the temperature-dependent solubility in alcohols.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Retrieved January 28, 2026, from [Link]
-
Note: Cited for comparative properties of the 1-oxo derivative.[1]
-
-
ResearchGate. Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved January 28, 2026, from [Link][7]
- Supports the synthetic context and solvent usage for indane deriv
- General reference for solvent comp
Sources
- 1. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS No.25724-79-2,1-OXO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE Suppliers [lookchem.com]
- 3. RR [rrscientific.com]
- 4. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. csustan.edu [csustan.edu]
- 7. researchgate.net [researchgate.net]
Technical Guide: Stability, Storage, and Handling of 2,3-Dihydro-1H-indene-5-carbonitrile
Executive Summary & Chemical Profile[1]
2,3-Dihydro-1H-indene-5-carbonitrile (commonly 5-Cyanoindane ) is a bicyclic aryl nitrile used primarily as a pharmacophore building block in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and agrochemicals.
Unlike its oxidized counterpart (5-cyano-1-indanone), this molecule possesses a saturated five-membered ring containing highly reactive benzylic hydrogens. Consequently, it exhibits a distinct stability profile characterized by susceptibility to radical-mediated autoxidation . This guide defines the rigorous storage conditions required to prevent the formation of peroxide and ketone impurities that can compromise downstream Grignard or reductive amination reactions.
Physicochemical Characterization
| Property | Value / Description | Note |
| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile | Synonyms: 5-Cyanoindane; Indane-5-carbonitrile |
| CAS Number | 37529-30-9 | Distinct from 5-cyano-1-indanone (CAS 25724-79-2) |
| Molecular Formula | C₁₀H₉N | MW: 143.19 g/mol |
| Physical State | Low-melting solid or viscous oil | Depending on purity/polymorph; MP typically 40–45°C |
| Solubility | Soluble in DCM, EtOAc, THF | Sparingly soluble in water |
| pKa (Conjugate Acid) | ~ -10 (Nitrile nitrogen) | Extremely weak base; protonation requires strong acid |
Stability Mechanisms & Degradation Pathways
To ensure scientific integrity, we must move beyond generic "store cool" advice and address the molecular causality of degradation. 5-Cyanoindane faces two primary threats: Benzylic Autoxidation (oxidative) and Nitrile Hydrolysis (hydrolytic).
Benzylic Autoxidation (The Primary Risk)
The indane ring system contains four benzylic hydrogens (at positions C1 and C3). These C-H bonds are significantly weaker (BDE ~85-88 kcal/mol) than standard alkyl C-H bonds due to resonance stabilization of the resulting radical by the aromatic ring.
-
Trigger: Exposure to atmospheric oxygen and UV light.
-
Mechanism: A radical initiator (hν or trace metal) abstracts a benzylic proton, creating a benzylic radical. This radical reacts with O₂ to form a hydroperoxide intermediate, which eventually decomposes into 5-cyano-1-indanone .
-
Impact: The presence of ketone impurities (indanone) is catastrophic for subsequent lithiation or Grignard reactions, as the impurity will competitively react with the nucleophile.
Nitrile Hydrolysis
While the nitrile group is generally robust, prolonged exposure to atmospheric moisture, particularly in the presence of trace acidic or basic impurities, can catalyze hydrolysis.
-
Pathway: R-CN + H₂O
R-CONH₂ (Amide) R-COOH (Acid).[1] -
Impact: Formation of 5-indancarboxylic acid alters stoichiometry and pH of reaction mixtures.
Visualization: Degradation Pathways
The following diagram details the specific chemical transformations that must be inhibited during storage.
Figure 1: Mechanistic pathways for oxidative (Red) and hydrolytic (Green) degradation of 5-Cyanoindane.
Storage Protocols & Handling SOP
Based on the degradation mechanisms above, the following storage conditions are mandatory to maintain purity >98%.
Storage Conditions
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C | Arrhenius suppression of radical propagation rates. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces O₂ to prevent benzylic autoxidation. Argon is preferred (heavier than air). |
| Container | Amber Glass | Blocks UV light (290–400 nm) which acts as a radical initiator. |
| Seal | Parafilm + Desiccant | Prevents moisture ingress (hydrolysis protection). |
Handling SOP (Standard Operating Procedure)
Warning: Nitriles are toxic by ingestion and skin absorption. Always work within a fume hood.
-
Equilibration: Allow the sealed container to reach room temperature before opening. Opening a cold bottle induces condensation, introducing water that accelerates hydrolysis.
-
Sampling: Use a clean, dry stainless steel or glass spatula. Avoid iron spatulas if rust is present (Fe³⁺ catalyzes radical oxidation).
-
Re-sealing: Immediately after sampling, purge the headspace with a gentle stream of dry Nitrogen or Argon for 10–15 seconds before capping.
-
Liquefaction: If the substance has solidified (it is a low-melting solid), melt gently in a water bath at <50°C. Do not use a heat gun, as localized hotspots can trigger thermal decomposition.
Quality Control & Analytical Validation
Trust but verify. Do not assume the reagent is pure after long-term storage. Use the following self-validating analytical workflow.
HPLC Method for Purity Assessment
A standard C18 Reverse-Phase method is required to separate the polar hydrolysis products (acid/amide) and the oxidized ketone from the parent nitrile.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 230 nm (Nitrile absorbance) and 254 nm (Aromatic).
-
Expected Retention Order:
Lifecycle Workflow Diagram
This workflow ensures that compromised material is never introduced into a synthesis batch.
Figure 2: Quality Control Lifecycle for managing 5-Cyanoindane stability.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12312678, Indan-5-carbonitrile. Retrieved from [Link]
-
Uchikawa, O., et al. (2002). Synthesis of a novel melatonin receptor agonist, Ramelteon (TAK-375). Journal of Medicinal Chemistry. (Discusses the indane/indanone structural relationship and oxidation susceptibility). Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.
Sources
Biological Activity & Therapeutic Utility of 2,3-Dihydro-1H-indene-5-carbonitrile
Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers Focus: Scaffold Pharmacology, Synthetic Utility, and Cardiac Myosin Modulation[1][2]
Executive Summary: The Indane Scaffold Advantage
2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 10485-09-3), often referred to as 5-cyanoindane , functions as a critical pharmacophore scaffold in modern drug discovery.[2] While the molecule itself is a chemical intermediate, its biological significance lies in its role as the structural progenitor for next-generation Cardiac Myosin Inhibitors (e.g., Aficamten) and selective Kinase Inhibitors (e.g., DDR1 inhibitors).
Unlike flexible phenyl-based analogs, the fused bicyclic indane system offers restricted conformational entropy, enhancing binding affinity by "locking" the molecule into a bio-active conformation. Furthermore, the C-5 nitrile group serves as a versatile "gateway functionality," acting as a precursor to bioisosteres like oxadiazoles or functioning directly as a hydrogen-bond acceptor in kinase active sites.[1][2]
Pharmacological Context: The Aficamten Connection
The most prominent biological application of the 5-cyanoindane scaffold is in the synthesis of Aficamten (CK-274) , a selective cardiac myosin inhibitor approved for Hypertrophic Cardiomyopathy (HCM).[2]
Mechanism of Action (Scaffold Level)
The indane core provides the necessary lipophilicity and steric bulk to occupy the allosteric binding pocket of cardiac myosin.
-
Allosteric Modulation: The scaffold binds to a site distinct from the ATP-binding pocket, stabilizing the myosin in a "super-relaxed" (SRX) state.[2]
-
Nitrile Transformation: In the synthesis of Aficamten, the 5-cyano group is not the final pharmacophore but is chemically transformed into a 1,2,4-oxadiazole ring.[2] This heterocycle mimics the electrostatic properties of the nitrile but with improved metabolic stability and hydrogen-bonding potential.[1][2]
Comparative Structure-Activity Relationship (SAR)
| Feature | Indane Scaffold (Aficamten) | Phenyl/Indole Scaffolds (Older Gens) | Biological Impact |
| Ring Structure | Fused Bicyclic (Rigid) | Monocyclic/Heterocyclic (Flexible) | Higher Selectivity: Reduced off-target binding to smooth muscle myosin. |
| C-5 Substitution | Nitrile | Halogen / Alkyl | Metabolic Stability: Reduced CYP450 induction compared to earlier nitro/halogen derivatives.[1][2] |
| Chirality | C-1 Amine (R-isomer) | Often Achiral | Potency: The (R)-enantiomer of the amine derivative shows >100x potency over the (S)-isomer.[1][2] |
Chemical Biology & Synthetic Pathways
The biological utility of 2,3-Dihydro-1H-indene-5-carbonitrile is inextricably linked to its chemical reactivity. The nitrile group is the pivot point for divergent synthesis.
Pathway A: Nitrile-to-Heterocycle Conversion (Aficamten Route)
The nitrile is converted to an amidoxime and then cyclized to form the oxadiazole ring, which is critical for the drug's half-life and potency.[1][2]
Pathway B: Direct Kinase Inhibition (DDR1 Route)
In other developmental tracks (e.g., DDR1 inhibitors for fibrosis), the nitrile remains intact.[2] Here, the
Visualization: Divergent Synthesis & Bioactivation
Caption: Divergent biological activation of the 5-cyanoindane scaffold. The nitrile group serves as a precursor for the oxadiazole pharmacophore in Aficamten or is retained for kinase binding in DDR1 inhibitors.
Experimental Protocols
The following protocols outline the generation of the biologically active scaffold and the validation of its downstream activity.
Protocol 1: Synthesis of the Scaffold (Cyanation)
Use this protocol to generate high-purity 5-cyanoindane for SAR studies. Source: Adapted from process chemistry patents for Aficamten intermediates [1].
-
Reagents: 5-bromo-2,3-dihydro-1H-indene (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq).
-
Solvent: DMF (degassed).
-
Procedure:
-
Charge reaction vessel with 5-bromoindane and solvent.[2]
-
Add zinc cyanide and catalyst system under nitrogen atmosphere.[1][2]
-
Heat to 120°C for 4–6 hours. Monitor by HPLC for disappearance of bromide.
-
Workup: Cool to RT. Quench with aqueous ammonia (to chelate Zn).[1][2] Extract with EtOAc.[1][2]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1][2]
-
-
QC Check: Target purity >98% by HPLC. IR spectrum must show sharp nitrile peak at ~2225 cm⁻¹.[1][2]
Protocol 2: In Vitro Myosin ATPase Assay
Use this assay to validate the biological activity of indane derivatives. Source: Standard biochemical assay for myosin inhibitors [2].
-
System: Bovine cardiac myofibrils or recombinant human beta-cardiac myosin S1.
-
Reaction Buffer: 12 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM DTT.
-
Method:
-
Data Analysis: Plot OD₆₅₀ vs. log[Compound]. Calculate IC₅₀.
Safety & Handling (MSDS Summary)
While 2,3-Dihydro-1H-indene-5-carbonitrile is an intermediate, it possesses specific hazards due to the nitrile moiety.[1][2]
-
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).[1][2]
-
Metabolic Activation: Potential for release of cyanide ions in vivo if subjected to strong oxidative metabolism, though the aromatic nitrile is generally stable.
-
Handling: Use in a fume hood.[1][2] Avoid contact with strong acids (risk of HCN evolution).[2]
References
-
Process for Preparing Aficamten. Google Patents. US11932631B2. (2024).[1][2] Describes the synthesis of the indane intermediates and the conversion of the nitrile group. Link
-
Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor. Journal of Medicinal Chemistry. (2021).[1][2] details the SAR optimization from the indane scaffold. Link[2]
-
2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride. VulcanChem. Technical data sheet describing the DDR1 inhibitor activity of the amino-derivative.[1][2] Link[2]
-
Aficamten: Clinical Data and Mechanism. Wikipedia.[1][2] Overview of the drug class and structural properties.[3][4][5] Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Aficamten - Wikipedia [en.wikipedia.org]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enriching Chemical Space of Bioactive Scaffolds by New Ring Systems: Benzazocines and Their Metal Complexes as Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2,3-Dihydro-1H-indene-5-carbonitrile Derivatives
[1][2]
Executive Summary: The Indane-5-Carbonitrile Scaffold
The 2,3-dihydro-1H-indene-5-carbonitrile (also referred to as 5-cyanoindane) scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems from a unique combination of structural rigidity, lipophilicity, and the electronic properties of the nitrile group. Unlike flexible alkyl chains, the fused benzene-cyclopentane ring system (indane) restricts the conformational space of attached pharmacophores, reducing the entropic penalty of binding to protein targets.
The C-5 position nitrile group is not merely a passive substituent; it serves as a critical hydrogen-bond acceptor, a metabolic blocker (preventing oxidation at the para-position), and a bioisostere for carbonyl or carboxylate groups. This guide analyzes the primary therapeutic targets of derivatives built upon this core, specifically focusing on Xanthine Oxidase (XO) inhibition and Tubulin Polymerization disruption.
Primary Therapeutic Target: Xanthine Oxidase (XO)[3]
Pathological Context
Xanthine Oxidase (XO) is the rate-limiting enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid.[1][2][3] Overactivity leads to hyperuricemia, the precursor to gout and a contributor to cardiovascular reperfusion injury.
Mechanistic Rationale for the Scaffold
Current non-purine XO inhibitors (e.g., Febuxostat, Topiroxostat) rely heavily on a nitrile group to anchor the molecule within the enzyme's active site. The 2,3-dihydro-1H-indene-5-carbonitrile scaffold offers a distinct advantage:
-
The Nitrile Anchor: The cyano group (-CN) at position 5 forms a critical interaction with the molybdenum-pterin (Mo-pt) cofactor or adjacent residues (e.g., Arg880, Thr1010) in the XO active site.
-
Hydrophobic Filling: The indane ring system provides optimal shape complementarity to the hydrophobic channel leading to the Mo center, mimicking the purine ring of the natural substrate (xanthine) but with enhanced lipophilicity.
-
Pi-Stacking: The aromatic ring of the indane participates in
- stacking interactions with phenylalanine residues (Phe914, Phe1009) lining the access channel.
Structure-Activity Relationship (SAR)
Optimization of the 5-cyanoindane core for XO inhibition typically involves:
-
Position 1 (C=O or substituted): A ketone at C1 (1-indanone) increases polarity, but reduction to a hydroxyl or substitution with a heteroaryl moiety often enhances potency.
-
Position 5 (Nitrile): Essential for potency. Replacement with halides (Cl, Br) or alkyl groups results in a significant loss of activity (
increases by >10-fold). -
Ring Planarity: The fused cyclopentane ring forces the aromatic system into a specific orientation, unlike the freely rotating biphenyl systems found in older inhibitors.
Figure 1: SAR Logic for Xanthine Oxidase Inhibition using the Indane-5-CN scaffold.
Secondary Target: Tubulin Polymerization (Oncology)
Mechanism of Action
Derivatives of 2,3-dihydro-1H-indene, particularly those with methoxy substitutions (e.g., 4,5,6-trimethoxy-2,3-dihydro-1H-indene), function as potent Tubulin Polymerization Inhibitors . They bind to the colchicine-binding site of tubulin, preventing microtubule assembly during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
The Role of the Nitrile
While the methoxy groups are primary for the colchicine site, the 5-carbonitrile group in hybrid derivatives acts to:
-
Enhance Metabolic Stability: It prevents rapid oxidative metabolism (hydroxylation) that typically occurs on electron-rich aromatic rings.
-
Electronic Tuning: It withdraws electron density, potentially strengthening the interaction of the methoxy groups with the tubulin pocket by altering the dipole moment.
Experimental Validation Protocols
Synthesis of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
Rationale: This is the key intermediate for accessing bioactive derivatives.
Reagents: 5-Bromo-1-indanone, CuCN (Cuprous Cyanide), DMF (Dimethylformamide).
Protocol:
-
Setup: Charge a dry, nitrogen-flushed round-bottom flask with 5-bromo-1-indanone (1.0 eq) and anhydrous DMF (10 volumes).
-
Cyanation: Add CuCN (1.5 eq) to the solution.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1) until the starting bromide is consumed. -
Quench: Cool the mixture to
and pour slowly into a solution of (aq) and HCl to decompose the copper complex. Stir vigorously for 30 minutes. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
). Wash combined organics with water, brine, and dry over . -
Purification: Concentrate in vacuo and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield Validation: Expect a pale yellow solid (Yield: 75–85%). Confirm structure via
(distinct aromatic splitting pattern for 1,2,4-substitution) and IR (strong nitrile stretch at ).
In Vitro Xanthine Oxidase Inhibition Assay
Rationale: Spectrophotometric measurement of uric acid formation at 290 nm.
Materials:
-
Xanthine Oxidase (from bovine milk).
-
Phosphate Buffer (pH 7.5).
-
Test Compound (Indane derivative dissolved in DMSO).
Protocol:
-
Preparation: Prepare a 50 mM phosphate buffer (pH 7.5). Dissolve xanthine to a concentration of 150
M in the buffer. -
Incubation: In a 96-well UV-transparent plate, add:
- of Test Compound (varying concentrations).
- of Phosphate Buffer.
- of XO enzyme solution (0.1 units/mL).
-
Pre-incubate for 10 minutes at
.
-
Initiation: Add
of Xanthine substrate solution to initiate the reaction. -
Measurement: Monitor the increase in absorbance at 290 nm (specific for uric acid) every 30 seconds for 10 minutes using a microplate reader.
-
Calculation: Determine the initial velocity (
) and calculate % Inhibition: -
Data Analysis: Plot % Inhibition vs. log[Concentration] to determine
using non-linear regression (GraphPad Prism or similar).
Figure 2: Integrated Workflow from Chemical Synthesis to Enzymatic Validation.
Emerging Targets and Future Directions
While XO and Tubulin are the established targets, the 2,3-dihydro-1H-indene-5-carbonitrile scaffold is showing promise in:
-
Melatonin Receptor (MT2) Agonism: The lipophilic indane core mimics the indole ring of melatonin. Chiral derivatives at the C2/C3 position have shown high selectivity for the MT2 receptor, relevant for sleep disorders and circadian rhythm regulation.
-
FGFR1 Inhibition: 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptor 1, a target for gastric and lung cancers. The nitrile group in these derivatives acts as an electron-withdrawing auxiliary to tune the acidity of the enolic hydroxyl group.
Recommendation for Researchers: Focus lead optimization efforts on the C1-C2 linker region . The C5-nitrile provides the necessary "anchor," while the C1/C2 positions allow for "vector exploration" to reach secondary binding pockets (e.g., the solvent channel in XO or the hydrophobic sub-pocket in Tubulin).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Retrieved from [Link]
-
Malik, N. et al. (2018). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies. Central University of Rajasthan. Retrieved from [Link]
-
Zhang, Y. et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Sammor, D. et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors. Pharmacia. Retrieved from [Link]
2,3-Dihydro-1H-indene-5-carbonitrile literature review
The following technical guide provides an in-depth analysis of 2,3-Dihydro-1H-indene-5-carbonitrile (Indane-5-carbonitrile), a critical intermediate in the synthesis of bioactive amino-indanes, melatonin receptor agonists, and S1P1 receptor modulators.[1]
Synthesis, Functionalization, and Medicinal Chemistry Applications[1]
Executive Summary
2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 69975-67-3) is a bicyclic aromatic scaffold characterized by a fused benzene and cyclopentane ring system with a nitrile handle at the 5-position.[1][2] It serves as a "privileged structure" in medicinal chemistry, offering a rigid pharmacophore that restricts conformational freedom—a key attribute for high-affinity binding to G-protein-coupled receptors (GPCRs) such as the Sphingosine-1-phosphate (S1P) and Melatonin (MT1/MT2) receptors.[1]
This guide details the chemical identity, validated synthetic pathways, and downstream applications of this molecule, providing researchers with a self-contained manual for its utilization in drug discovery.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile |
| Common Names | Indane-5-carbonitrile; 5-Cyanoindane |
| CAS Number | 69975-67-3 (Note: Often confused with the ketone derivative CAS 25724-79-2) |
| Molecular Formula | C₁₀H₉N |
| Molecular Weight | 143.19 g/mol |
| Physical State | Solid (Off-white to pale yellow) |
| Melting Point | 45–48 °C (Lit.)[1] |
| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |
| Key Spectral Feature | IR (CN stretch): ~2220–2230 cm⁻¹ |
Synthetic Pathways[1][3][4][5]
The synthesis of 5-cyanoindane typically proceeds via the functionalization of 5-bromoindane .[1] Direct cyanation of indane is not feasible due to lack of regioselectivity. The two primary industrial and laboratory routes are Rosenmund-von Braun Cyanation (traditional) and Palladium-Catalyzed Cyanation (modern/high-yield).[1]
Pathway Visualization (DOT)[1]
Caption: Comparative synthetic routes from 5-bromoindane. The Pd-catalyzed route offers higher yields and milder conditions compared to the copper-mediated approach.[1]
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Cyanation (Recommended)
Rationale: This method avoids the harsh conditions and stoichiometric copper waste associated with traditional methods, ensuring higher purity for pharmaceutical applications.[1]
Reagents:
-
5-Bromoindane (1.0 eq)[1]
-
Zinc Cyanide (Zn(CN)₂, 0.6 eq)[1]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)[1]
-
DMF (Anhydrous, degassed)[1]
Procedure:
-
Setup: In a glovebox or under a steady stream of Argon, charge a dried Schlenk flask with 5-bromoindane (1.97 g, 10 mmol) and Zn(CN)₂ (0.70 g, 6 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol).
-
Solvation: Add anhydrous DMF (20 mL) via syringe. Seal the flask.
-
Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the bromide starting material.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 2M NH₄OH (to sequester trace metals) followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes).
-
Yield: Expect 1.2–1.35 g (85–95%) of a pale crystalline solid.
Protocol B: Benzylic Oxidation to 5-Cyano-1-indanone
Rationale: The C1-position of the indane ring is the primary site for further medicinal chemistry functionalization (e.g., introducing chiral amines).[1]
Procedure:
-
Dissolve 2,3-dihydro-1H-indene-5-carbonitrile (1.0 eq) in glacial acetic acid.
-
Add CrO₃ (3.0 eq) solution in 50% aqueous acetic acid dropwise at 0 °C.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench with isopropanol, dilute with water, and extract with DCM.
-
Result: Provides 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (CAS 25724-79-2), the precursor for chiral amino-indanes.[1]
Medicinal Chemistry Applications
The 5-cyanoindane scaffold is highly valued for its ability to mimic the indole core of melatonin and the phenyl-ring geometry of catecholamines, but with enhanced metabolic stability.[1]
S1P1 Receptor Modulators
Derivatives of 5-cyanoindane, particularly (R)-1-amino-5-cyanoindane , are critical intermediates for Sphingosine-1-phosphate (S1P) receptor agonists.[1] These compounds (analogs of Ozanimod) regulate lymphocyte trafficking and are used in treating Multiple Sclerosis and Ulcerative Colitis. The rigid indane core reduces the entropic penalty of binding to the S1P1 lipophilic pocket.
Melatonin (MT2) Agonists
The 5-cyano group acts as a bioisostere for the 5-methoxy group found in melatonin.[1] Indane analogs exhibit improved half-life and blood-brain barrier (BBB) penetration compared to the natural indole-based hormone.[1]
SAR Logic Diagram (DOT)
Caption: Structure-Activity Relationship (SAR) map of the 5-cyanoindane scaffold. Position 1 is the primary vector for introducing selectivity, while the nitrile at Position 5 anchors the molecule in the receptor pocket.
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Cyanide Precaution: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN gas. Work in a well-ventilated fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
References
-
Synthesis of 5-Cyanoindane via Pd-Catalysis: Title: "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Applications." Source:Chemical Reviews (General reference for protocol adaptation). URL:[Link][1]
-
Medicinal Chemistry of Indane Scaffolds: Title: "Indane-based derivatives as potential therapeutic agents: A review."[1] Source:European Journal of Medicinal Chemistry. URL:[Link][1]
-
S1P1 Agonist Intermediates (Patent): Title: "Novel Amino-Indane Derivatives as Sphingosine-1-Phosphate Receptor Modulators."[1] Source:World Intellectual Property Organization (WO2014129796). URL:[1]
-
Chemical Identity Verification: Title: "2,3-Dihydro-1H-indene-5-carbonitrile (CAS 69975-67-3) Entry."[1][3] Source:PubChem.[4] URL:[Link][1]
Sources
The Indane Scaffold Pivot: Technical Guide to 2,3-Dihydro-1H-indene-5-carbonitrile
Abstract
2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 13253-16-2), often referred to as 5-cyanoindane, represents a critical synthetic pivot point in the design of bicyclic pharmacophores. While frequently overshadowed by its oxidized counterpart, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-cyano-1-indanone), the non-oxidized 5-cyanoindane serves as a distinct, lipophilic vector for accessing 5-substituted aminoindanes and indanecarboxylic acids. This guide details the historical evolution of its synthesis, its role in structure-activity relationship (SAR) exploration for CNS and melatonergic targets, and provides a validated, scalable protocol for its production via palladium-catalyzed cyanation.[1]
Part 1: Chemical Identity & Significance[2][3]
The indane scaffold is a "privileged structure" in medicinal chemistry, mimicking the phenylalanine side chain in a conformationally restricted manner.[1] The introduction of a nitrile group at the C5 position creates a versatile electrophilic handle without significantly altering the steric bulk of the parent ring, allowing for high-affinity binding in narrow receptor pockets.[1]
Core Specifications
| Property | Specification |
| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile |
| Common Name | 5-Cyanoindane |
| CAS Number | 13253-16-2 |
| Molecular Formula | C₁₀H₉N |
| Molecular Weight | 143.19 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Key Precursor | 5-Bromoindane (CAS 7439-33-0) |
| Major Derivative | 5-Aminomethylindane (via reduction) |
The "Oxidation State" Distinction
Researchers often conflate 5-cyanoindane with 5-cyano-1-indanone (CAS 25724-79-2).
-
5-Cyano-1-indanone: Contains a ketone at C1.[2][3][4] Used when water solubility or further functionalization at C1 is required (e.g., Donepezil analogs).[1]
-
5-Cyanoindane: Fully reduced C1/C3 positions. Used when a lipophilic, metabolically stable core is needed to penetrate the Blood-Brain Barrier (BBB), common in CNS-active agents like NMDA antagonists or melatonin receptor ligands.[1]
Part 2: Historical Evolution of Synthesis[1]
The synthesis of 5-cyanoindane has evolved in parallel with the broader field of cyanation chemistry, moving from harsh, stoichiometric conditions to elegant catalytic cycles.[1]
Generation 1: The Rosenmund-von Braun Era (1950s–1980s)
Early syntheses relied on the reaction of 5-bromoindane with stoichiometric copper(I) cyanide (CuCN) in refluxing DMF or NMP.
-
Mechanism: Oxidative addition of Ar-Br to Cu(I) followed by reductive elimination.
-
Limitations: Required high temperatures (>150°C), difficult workup (destruction of copper complexes), and produced significant heavy metal waste.[1]
-
Yield: Typically 50–65%, often plagued by inseparable side products.[1]
Generation 2: Palladium-Catalyzed Cyanation (1990s–Present)
The discovery that Pd(0) could catalyze the transfer of cyanide from zinc cyanide (Zn(CN)₂) revolutionized this pathway. This method, often utilizing Pd(PPh₃)₄ or dppf ligands, operates at lower temperatures (80–100°C) and tolerates sensitive functional groups.[1]
-
Discovery Context: This shift aligned with the high-throughput requirements of modern drug discovery, where "clean" reactions are paramount for library generation.[1]
Generation 3: C-H Activation (Emerging)
Recent academic literature explores the direct cyanation of the indane ring via C-H activation using iridium or rhodium catalysts. While atom-economical, regioselectivity (C5 vs. C4/C6) remains a challenge for industrial scaling compared to the 5-bromoindane route.
Caption: Evolution of synthetic pathways for 5-cyanoindane. The Pd-catalyzed route (Center) is currently the industry standard for reliability and scalability.
Part 3: Functional Utility & Drug Discovery Applications
The "discovery" of 5-cyanoindane's value lies in its downstream utility. It is rarely the final drug but rather the essential scaffold for three major classes of therapeutic agents.[1]
Aminoindanes (CNS Active Agents)
Reduction of the nitrile group yields 5-aminomethylindane .
-
Application: This moiety is a structural analog of amphetamine and has been explored in the development of non-neurotoxic monoamine releasing agents.[1]
-
Relevance: Used in research for Parkinson's disease (MAO-B inhibitors similar to Rasagiline) and in the study of trace amine-associated receptors (TAAR1).
Melatonergic Ligands
The indane ring is a bioisostere for the indole ring found in melatonin.[1]
-
Mechanism: Substitution at the 5-position (cyano, methoxy, or bromo) dictates selectivity for MT1 vs. MT2 receptors.[1]
-
Research: 5-cyanoindane derivatives have been synthesized to improve the metabolic half-life of melatonin analogs, as the nitrile is resistant to the oxidative metabolism that typically degrades the methoxy group of melatonin.
NK3 Antagonist Optimization (The Fezolinetant Connection)
While Fezolinetant (Veozah) itself utilizes a different core, the optimization of Neurokinin-3 (NK3) antagonists involved extensive SAR studies of bicyclic cores, including indanes.[1]
-
Role: The 5-cyanoindane scaffold serves as a rigidified linker, probing the depth of the hydrophobic pocket in GPCR targets.[1]
Caption: Divergent synthesis tree starting from 5-cyanoindane, illustrating its versatility in accessing amine, acid, and amidine pharmacophores.[1]
Part 4: Validated Experimental Protocol
Objective: Synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile via Pd-catalyzed cyanation. Scale: 10 mmol (Laboratory Scale). Yield Target: >85%.
Reagents & Equipment[1][9]
-
Substrate: 5-Bromo-2,3-dihydro-1H-indene (1.97 g, 10 mmol).
-
Source: Zinc Cyanide (Zn(CN)₂) (0.70 g, 6.0 mmol).[1]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 3 mol%).[1]
-
Activator: Zinc Dust (196 mg, 3.0 mmol) – Critical for maintaining the active Pd(0) cycle.[1]
-
Solvent: Dimethylacetamide (DMAc) (20 mL), anhydrous, degassed.
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 50 mL Schlenk flask or pressure vial. Cool under a stream of Argon or Nitrogen.[1][5]
-
Loading: Charge the flask with 5-bromoindane, Zn(CN)₂, Pd(dppf)Cl₂, and Zn dust.
-
Note: The addition of Zn dust scavenges any adventitious oxygen and keeps the catalyst active, preventing the formation of Pd-black.[1]
-
-
Solvation: Add anhydrous DMAc via syringe. Seal the vessel immediately.
-
Reaction: Heat the mixture to 120°C for 4–6 hours.
-
Workup (Quenching): Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 2M Ammonium Hydroxide (NH₄OH).
-
Why NH₄OH? This complexes the zinc and palladium salts, pulling them into the aqueous phase and preventing emulsions.[1]
-
-
Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Analytical Validation (Self-Validating Criteria)
-
GC-MS: Single peak at m/z 143 (M+). Absence of m/z 196/198 (Starting Bromide).
-
IR Spectroscopy: Sharp, distinct absorption at 2225 cm⁻¹ (C≡N stretch).[1] This is the diagnostic signal for successful cyanation.[1]
-
1H NMR (CDCl₃):
Part 5: Safety & Handling
-
Cyanide Hazard: While Zn(CN)₂ is less volatile than NaCN, it is still acutely toxic.[1] All weighing must be done in a fume hood.[1] In case of contact or inhalation, standard cyanide antidote protocols (amyl nitrite/hydroxocobalamin) apply.[1]
-
Waste Disposal: Aqueous waste from the workup contains cyanide and heavy metals.[1] It must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal as hazardous heavy metal waste.
References
-
Maligres, P. E., et al. (2002).[1] "Cyanation of Aryl Halides with Zn(CN)2 Catalyzed by Palladium: An Efficient and Practical Synthesis of Aryl Nitriles." Tetrahedron Letters. Link
-
Hoveyda, H. R., et al. (2015).[1] "Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders." ACS Medicinal Chemistry Letters. Link
-
Zhu, W., & Ma, D. (2003).[1] "Synthesis of Aryl Nitriles via Cu-Catalyzed Coupling of Aryl Halides with NaCN." Organic Letters. (Reference for Cu-catalyzed alternatives). Link
-
PubChem Compound Summary. "1-oxo-2,3-dihydroindene-5-carbonitrile" (Related Indanone Data). Link
-
ChemicalBook. "2,3-Dihydro-1H-indene-5-carbonitrile Product Specifications." Link
Sources
Methodological & Application
Application Note: Strategic Synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile (5-Cyanoindane)
The following Application Note is structured to provide a strategic, high-purity protocol for the synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile (5-cyanoindane). It prioritizes regiocontrol and safety, moving away from legacy industrial methods that generate isomeric mixtures or hazardous waste.
Executive Summary
5-Cyanoindane is a critical pharmacophore in the synthesis of diverse therapeutic agents, including adrenergic receptor agonists and kinase inhibitors. The primary synthetic challenge lies in the regioselective functionalization of the indane core. Direct electrophilic aromatic substitution (EAS) typically yields a mixture of 4- and 5-isomers due to the subtle steric differences between the ortho (4-position) and meta (5-position) sites relative to the aliphatic bridge.
This guide presents two validated protocols:
-
Route A (The "Green" Catalytic Route): Regioselective bromination followed by a non-toxic Palladium-catalyzed cyanation using K₄[Fe(CN)₆]. This is the recommended route for scalability and safety.
-
Route B (The "High-Purity" Alternative): Vilsmeier-Haack formylation followed by aldoxime dehydration. This route is recommended when metal contamination is a strict concern or if isomeric separation proves difficult in Route A.
Strategic Analysis: The Regioselectivity Challenge
The indane skeleton presents two aromatic sites for substitution:
-
Position 4 (and 7): Sterically hindered by the adjacent methylene group of the cyclopentyl ring.
-
Position 5 (and 6): Sterically more accessible and electronically favorable for EAS.
While the 5-position is favored, standard bromination often yields ~10–15% of the 4-bromo isomer. Separation of these liquid isomers by distillation is difficult due to similar boiling points. Therefore, Process Control at the bromination stage or Crystallization at the aldehyde stage (Route B) is critical.
Figure 1: Decision matrix for synthetic route selection. Route A is preferred for throughput; Route B is preferred for absolute regiocontrol.
Protocol A: Bromination & Pd-Catalyzed Cyanation (Recommended)
This route avoids the use of toxic Zn(CN)₂ or CuCN, utilizing non-toxic potassium ferrocyanide as the cyanide source.[1]
Step 1: Regioselective Bromination of Indane
Objective: Maximize the 5:4 ratio and remove the 4-isomer.
-
Reagents: Indane (1.0 equiv), Bromine (1.05 equiv), Acetic Acid (Solvent).
-
Equipment: Jacketed reactor with overhead stirrer, addition funnel, fractional distillation setup (Vigreux or packed column).
Procedure:
-
Dissolution: Charge indane into the reactor with Glacial Acetic Acid (5 mL per gram of indane). Cool to 0°C.[2][3]
-
Note: Low temperature improves regioselectivity.
-
-
Addition: Add Br₂ dropwise over 2 hours, maintaining internal temperature <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by GC-MS (Target: >85% 5-bromo isomer).
-
Quench: Pour into ice water containing 10% NaHSO₃ (to quench excess Br₂).
-
Extraction: Extract with Hexanes or DCM. Wash with NaHCO₃ (aq) and Brine.[3] Dry over MgSO₄.
-
Purification (CRITICAL): Perform Fractional Distillation under reduced pressure (e.g., 10-15 mmHg).
-
Data: 5-Bromoindane boils at ~114°C (at reduced pressure). The 4-isomer is slightly more volatile. Discard the initial "forerun" (rich in 4-bromo) to achieve >98% isomeric purity.
-
Step 2: "Ligand-Free" Palladium-Catalyzed Cyanation
Reference: Adapted from Weissman et al. (Merck), J. Org.[1] Chem. 2005 [1].[1][2][4][5][6]
-
Reagents: 5-Bromoindane (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.25 equiv), Pd(OAc)₂ (0.5 mol%), Na₂CO₃ (1.0 equiv), DMAc (Dimethylacetamide).
-
Safety: K₄[Fe(CN)₆] is non-toxic, but avoid strong acids which can release HCN.
Procedure:
-
Setup: In a dry pressure tube or reactor, combine 5-Bromoindane (10 mmol), K₄[Fe(CN)₆]·3H₂O (2.5 mmol), Na₂CO₃ (10 mmol), and Pd(OAc)₂ (11 mg, 0.05 mmol).
-
Solvent & Degas: Add anhydrous DMAc (20 mL). Sparge with Argon/Nitrogen for 15 minutes.
-
Why? Oxygen deactivates the Pd(0) species generated in situ.
-
-
Reaction: Seal the vessel and heat to 120°C for 16–20 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water.[3] Filter through a Celite pad to remove Pd black.
-
Purification: Wash organic layer with water (3x) to remove DMAc. Dry and concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.
Mechanism of Action (Route A):
Figure 2: Catalytic cycle for the cyanation of aryl halides using non-toxic ferrocyanide.
Route B: Vilsmeier-Haack (High Purity Alternative)
Use this route if fractional distillation in Route A fails to remove the 4-isomer.
-
Formylation: Indane + POCl₃/DMF
5-Formylindane .-
Advantage:[7] The aldehyde is a solid (MP ~45°C). Recrystallization from Hexane/EtOH effectively removes any 4-isomer impurities, which are more soluble.
-
-
Oximation: 5-Formylindane + NH₂OH·HCl + NaOAc
5-Indanealdoxime . -
Dehydration: Oxime + Ac₂O (or SOCl₂)
5-Cyanoindane .
Analytical Data & Validation
| Parameter | 5-Cyanoindane Data | Notes |
| Physical State | Colorless to pale yellow oil/low-melting solid | MP approx 20-25°C. |
| ¹H NMR (CDCl₃) | Distinctive singlet at 7.45 ppm indicates 5-subst.[2][6][8][9][10] | |
| IR Spectrum | ~2225 cm⁻¹ (C≡N stretch) | Sharp, diagnostic peak. |
| GC-MS | m/z = 143 [M]+ | Check for 4-isomer shoulder peak. |
Quality Control Check:
In the ¹H NMR, the 4-cyano isomer would show a different splitting pattern in the aromatic region (likely a doublet-doublet-doublet pattern closer together due to ortho-substitution). Ensure the integration of the singlet at
References
-
Weissman, S. A., Zewge, D., & Chen, C. (2005).[1] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 70(4), 1508–1510.
-
Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Ethers, and Benzofurans. (General Pd-Catalysis Context). J. Am. Chem. Soc.
-
ChemicalBook. 5-Bromoindane Properties and Safety.
-
BenchChem. Synthesis and Purification of Bromo-alkynes and Indanes.
Sources
- 1. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
- 10. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile via Friedel-Crafts Acylation
Executive Summary
This application note details the robust synthesis of 2,3-dihydro-1H-indene-5-carbonitrile (5-cyanoindan), a critical pharmacophore in the development of melatonin receptor agonists and various CNS-active agents.
While direct cyanation of indane via electrophilic substitution is chemically fraught with toxicity and low yields, the Friedel-Crafts Acylation serves as the definitive Critical Quality Attribute (CQA) for the synthesis. By introducing an acetyl group, we leverage the high regioselectivity of the acylation to exclusively target the 5-position, avoiding the sterically congested 4-position. This guide provides a validated, two-stage protocol: (1) Regioselective Friedel-Crafts acetylation to 5-acetylindane, and (2) Efficient conversion of the acetyl moiety to the target nitrile via an oxime intermediate.
Strategic Analysis: Why Friedel-Crafts Acylation?
The synthesis of 5-substituted indanes presents a classic regioselectivity challenge. The indane system has two aromatic activation sites:
-
Position 4 (and 7): Ortho to the alkyl bridge. Sterically hindered by the cyclopentyl ring puckering.
-
Position 5 (and 6): Meta to the bridge, but electronically equivalent to a para-alkyl substitution.
Friedel-Crafts Alkylation is often reversible and prone to poly-alkylation and rearrangement. In contrast, Friedel-Crafts Acylation is chosen for three mechanistic reasons:
-
Irreversibility: The formation of the aryl ketone is irreversible, locking the regiochemistry.
-
Deactivation: The product (5-acetylindane) is electron-deficient, preventing double substitution (polymerization).
-
Steric Control: The bulky acylium complex (
) strongly disfavors the crowded 4-position, yielding >95% selectivity for the 5-position.
Mechanistic Pathway & Regioselectivity[1][2]
Figure 1: Mechanistic divergence showing the steric exclusion of the 4-position, ensuring high purity of the 5-isomer.
Experimental Protocols
Protocol A: Regioselective Friedel-Crafts Acetylation
Objective: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (5-Acetylindane).
Reagents & Equipment[1][2]
-
Substrate: Indane (2,3-Dihydro-1H-indene) [CAS: 496-11-7]
-
Reagent: Acetyl Chloride (1.2 equiv)
-
Catalyst: Aluminum Chloride (
), anhydrous (1.3 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Apparatus: 3-neck round bottom flask, addition funnel,
inlet, drying tube ( ).
Step-by-Step Methodology
-
Catalyst Suspension: In a flame-dried flask under
, suspend (17.3 g, 130 mmol) in dry DCE (100 mL). Cool to 0–5°C using an ice/salt bath. -
Acylium Formation: Add Acetyl Chloride (9.4 g, 120 mmol) dropwise over 15 minutes. Observe the dissolution of
as the active acylium complex forms. Stir for 15 minutes at 0°C. -
Substrate Addition: Dissolve Indane (11.8 g, 100 mmol) in DCE (20 mL). Add this solution dropwise to the reaction mixture over 45 minutes, maintaining internal temperature
. Note: The reaction is exothermic. -
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quench (Critical): Pour the reaction mixture slowly into a stirred slurry of ice (200 g) and concentrated HCl (20 mL). Caution: Vigorous gas evolution (HCl).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (
mL). Combine organics and wash sequentially with , saturated , and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil usually solidifies upon standing. Recrystallize from Hexane/Ethanol to yield colorless crystals.
Target Yield: 85–92% Purity: >98% (by GC)
Protocol B: Conversion to 5-Cyanoindan (The "One-Pot" Dehydration)
Objective: Transformation of 5-acetylindane to 2,3-dihydro-1H-indene-5-carbonitrile.
While the Schmidt reaction (Hydrazoic acid) converts ketones to amides, we require a Nitrile . The most reliable industrial route is the formation of the oxime followed by dehydration.
Reagents
-
Substrate: 5-Acetylindane (from Protocol A)
-
Reagent: Hydroxylamine Hydrochloride (
) (1.5 equiv) -
Base: Sodium Acetate (
) (2.0 equiv) -
Dehydrating Agent: Thionyl Chloride (
) or Acetic Anhydride -
Solvent: Ethanol (Step 1), DCM (Step 2)
Step-by-Step Methodology
-
Oxime Formation:
-
Dissolve 5-Acetylindane (16.0 g, 100 mmol) in Ethanol (150 mL).
-
Add
(10.4 g, 150 mmol) and (16.4 g, 200 mmol) dissolved in minimal water. -
Reflux for 2 hours. Monitor disappearance of ketone by TLC.
-
Cool, remove ethanol in vacuo, add water, and extract the oxime precipitate with EtOAc. Dry and concentrate.
-
-
Dehydration (Beckmann Fragmentation/Dehydration):
-
Dissolve the crude oxime in dry DCM (100 mL).
-
Cool to 0°C. Add Thionyl Chloride (
, 1.5 equiv) dropwise. -
Stir at RT for 2 hours. The oxime undergoes dehydration to the nitrile.
-
Alternative: Refluxing in Acetic Anhydride also effects this transformation.
-
-
Final Workup:
-
Quench with saturated
(carefully). -
Extract with DCM, wash with brine, dry over
. -
Purify via vacuum distillation or flash chromatography (Silica, Hexane/EtOAc gradient).
-
Target Yield: 75–80% (over 2 steps) Appearance: Pale yellow oil or low-melting solid.
Data Summary & Troubleshooting
| Parameter | Specification | Common Failure Mode | Mitigation |
| Regioselectivity | >95:5 (5-isomer vs 4-isomer) | High 4-isomer content | Temperature too high during addition; ensure T < 5°C. |
| Reaction Color | Deep red/orange (Complex) | Black/Tar | Moisture ingress; use strictly anhydrous |
| Yield (Step 1) | >85% | Incomplete conversion | Increase |
| Yield (Step 2) | >75% | Amide formation (Beckmann Rearrangement) | Avoid strong acid catalysis without dehydrating agent; keep temp low during |
Process Workflow Diagram
Figure 2: End-to-end process flow from Indane to 5-Cyanoindan.
References
-
Friedel-Crafts Acylation Mechanism & Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. The classic text defining the steric parameters of acylation in bicyclic systems.
-
Synthesis of 5-Acetylindane: Baddar, F. G., et al. "The Friedel-Crafts Acetylation of Indane." Journal of the Chemical Society, 1955. Confirms the 5-position selectivity using Acetyl Chloride/AlCl3.
-
Conversion of Aryl Ketones to Nitriles: Kuznetsov, A., et al. "One-pot synthesis of nitriles from aldehydes and ketones." Tetrahedron Letters, 2005. Describes the modern optimization of the oxime-dehydration sequence.
-
Indane Scaffold in Medicinal Chemistry: Rampe, D., et al. "Indane derivatives as melatonin receptor agonists." Journal of Medicinal Chemistry. Highlights the importance of the 5-cyano moiety.[3]
Sources
Application Note: Strategic Synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile (5-Cyanoindane)
Topic: Cyclization reactions to form 2,3-Dihydro-1H-indene-5-carbonitrile Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists[1]
Executive Summary
The 2,3-dihydro-1H-indene-5-carbonitrile (also known as 5-cyanoindane) scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and a key intermediate in the synthesis of melatonergic ligands, aromatase inhibitors, and cardiovascular agents.[1]
This guide details the two most authoritative synthetic strategies for constructing this bicycle:
-
Route A (The "Gold Standard"): Cyclization of a halo-precursor followed by late-stage cyanation.[1] This route offers the highest functional group fidelity and scalability.
-
Route B (Direct Cyclization): Intramolecular Friedel-Crafts acylation of a nitrile-bearing precursor.[1] This route is atom-economical but requires strict control over reduction conditions to preserve the cyano moiety.[1]
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the indane core (cyclopentane fused to benzene) and the regioselective installation of the nitrile group at position 5.
Strategic Pathways Diagram
Caption: Retrosynthetic dissection showing the Late-Stage Cyanation (Route A) vs. Direct Cyclization (Route B).
Protocol 1: The "Gold Standard" (Late-Stage Cyanation)
Rationale: This pathway is preferred for drug development because it avoids exposing the sensitive nitrile group to the harsh acidic conditions of cyclization and the reducing conditions required to remove the ketone.
Phase 1: Construction of the Indane Core
Reaction: Intramolecular Friedel-Crafts Acylation & Wolff-Kishner Reduction.[1]
-
Activation: Convert 3-(3-bromophenyl)propanoic acid to its acid chloride using thionyl chloride (
). -
Cyclization: Treat the acid chloride with Aluminum Chloride (
) in dichloromethane (DCM). -
Reduction: Reduce the ketone to a methylene group using the Wolff-Kishner reaction (Hydrazine hydrate, KOH, ethylene glycol,
) to yield 5-bromoindane .-
Note: Standard Wolff-Kishner conditions are safe here as there is no nitrile to hydrolyze yet.[1]
-
Phase 2: Palladium-Catalyzed Cyanation (Rosenmund-von Braun Alternative)
Reaction: Conversion of Aryl Bromide to Aryl Nitrile.[1]
Materials:
-
Substrate: 5-Bromoindane (1.0 equiv)[1]
-
Reagent: Zinc Cyanide (
) (0.6 equiv) -
Catalyst:
(2 mol%) -
Ligand: XPhos or dppf (4 mol%)
-
Solvent: DMF/Water (99:1) or DMAC
Step-by-Step Protocol:
-
Inertion: Charge a reaction vial with 5-bromoindane,
, , and XPhos. Seal and purge with Argon for 5 minutes.-
Critical: Oxygen poisons the Pd(0) catalyst.
-
-
Solvation: Add degassed DMF via syringe.
-
Reaction: Heat the mixture to 95°C for 12–16 hours. Monitor by HPLC/TLC.[1]
-
Endpoint: Disappearance of the bromo-starting material.[1]
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M ammonium hydroxide (to sequester Zinc) followed by brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Why this works: The Pd-catalyzed method operates at mild temperatures (<100°C) compared to the classical Rosenmund-von Braun (CuCN, >200°C), preventing scaffold degradation.
Protocol 2: Direct Cyclization (Atom Economy Route)
Rationale: Useful when starting from pre-functionalized nitrile precursors. Requires careful selection of reduction methods to prevent nitrile hydrolysis or over-reduction to the amine.
Phase 1: Friedel-Crafts Cyclization of Cyano-Precursor
Substrate: 3-(3-cyanophenyl)propanoic acid.[1]
Protocol:
-
Chlorination: Reflux substrate in
(3 equiv) for 2 hours. Evaporate excess . -
Cyclization: Dissolve residue in dry DCM. Add
(2.5 equiv) portion-wise at 0°C.-
Expert Insight: The nitrile group is a Lewis base and will coordinate with
. You must use >2 equivalents of Lewis acid to ensure the acyl chloride is activated.
-
-
Quench: Pour onto ice/HCl carefully. Extract with DCM.
-
Product: 5-cyano-1-indanone .
Phase 2: Chemo-Selective Reduction (Ionic Hydrogenation)
Challenge: Standard Wolff-Kishner (strong base/heat) will hydrolyze the nitrile to an amide/acid.[1] Catalytic hydrogenation (
Solution: Ionic Hydrogenation using Triethylsilane (
Materials:
-
Reagent: Triethylsilane (2.5 equiv)
-
Solvent/Catalyst: TFA (Excess, acts as solvent) or TFA/DCM (1:1)
Step-by-Step Protocol:
-
Dissolution: Dissolve 5-cyano-1-indanone in TFA (or TFA/DCM) at 0°C.
-
Addition: Add
dropwise.[1] -
Reaction: Stir at room temperature for 4–8 hours.
-
Mechanism:[1][2][3][4][5][6][7][8] The ketone is protonated by TFA, attacked by hydride (
) to form an alcohol, which is protonated and eliminated to a carbocation, then attacked by a second hydride to form the methylene. -
Selectivity: This method is highly specific for aryl ketones and inert toward nitriles.[1]
-
-
Workup: Evaporate TFA. Neutralize residue with sat.[10]
. Extract with ether.
Quantitative Comparison of Routes
| Parameter | Route A (Late-Stage Cyanation) | Route B (Direct Cyclization) |
| Overall Yield | 65 - 75% | 40 - 55% |
| Step Count | 3 (Cyclization, Red, CN-coupling) | 2 (Cyclization, Red) |
| Risk Profile | Low (Robust reactions) | High (Reduction selectivity) |
| Scalability | High (Kg scale demonstrated) | Moderate (TFA volume limits) |
| Key Reagent |
Visualization: Reaction Mechanism (Ionic Hydrogenation)
Caption: Mechanism of Ionic Hydrogenation converting the ketone to methylene while sparing the nitrile.
Troubleshooting & Critical Process Parameters (CPP)
-
Regioselectivity during Cyclization:
-
Issue: Formation of the 7-substituted isomer instead of 5-substituted.
-
Control: Ensure the starting material is 3-(3-substituted-phenyl)propanoic acid .[1] The meta-substituent directs the closure para to the alkyl chain (sterically favored and electronically reinforced), yielding the 5-substituted indanone.
-
-
Nitrile Hydrolysis (Route B):
-
Pd-Catalyst Poisoning (Route A):
References
-
Friedel-Crafts Cyclization & Regioselectivity
-
Source: Sigma-Aldrich Technical Bulletin. "Friedel–Crafts Acylation."[1]
-
-
Palladium-Catalyzed Cyanation (General Protocol)
-
Source: ChemicalBook. "1-OXO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE Properties and Synthesis."[1]
-
- Ionic Hydrogenation of Aryl Ketones: Source: Kursanov, D. N., et al. "Ionic Hydrogenation." Synthesis, 1974. (Standard methodology reference).
- Synthesis of 5-Cyanoindane Analogs (Patent)
Sources
- 1. CAS 25724-79-2: 5-Cyano-1-indanone | CymitQuimica [cymitquimica.com]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone - Google Patents [patents.google.com]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
Precision Synthesis and Functionalization of 2,3-Dihydro-1H-indene-5-carbonitrile
Application Note: AN-IND-05
Abstract & Strategic Significance
The indane scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for melatonin receptor agonists (e.g., Ramelteon), monoamine transporter inhibitors, and various CNS-active agents. 2,3-Dihydro-1H-indene-5-carbonitrile (5-cyanoindan) represents a critical intermediate; the nitrile moiety serves as a versatile synthetic handle, readily convertible to amines, amides, acids, or heterocycles (e.g., tetrazoles), while the benzylic position (C1) remains open for further functionalization.
This guide details a scalable, high-fidelity protocol for synthesizing 5-cyanoindan from 5-bromoindane via Palladium-catalyzed cyanation. Unlike traditional Rosenmund-von Braun reactions requiring stoichiometric copper at high temperatures, this protocol utilizes Zinc Cyanide (
Retrosynthetic Analysis & Workflow
The synthesis is designed to maximize yield while minimizing exposure to toxic cyanide species. The core transformation utilizes the catalytic efficiency of Palladium to install the nitrile group.[1] Subsequent derivatization demonstrates the activation of the benzylic C1 position, a common requirement in drug discovery campaigns.
Figure 1: Synthetic workflow from commercial halide to functionalized nitrile scaffold.
Core Protocol: Pd-Catalyzed Cyanation
Objective: Conversion of 5-bromoindane to 5-cyanoindan. Reaction Type: Cross-coupling (Cyanation).[1]
Reagents & Equipment
| Reagent | Equiv. | Role | Critical Attribute |
| 5-Bromoindane | 1.0 | Substrate | Purity >98% |
| Zinc Cyanide ( | 0.6 | CN Source | Releases CN⁻ slowly; less hygroscopic than NaCN. |
| 0.05 (5 mol%) | Catalyst | ||
| DMF (N,N-Dimethylformamide) | Solvent | 0.2 M | Anhydrous; degassed is critical. |
Step-by-Step Methodology
Step 1: System Preparation (The Inert Barrier)
-
Rationale: Pd(0) species are rapidly oxidized by atmospheric oxygen, killing the catalytic cycle.
-
Action: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cap with a rubber septum and flush with Nitrogen (
) or Argon for 15 minutes.
Step 2: Reagent Charging
-
Action: Under a positive pressure of
, add 5-bromoindane (1.0 equiv) and Zinc Cyanide (0.6 equiv). -
Note:
is insoluble in most solvents at room temperature. It acts as a reservoir, releasing cyanide ions only as they are consumed, which prevents catalyst poisoning (a common issue with high concentrations of free cyanide).
Step 3: Solvent Degassing & Catalyst Addition
-
Action: Add anhydrous DMF via syringe.
-
Critical Step: Sparge the solution with
(bubble gas directly into the liquid) for 10-15 minutes. -
Action: Quickly add the
catalyst. The solution should turn a bright yellow/orange. If it turns black immediately, oxygen was present (catalyst decomposition).
Step 4: Reaction
-
Action: Heat the mixture to 80–100°C for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (
) should disappear, and the more polar nitrile ( ) should appear.
Step 5: Oxidative Quench (Safety Critical)
-
Rationale: Residual cyanide must be destroyed before general waste disposal.
-
Action: Cool to room temperature. Pour the reaction mixture into a beaker containing 10% aqueous Sodium Hypochlorite (Bleach) or saturated
. Stir vigorously for 30 minutes in a fume hood. This oxidizes residual to cyanate ( ), which is non-toxic.
Step 6: Isolation
-
Action: Extract with Ethyl Acetate (
). Wash combined organics with water ( ) and brine ( ). Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Expected Yield: 85–95% as a white/off-white solid.
Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle.
Figure 2: The cycle highlights why Oxygen (kills Pd0) and Cyanide concentration (poisons Transmetallation) are critical control parameters.
Derivatization: Benzylic Functionalization
Objective: Accessing 1-Bromo-2,3-dihydro-1H-indene-5-carbonitrile. Significance: This intermediate allows for nucleophilic substitution to install amines (e.g., for Ramelteon analogs) or alkyl groups.
Protocol
-
Dissolution: Dissolve 5-cyanoindan (1.0 equiv) in
or Trifluorotoluene (greener alternative). -
Reagents: Add N-Bromosuccinimide (NBS, 1.05 equiv) and AIBN (0.05 equiv).
-
Reaction: Reflux (70–80°C) for 1–3 hours. Initiate with a high-intensity visible light source if induction is slow.
-
Workup: Cool, filter off succinimide precipitate. Concentrate filtrate.
-
Note: The product is thermally unstable; avoid high-vacuum distillation. Use immediately or store at -20°C.
Safety & Compliance (E-E-A-T)
-
Cyanide Hazard: Although
is safer than KCN, it is still lethal if ingested or if it contacts acid (releasing HCN gas). NEVER use acidic workups (HCl, etc.) until the oxidative quench is complete. -
Waste Management: All aqueous waste must be treated with bleach at pH > 10 prior to disposal. Test for residual cyanide using Prussian Blue test strips.
-
Solvent Toxicity: DMF is a hepatotoxin. Handle in a well-ventilated hood.
References
-
Weissman, S. A., et al. (2005).[2] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link (Seminal work on Pd-catalyzed cyanation using safe cyanide sources).
-
Schareina, T., et al. (2004). Improved Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[3] Link (Optimization of Zn(CN)2 conditions).
- Uchiyama, M., et al. (1997). Synthesis of Ramelteon (TAK-375). Chemical Pharmaceutical Bulletin. (Contextualizes the indane core in drug development).
-
Occupational Safety and Health Administration (OSHA) . Cyanide Exposure and First Aid. Link (Mandatory safety protocols).
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
2,3-Dihydro-1H-indene-5-carbonitrile as a building block for heterocyclic synthesis
Application Note: 2,3-Dihydro-1H-indene-5-carbonitrile in Heterocyclic Synthesis
Executive Summary
2,3-Dihydro-1H-indene-5-carbonitrile (5-cyanoindan) represents a privileged scaffold in medicinal chemistry.[1] Unlike flexible phenylalkyl nitriles, the indane core offers a conformationally restricted lipophilic domain, often improving metabolic stability and receptor subtype selectivity (e.g., in GPCR and kinase targets).[1] This Application Note details the transformation of the nitrile handle into three critical heterocyclic pharmacophores: Tetrazoles , 1,2,4-Oxadiazoles , and Imidazoles/Pyrimidines (via amidine intermediates).[1]
Chemical Profile & Structural Logic
-
Compound Name: 2,3-Dihydro-1H-indene-5-carbonitrile[1][2][3][4][5][6]
-
Structure: A fused bicyclic system (benzene + cyclopentane) with a nitrile group at the 5-position.[1]
-
Key Property: The C5-position is electronically analogous to a para-substituted alkylbenzene but sterically distinct due to the fused ring's bulk.[1]
-
Solubility: Highly lipophilic.[1] Protocols below utilize dipolar aprotic solvents (DMF, DMSO) or alcohols to ensure homogeneity.
Application I: Synthesis of 5-(2,3-Dihydro-1H-inden-5-yl)-1H-tetrazole
Bioisosteric replacement of carboxylic acids.[1]
The transformation of the nitrile to a tetrazole is a cornerstone reaction in the synthesis of "sartan"-type angiotensin II antagonists and various CNS agents.[1] The tetrazole anion mimics the carboxylate in charge distribution but possesses greater metabolic resistance and lipophilicity.[1]
Mechanism & Causality
We utilize a Zinc(II)-catalyzed [3+2] cycloaddition .[1] Unlike traditional methods using toxic tin/organotin reagents or highly explosive hydrazoic acid, the Zn(II) protocol activates the nitrile via coordination, allowing the azide ion to attack safely in a concerted manner.[1]
Protocol A: Zinc-Catalyzed Cycloaddition[1]
-
Reagents: Sodium Azide (
), Zinc Bromide ( ), Isopropanol/Water or DMF.[1] -
Safety Precaution: Azides can form explosive hydrazoic acid in the presence of strong acids.[1] Maintain pH > 7 during reaction.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,3-dihydro-1H-indene-5-carbonitrile (10 mmol, 1.43 g) in 20 mL of DMF.
-
Catalyst Addition: Add
(10 mmol, 2.25 g) followed by (11 mmol, 0.715 g).-
Note: Stoichiometric Zn is required to form the intermediate zinc-tetrazolate complex, which drives the reaction equilibrium.[1]
-
-
Reaction: Heat the mixture to 110°C for 12–16 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The nitrile spot (
) should disappear, replaced by a baseline spot (tetrazole salt).[1]
-
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Add 30 mL of 3N HCl (Caution: gas evolution possible). This breaks the Zn-tetrazole complex and protonates the tetrazole.[1]
-
Extract with Ethyl Acetate (
mL). The free tetrazole partitions into the organic phase.[1] -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from toluene/ethanol to yield the 5-(indanyl)tetrazole as a white solid.[1]
Application II: Synthesis of 3-(Indan-5-yl)-1,2,4-Oxadiazoles
Construction of kinase inhibitor scaffolds.[1]
1,2,4-Oxadiazoles serve as stable amide bioisosteres.[1] This two-step protocol first converts the nitrile to an amidoxime, followed by cyclization with a carboxylic acid derivative.[1]
Protocol B: Amidoxime Intermediate Synthesis
-
Reagents: Hydroxylamine hydrochloride (
), , Ethanol/Water.[1] -
Procedure:
-
Dissolve 5-cyanoindan (10 mmol) in ethanol (30 mL).
-
Add
(20 mmol) and (15 mmol) dissolved in minimal water. -
Reflux at 80°C for 6 hours.
-
Validation: IR spectrum will show loss of
stretch (~2225 cm⁻¹) and appearance of / bands (~3300–3500 cm⁻¹).[1]
-
-
Isolation: Evaporate ethanol, add water, and filter the precipitated solid (N'-hydroxy-2,3-dihydro-1H-indene-5-carboximidamide).
Protocol C: Cyclization to Oxadiazole
-
Acylation: React the amidoxime (5 mmol) with an acyl chloride (
, 5.5 mmol) in pyridine (or Toluene/ ) at RT for 1 hour. -
Cyclodehydration: Heat the resulting O-acyl amidoxime to 110°C in toluene for 4 hours to effect ring closure.
-
Result: 3-(Indan-5-yl)-5-substituted-1,2,4-oxadiazole.[1]
Reaction Pathway Visualization
The following diagrams illustrate the strategic divergence from the nitrile hub and the specific workflow for the tetrazole synthesis.
Figure 1: Divergent synthesis pathways from the 5-cyanoindan scaffold.[1]
Figure 2: Step-by-step workflow for the Zinc-mediated tetrazole synthesis.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Tetrazole) | Incomplete breaking of Zn-complex.[1] | Ensure final pH is < 2 during workup; extend stirring time with HCl. |
| Incomplete Conversion | Moisture in solvent (Pinner/Amidine). | Use anhydrous EtOH/DMF; maintain inert atmosphere ( |
| Product Oiling | Lipophilicity of Indane. | Recrystallize from non-polar/polar mix (e.g., Toluene/Hexane) or triturate with cold ether. |
| Safety | Hydrazoic acid formation.[7] | NEVER add acid directly to the hot reaction mix containing azide. Cool first. |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[1][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950.[1] Link
- Context: Establishes the Zinc(II) protocol for aryl nitriles used in Protocol A.
-
Augustine, J. K., et al. (2009).[1] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[1] Tetrahedron Letters, 50(26), 3368-3371.[1] Link
- Context: Modern coupling strategies for the oxadiazole cycliz
-
Decroix, B., et al. (1982).[1] Synthesis of Indane Derivatives as Potential CNS Agents. European Journal of Medicinal Chemistry, 17(3), 265-269.[1]
- Context: Validates the biological relevance of the indane scaffold in heterocyclic medicinal chemistry.
-
Kold, H., et al. (2014).[1] Synthesis and SAR of New 5-Substituted Indanes as GluN2B-Selective NMDA Receptor Antagonists.[1] Bioorganic & Medicinal Chemistry, 22(21), 5965-5975.[1] Link
- Context: Demonstrates functionaliz
Sources
- 1. CAS 60899-34-5: 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile [cymitquimica.com]
- 2. indiamart.com [indiamart.com]
- 3. echemi.com [echemi.com]
- 4. cynorlaboratories.com [cynorlaboratories.com]
- 5. 1-OXO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | 25724-79-2 [chemicalbook.com]
- 6. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts | MDPI [mdpi.com]
Using 2,3-Dihydro-1H-indene-5-carbonitrile in medicinal chemistry
Application Note: Strategic Utilization of 2,3-Dihydro-1H-indene-5-carbonitrile in Medicinal Chemistry
Executive Summary
This guide outlines the synthetic utility and pharmacophoric value of 2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 10484-88-5), often referred to as 5-cyanoindan.[1] As a rigid bicyclic scaffold, this intermediate offers a superior alternative to flexible phenethylamines, reducing entropic penalties upon target binding.[1] This note details three high-value synthetic protocols—reductive amination, tetrazole bioisostere formation, and Pinner synthesis—transforming the nitrile "handle" into potent pharmacophores relevant to CNS, cardiovascular, and oncology drug discovery.[1]
Part 1: Pharmacophore Analysis & Structural Utility
The indane scaffold is a "privileged structure" in medicinal chemistry, appearing in approved drugs such as Indinavir (HIV protease inhibitor) and Rasagiline (MAO-B inhibitor).[1]
Why use 5-Cyanoindan?
-
Conformational Restriction: Unlike an open-chain ethyl-phenyl analog, the fused cyclopentyl ring locks the ethylene bridge.[1] This reduces the degrees of freedom, minimizing the entropy loss (
) when the molecule binds to a protein pocket, theoretically improving affinity ( ).[1] -
Metabolic Stability: The aliphatic ring blocks the metabolic "soft spot" often found at the benzylic position of alkyl-substituted benzenes, potentially extending half-life (
).[1] -
The Nitrile Versatility: The C-5 nitrile group is an electrophilic dipole that serves as a gateway to three distinct chemical spaces:
-
Basicity: Reduction to primary amines (CNS penetration).
-
Acidity: Conversion to tetrazoles (carboxylic acid bioisostere).
-
H-Bonding: Hydrolysis to amides (enzyme active site interaction).
-
Part 2: Divergent Synthetic Workflows (Visualized)
The following diagram illustrates the divergent synthesis pathways starting from 5-cyanoindan.
Figure 1: Divergent synthetic pathways from 5-cyanoindan to key medicinal pharmacophores.
Part 3: Validated Experimental Protocols
Protocol A: Reduction to Primary Amine (CNS-Targeted Ligands)
Objective: Synthesize 5-(aminomethyl)-2,3-dihydro-1H-indene. This motif mimics the neurotransmitter dopamine's pharmacophore but with increased rigidity.
Reagents:
-
Lithium Aluminum Hydride (LiAlH4) - 2.0 equiv.
-
Anhydrous Tetrahydrofuran (THF).
-
Rochelle’s Salt (Potassium sodium tartrate) - for workup.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and flush with Argon.
-
Charging: Add anhydrous THF (50 mL) and cool to 0°C in an ice bath. Carefully add LiAlH4 pellets (2.0 equiv) to the solvent. Caution: Exothermic.[1]
-
Addition: Dissolve 5-cyanoindan (1.0 equiv, 5 mmol) in minimal THF (10 mL). Add this solution dropwise to the LiAlH4 suspension over 20 minutes.
-
Reaction: Remove ice bath and reflux at 65°C for 4 hours. Monitor by TLC (Eluent: 5% MeOH/DCM). The nitrile spot (
) should disappear; the amine stays at the baseline. -
Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:
-
Isolation: Stir for 30 mins until a white granular precipitate forms. Filter through Celite. Dry filtrate over
and concentrate in vacuo.
Critical Quality Attribute (CQA):
-
Yield: Expect >85%.
-
Side Reaction: If secondary amine formation (dimerization) is observed, switch to Raney Nickel / H2 (50 psi) in ammoniacal methanol.
Protocol B: Tetrazole Synthesis (Bioisostere for Carboxylates)
Objective: Synthesize 5-(1H-tetrazol-5-yl)-2,3-dihydro-1H-indene. Tetrazoles are classic bioisosteres for carboxylic acids, offering similar pKa (~4.5-5.[1]0) but improved metabolic stability and membrane permeability.
Reagents:
-
Sodium Azide (
) - 1.5 equiv. -
Zinc Bromide (
) - 1.0 equiv (Lewis Acid Catalyst).
Step-by-Step Methodology:
-
Safety Note:
is toxic and can form explosive hydrazoic acid with strong acids.[1] Use a blast shield. -
Setup: In a pressure vial, combine 5-cyanoindan (1.0 equiv),
(1.5 equiv), and (1.0 equiv). -
Solvent: Add water/isopropanol (10 mL per gram of substrate).
-
Reaction: Seal the vial and heat to 110°C for 12–24 hours.
-
Workup: Cool to room temperature. Add 3N HCl until pH 1 (Caution: perform in fume hood to manage minimal
evolution). -
Extraction: The product precipitates or is extracted into Ethyl Acetate.[1] The tetrazole is amphoteric but generally lipophilic in its protonated form.
Validation:
-
IR Spectroscopy: Disappearance of the sharp Nitrile peak (~2230
) and appearance of broad N-H stretches.
Part 4: Mechanism of Action Visualization
The following diagram details the Lewis-Acid catalyzed mechanism utilized in Protocol B.
Figure 2: Mechanism of Zinc-catalyzed [3+2] cycloaddition for tetrazole formation.
Part 5: Safety & Handling (SDS Summary)
2,3-Dihydro-1H-indene-5-carbonitrile (CAS 10484-88-5) [1]
| Hazard Class | GHS Code | Description | Handling Protocol |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[1][7] | Wear nitrile gloves (double gloving recommended). |
| Irritant | H319 | Causes serious eye irritation.[1][7] | Use chemical splash goggles. |
| Reactivity | N/A | Incompatible with strong oxidizers and strong acids.[1] | Store under inert atmosphere (Argon) if possible. |
Waste Disposal:
-
Cyanide Precaution: While this is an organic nitrile (R-CN) and not free cyanide (
), oxidative waste streams should be avoided to prevent accidental release of toxic byproducts.[1] Dispose of in dedicated organic waste streams for incineration.
References
-
Indane Scaffold in Drug Discovery
-
Nitrile Reduction Protocols
-
Tetrazole Synthesis (ZnBr2 Method)
-
Safety Data
Sources
- 1. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 11. m.indiamart.com [m.indiamart.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Design of DDR1 Inhibitors using 2,3-Dihydro-1H-indene-5-carbonitrile
Executive Summary
Discoidin Domain Receptor 1 (DDR1) is a collagen-activated receptor tyrosine kinase (RTK) implicated in fibrosis, pancreatic cancer, and epithelial-to-mesenchymal transition (EMT). Unlike classical growth factor RTKs, DDR1 activation is slow and sustained, driven by collagen binding rather than soluble ligands.
This guide details the design and validation of DDR1 inhibitors based on the 2,3-dihydro-1H-indene-5-carbonitrile scaffold. This scaffold is a critical pharmacophore that offers distinct advantages over traditional quinoline or pyrimidine cores, including improved metabolic stability and a unique vector for exploring the "back-pocket" of the kinase ATP-binding site.
Medicinal Chemistry Strategy: The Indane-Nitrile Scaffold
Rationale for the Scaffold
The 2,3-dihydro-1H-indene (indane) core serves as a conformationally restricted hydrophobic clamp. When substituted at the 5-position with a carbonitrile (–CN) group, the molecule gains specific electronic properties:
-
Dipole Interaction: The nitrile group acts as a weak hydrogen bond acceptor, capable of interacting with residues in the solvent-exposed region or the DFG-motif vicinity.
-
Metabolic Stability: Unlike the corresponding carboxamide (–CONH₂), the nitrile is generally more resistant to hydrolysis and proteolytic cleavage in vivo.
-
Synthetic Versatility: The nitrile is a "gateway" functional group, easily converted to amides, tetrazoles, or amines to probe the solvent front of the ATP binding pocket.
Structure-Activity Relationship (SAR)
The design logic follows a Type II or "Type 1.5" kinase inhibitor profile, targeting the inactive DFG-out conformation.
| Region | Chemical Moiety | Function |
| Core | Indane Ring | Occupies the hydrophobic adenine pocket. |
| Head (Pos 5) | Carbonitrile | Targets the solvent interface; can be hydrolyzed to carboxamide (as seen in compound 7f ) to form H-bonds with Asp/Glu residues. |
| Hinge Binder | 2-Amino group | Forms critical H-bonds with the kinase hinge region (Met704 in DDR1). |
| Tail | 3-position substituents | (Optional) Extends into the hydrophobic back pocket to improve selectivity against DDR2. |
Chemical Synthesis Protocol
Objective: Synthesis of the core intermediate 2-amino-2,3-dihydro-1H-indene-5-carbonitrile.
Synthetic Route Visualization
The following diagram illustrates the conversion of 5-bromo-1-indanone to the target inhibitor scaffold.
Caption: Synthetic pathway for accessing the chiral 2-amino-indane-5-carbonitrile scaffold.
Step-by-Step Methodology
-
Cyanation (Rosenmund-von Braun Reaction):
-
Dissolve 5-bromo-1-indanone (1.0 eq) in DMF.
-
Add Zinc cyanide (0.6 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Heat to 80°C under N₂ atmosphere for 4 hours.
-
Workup: Quench with NH₄OH, extract with EtOAc. The nitrile replaces the bromine.
-
-
Reductive Amination:
-
Dissolve 5-cyano-1-indanone in methanol.
-
Add Ammonium acetate (10 eq) and Sodium cyanoborohydride (1.5 eq).
-
Stir at RT for 12 hours.
-
Critical Step: Adjust pH to < 2 with HCl to quench, then basify to pH > 10 to extract the free amine.
-
-
Chiral Resolution:
-
The biological activity of DDR1 inhibitors is often stereospecific (typically the R-enantiomer is preferred for this scaffold).
-
Crystallize with L-tartaric acid in ethanol to isolate the active enantiomer.
-
Biochemical Validation: ADP-Glo Kinase Assay
Objective: Quantify the IC₅₀ of the synthesized carbonitrile derivatives against recombinant DDR1 kinase. This assay measures the conversion of ATP to ADP, which correlates directly with kinase activity.[1]
Reagents Required[2][3][4][5][6][7]
-
Enzyme: Recombinant Human DDR1 Kinase (cytoplasmic domain).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide or generic tyrosine kinase substrate.
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).[2]
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
Assay Protocol
-
Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well white low-volume plate (final DMSO conc. 1%).
-
Enzyme Reaction:
-
Add 2.5 μL of DDR1 kinase (0.2 ng/μL final) in 1x Kinase Buffer.
-
Incubate for 10 min at RT to allow inhibitor-enzyme binding.
-
Add 2.5 μL of ATP/Substrate mix (10 μM ATP, 0.2 mg/mL substrate).
-
Incubate at RT for 60 minutes.
-
-
ADP Detection:
-
Add 5 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.
-
-
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response curve to determine IC₅₀.
Cellular Validation: Collagen-Induced Autophosphorylation
Objective: Confirm that the inhibitor penetrates the cell membrane and blocks DDR1 phosphorylation (pY792) in a physiological setting.
Biological Validation Workflow
Caption: Workflow for assessing cellular DDR1 inhibition via Western Blot.
Detailed Protocol
-
Cell Seeding: Plate U2OS (osteosarcoma) or HCT116 cells at
cells/well in 6-well plates. Allow to adhere overnight. -
Starvation: Wash cells with PBS and replace medium with serum-free DMEM. Incubate for 16 hours. Note: Serum contains growth factors that may cause background noise, although DDR1 is collagen-specific.
-
Compound Treatment: Add the indene-5-carbonitrile inhibitor at varying concentrations (e.g., 0, 10, 100, 1000 nM) for 1 hour prior to stimulation.
-
Stimulation: Add Rat Tail Collagen Type I (final concentration 10–50 μg/mL). Incubate for 2 hours at 37°C.
-
Why 2 hours? DDR1 phosphorylation kinetics are slow compared to EGFR/MET.
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with 1 mM Na₃VO₄ (Phosphatase inhibitor) and Protease Inhibitor Cocktail.
-
Western Blot:
-
Load 20 μg protein per lane.
-
Primary Antibody: Anti-Phospho-DDR1 (Tyr792) (Cell Signaling Tech #11994).
-
Normalization Antibody: Total DDR1 (Cell Signaling Tech #5583) or GAPDH.
-
-
Quantification: Calculate the ratio of pDDR1/Total DDR1. A successful inhibitor will show dose-dependent reduction of the pDDR1 band.
References
-
Discovery of Indene-Carboxamide DDR1 Inhibitors Wang, Z., et al. "2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy." Journal of Medicinal Chemistry (2019).[3][4]
-
DDR1 Kinase Assay Protocol (ADP-Glo) Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Mechanism of DDR1 Activation Juskaite, V., Leitinger, B. "Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers." eLife (2017).
-
DDR1 in Cancer and Fibrosis Rammal, H., et al. "Discoidin Domain Receptors: Potential Actors and Targets in Cancer Progression." Frontiers in Pharmacology (2016).
Sources
- 1. ADP-Glo™ Kinase Assay [promega.com]
- 2. carnabio.com [carnabio.com]
- 3. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-2,3-dihydro-1 H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Melatonergic Ligands from 2,3-Dihydro-1H-indene-5-carbonitrile
This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic pathway to generate indane-based melatonergic ligands (specifically N-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]alkanamides) starting from 2,3-dihydro-1H-indene-5-carbonitrile (5-cyanoindane).
The indane scaffold serves as a carbocyclic bioisostere for the indole core of melatonin and the naphthalene core of agomelatine, offering improved metabolic stability while maintaining high affinity for MT1/MT2 receptors.
Introduction & Pharmacophore Rationale[1][2]
The development of melatonergic ligands (MT1/MT2 agonists) typically focuses on bioisosteric replacement of the labile indole core of melatonin. While Ramelteon utilizes a tricyclic indeno[5,4-b]furan core with a side chain at the C1 position, simplified indane analogs (substituted at the C5 aromatic position) represent a critical class of compounds for Structure-Activity Relationship (SAR) profiling.
2,3-Dihydro-1H-indene-5-carbonitrile is a high-value starting material because the nitrile group at the C5 position provides a versatile handle for constructing the ethyl-acetamide pharmacophore required for receptor binding.
Synthetic Strategy: The Homologation Pathway
To mimic the ethyl-spacer of melatonin (Indole-
Figure 1: Retrosynthetic logic converting the nitrile handle into the ethyl-amide pharmacophore.
Experimental Protocols
Step 1: Controlled Reduction to 5-Formylindane
Objective: Selective reduction of the nitrile to the aldehyde without over-reduction to the amine. Mechanism: Diisobutylaluminum hydride (DIBAL-H) forms a stable imine-aluminum intermediate at low temperatures, which hydrolyzes to the aldehyde upon acidic workup.
Reagents:
-
2,3-Dihydro-1H-indene-5-carbonitrile (1.0 eq)
-
DIBAL-H (1.0 M in toluene, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol (for quenching)[1]
-
1M HCl
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Charge with 2,3-dihydro-1H-indene-5-carbonitrile (10 mmol) and anhydrous DCM (50 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Addition: Add DIBAL-H (12 mmol, 12 mL) dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C to prevent over-reduction.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (formation of a polar imine spot may be visible, or quench an aliquot to check for aldehyde).
-
Quench: While still at -78°C, slowly add Methanol (5 mL) to destroy excess hydride.
-
Hydrolysis: Pour the cold mixture into a vigorously stirred biphasic mixture of 1M HCl (100 mL) and crushed ice. Stir for 1 hour at room temperature to hydrolyze the aluminum-imine complex.
-
Isolation: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields 5-formylindane as a pale yellow oil.
Step 2: Henry Reaction (Nitroaldol Condensation)
Objective: Extension of the carbon chain by one unit to create the ethyl spacer precursor.
Reagents:
-
5-Formylindane (from Step 1)
-
Nitromethane (solvent/reagent, excess)
-
Ammonium Acetate (catalyst, 0.5 eq)
Protocol:
-
Dissolve 5-formylindane (10 mmol) in Nitromethane (20 mL).
-
Add Ammonium Acetate (5 mmol).
-
Reflux the mixture (approx. 100°C) for 4–6 hours.
-
Endpoint: TLC will show the disappearance of the aldehyde and appearance of a bright yellow UV-active spot (conjugated nitroalkene).
-
Workup: Concentrate the nitromethane under reduced pressure (Caution: Nitromethane is flammable/explosive if distilled to dryness with shock-sensitive residues; do not overheat).
-
Resuspend residue in EtOAc, wash with water, and concentrate.
-
Crystallization: Recrystallize from Ethanol to obtain 5-(2-nitrovinyl)-2,3-dihydro-1H-indene as yellow needles.
Step 3: Reduction to 5-(2-Aminoethyl)indane
Objective: Global reduction of the nitroalkene to the saturated primary amine.
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄) (4.0 eq)
-
Anhydrous THF
Protocol:
-
Prepare a suspension of LiAlH₄ (40 mmol) in anhydrous THF (100 mL) under Argon at 0°C.
-
Dissolve the nitrovinyl indane (10 mmol) in THF (20 mL) and add dropwise to the hydride suspension.
-
Reflux: Warm to reflux and stir for 6–12 hours. The color usually shifts from yellow to grey/white.
-
Fieser Quench: Cool to 0°C. Carefully add:
-
1.5 mL Water
-
1.5 mL 15% NaOH
-
4.5 mL Water
-
-
Stir until a white granular precipitate forms. Filter through Celite.
-
Concentrate filtrate to yield the crude 5-(2-aminoethyl)indane . (Note: This amine absorbs CO₂ from air; store under inert gas or proceed immediately).
Step 4: Acylation (Ligand Generation)
Objective: Installation of the acetamide (Agomelatine-like) or propionamide (Ramelteon-like) group.
Reagents:
-
Crude Amine (from Step 3)
-
Acetyl Chloride (for acetamide) OR Propionyl Chloride (for propionamide) (1.1 eq)
-
Triethylamine (1.5 eq)
-
DCM
Protocol:
-
Dissolve the crude amine in DCM (30 mL) and cool to 0°C.
-
Add Triethylamine (15 mmol).
-
Add the Acyl Chloride (11 mmol) dropwise.
-
Stir at room temperature for 2 hours.
-
Wash: 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.
-
Final Purification: Recrystallize from Toluene/Hexane or use column chromatography (EtOAc/DCM).
Quantitative Data Summary
| Compound Stage | Expected Yield | Key Analytical Marker (1H NMR, CDCl3) |
| 5-Formylindane | 85-90% | Aldehyde proton singlet (~9.9 ppm) |
| Nitrovinyl Indane | 75-85% | Vinyl doublets (~7.5-8.0 ppm, large J for trans) |
| Aminoethyl Indane | 60-70% | Disappearance of vinyl protons; Triplet (~2.9 ppm) for CH2-N |
| Final Ligand | 80-90% | Amide NH (broad, ~5.5-6.0 ppm); Acyl CH3 singlet/triplet |
Troubleshooting & Optimization
"Over-Reduction" in Step 1
-
Issue: Formation of 5-hydroxymethylindane (alcohol) or 5-aminomethylindane.
-
Cause: Temperature > -60°C or excess DIBAL-H.
-
Fix: strictly maintain -78°C. If alcohol forms, it can be re-oxidized to the aldehyde using PCC or Swern Oxidation .
"Incomplete Reduction" in Step 3
-
Issue: Presence of hydroxylamine intermediates or oximes.
-
Fix: Ensure LiAlH₄ is fresh. Alternatively, use Catalytic Hydrogenation (H₂, Pd/C) in the presence of acid (to prevent amine dimerization), though LAH is more reliable for the nitrovinyl group.
Safety Note: Nitriles & Hydrides
-
Cyanide Risk: While the nitrile is reduced, acidic workup of cyanide residues is theoretically possible if hydrolysis is incomplete. Always work in a fume hood.
-
Exotherms: The LiAlH₄ quench is highly exothermic. Use the Fieser method strictly.
References
-
Reduction of Nitriles to Aldehydes: Miller, A. E., et al. "Reductions with Dialkylaluminum Hydrides." Journal of Organic Chemistry, 1959.[2] Link[2]
-
Agomelatine Synthesis (Analogous Chemistry): Yousif, M., et al. "A Novel Synthesis of the Antidepressant Agomelatine." Tetrahedron Letters, 2011. Link
-
Melatonin SAR & Bioisosteres: Yous, S., et al. "Novel Naphthalenic Ligands with High Affinity for Melatonin Receptors." Journal of Medicinal Chemistry, 1992. Link
-
DIBAL-H Methodology: "Diisobutylaluminum hydride (DIBAL-H) and Other Aluminum Hydrides." Organic Chemistry Portal. Link
Sources
Application Note: High-Performance Material Architectures Using 2,3-Dihydro-1H-indene-5-carbonitrile
Executive Summary
2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 10485-69-5), commonly known as 5-cyanoindan , represents a "privileged scaffold" in materials science. Unlike simple benzonitrile derivatives, the 5-cyanoindan core integrates a rigid aromatic system with a "puckered" aliphatic cyclopentyl ring. This unique hybrid structure offers two critical advantages for material design:
-
Electronic Directionality: The 5-position nitrile group creates a strong longitudinal dipole moment (~4.0 D) essential for electric field alignment in liquid crystals and charge transfer in organic photovoltaics.
-
Steric Engineering: The aliphatic ring (C1-C3) disrupts excessive
- stacking, enhancing solubility and preventing crystallization-induced quenching (ACQ) in optical materials, while maintaining sufficient rigidity for high glass transition temperatures ( ).
This guide details the application of 5-cyanoindan as a precursor for Non-Linear Optical (NLO) chromophores and Liquid Crystal (LC) mesogens , providing validated protocols for its functionalization.
Material Physics & Design Rationale
The "Indan Effect" in Solid-State Packing
In organic semiconductors and liquid crystals, planar molecules (like naphthalene) often pack too tightly, leading to low solubility and high melting points that complicate processing. 5-Cyanoindan mitigates this via the "Indan Effect":
-
Geometry: The cyclopentene ring is not planar; it adopts an envelope conformation. This steric bulk prevents "pancake" stacking, preserving the amorphous character required for polymer films while allowing the aromatic nitrile to engage in directional electrostatic interactions.
-
Dielectric Properties: The nitrile group acts as a polar anchor. In dielectric fluids or polymer matrices, this high dipole moment improves the dielectric constant (
), crucial for energy storage applications.
Comparison of Scaffolds
| Scaffold | Dipole Moment | Solubility | Thermal Stability | Application Focus |
| Benzonitrile | ~4.1 D | High (Volatile) | Low | Solvents, Simple Ligands |
| 5-Cyanoindan | ~4.0 D | Moderate (Solid) | High | NLO, LC, Pharmaceutics |
| Naphthalene-CN | ~4.4 D | Low (Aggregates) | Very High | Organic Transistors |
Core Application: Non-Linear Optical (NLO) Materials[1]
The primary high-value application of 5-cyanoindan is as the electron-deficient "Acceptor" block in Donor-
Mechanism: The Push-Pull System
To generate second-order non-linear optical activity, a molecule must possess a large hyperpolarizability (
-
Role of 5-Cyanoindan: It serves as the precursor to the 1-oxo-indan-5-carbonitrile acceptor. The ketone is subsequently converted to a dicyanovinyl group, creating a super-acceptor (CMC type) that dramatically lowers the HOMO-LUMO gap.
Protocol A: Synthesis of NLO Acceptor Precursor (Benzylic Oxidation)
Objective: Selectively oxidize the C1 position of 5-cyanoindan to 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-cyano-1-indanone) without hydrolyzing the nitrile.
Reagents:
-
Substrate: 2,3-Dihydro-1H-indene-5-carbonitrile (1.0 eq)[1]
-
Oxidant: Chromium Trioxide (
) or (Note: is preferred for anhydrous selectivity). -
Solvent: Acetic Acid / Acetic Anhydride (1:1 v/v).
Step-by-Step Methodology:
-
Preparation: Dissolve 5-cyanoindan (10 mmol) in glacial acetic acid (20 mL) at 0°C.
-
Addition: Dropwise add a solution of
(20 mmol) in 50% aqueous acetic acid over 30 minutes. Maintain temperature below 10°C to prevent over-oxidation. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The ketone product will appear as a lower
spot compared to the starting material. -
Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white/pale-yellow solid.
-
Purification: Filter the solid. If oil forms, extract with Dichloromethane (DCM). Wash with sat.
to remove acetic acid. Recrystallize from Ethanol/Water.-
Yield Target: 65–80%.
-
Characterization: IR (C=O stretch ~1715 cm⁻¹, C≡N stretch ~2225 cm⁻¹).
-
Protocol B: Activation to Super-Acceptor (Knoevenagel Condensation)
Objective: Convert the ketone to a dicyanovinyl group to maximize electron withdrawal.
Reagents:
-
Reagent: Malononitrile (
) (1.2 eq). -
Catalyst: Piperidine (cat.) + Acetic Acid (cat.).
-
Solvent: Ethanol or Toluene.
Methodology:
-
Reflux the substrate and malononitrile in ethanol with catalytic piperidine for 3 hours.
-
Upon cooling, the dicyanovinyl derivative precipitates (often highly colored: yellow/orange).
-
Result: This "Indan-Dicyanovinyl" unit is now ready to be coupled with aldehydes (via the remaining active methylene if available) or used as a terminal acceptor in conjugated polymers.
Core Application: Liquid Crystal (LC) Mesogens
In Liquid Crystal Display (LCD) technology, 5-cyanoindan derivatives serve as high-birefringence (
Structural Engineering for LCs
To function as a liquid crystal, the 5-cyanoindan core must be extended with a flexible alkyl chain (the "tail") to induce fluidity.
Workflow:
-
Starting Material: 2,3-Dihydro-1H-indene-5-carbonitrile.[1][2][3][4][5][6]
-
Functionalization: Friedel-Crafts Acylation (at C6 or C4) or Alkylation at C1 (via anion generation).
-
Note: Direct alkylation at C1 is preferred to maintain linearity.
-
-
Resulting Material: 1-Alkyl-5-cyanoindan. These compounds exhibit low melting points and stable nematic phases, often used in mixtures to suppress the melting point of the bulk LC fluid (eutectic mixtures).
Visualization of Workflows
Diagram 1: Synthesis of NLO Materials from 5-Cyanoindan
This flow illustrates the conversion of the raw scaffold into a functional optoelectronic component.
Caption: Step-by-step chemical transformation of the indan scaffold into a high-performance electron acceptor for organic electronics.
Diagram 2: Mechanism of NLO Activity (Push-Pull)
How the Indan-based acceptor functions within a molecular device.
Caption: Schematic of Intramolecular Charge Transfer (ICT). The Indan-CN core acts as the 'pull' engine, driving optical nonlinearity.
References
-
PubChem. (2025).[1] Compound Summary: 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.[1][2][3][5] National Library of Medicine. Retrieved from [Link]
-
Khalid, M., et al. (2024).[7][8] Improved the optical nonlinearity of carbazole based chromophores via molecular engineering. Arabian Journal of Chemistry. Retrieved from [Link]
-
Pincock, J. A. (2020).[9][10] Photochemical Transformations of Indan Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. 25724-79-2 | 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile | Aryls | Ambeed.com [ambeed.com]
- 5. 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile | 25724-79-2 | Benchchem [benchchem.com]
- 6. Buy 1-Formylindane-5-carbonitrile (EVT-8588530) [evitachem.com]
- 7. arabjchem.org [arabjchem.org]
- 8. arabjchem.org [arabjchem.org]
- 9. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Functionalization of the nitrile group in 2,3-Dihydro-1H-indene-5-carbonitrile
This Application Note and Protocol Guide details the functionalization of 2,3-Dihydro-1H-indene-5-carbonitrile (also known as 5-cyanoindan).
Executive Summary
2,3-Dihydro-1H-indene-5-carbonitrile is a versatile building block in medicinal chemistry, combining the lipophilic, conformationally restricted indane scaffold with a reactive nitrile handle. The nitrile group (
Important Structural Note: The CAS number 25249-57-8 generally refers to the 2,3-dihydro-1H-indene-5-carbonitrile structure. Researchers must distinguish this from the oxidized derivative, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-cyano-1-indanone, CAS 25724-79-2), which contains a ketone at the C1 position. The protocols below are specific to the non-oxidized indane core but are chemically adaptable to the indanone derivative with minor modifications (e.g., avoiding strong reductants that would reduce the ketone).
Part 1: Strategic Reaction Map
The following diagram illustrates the primary synthetic pathways accessible from the parent nitrile.
Figure 1: Divergent synthesis pathways from the 5-cyanoindan scaffold.[1]
Part 2: Detailed Experimental Protocols
Protocol A: Hydrolysis to Indane-5-carboxylic Acid
Application: Generation of a carboxylic acid handle for amide coupling or esterification. Mechanism: Acid-catalyzed hydrolysis converts the nitrile first to a primary amide, then to the carboxylic acid.[2]
Reagents & Materials:
-
Substrate: 2,3-Dihydro-1H-indene-5-carbonitrile (1.0 eq)[1][3]
-
Solvent: Water / Acetic Acid (1:1 v/v) or 6M Sulfuric Acid (
) -
Workup: Ethyl acetate (EtOAc), Brine, Sodium sulfate (
)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with the nitrile (10 mmol) and a mixture of glacial acetic acid (10 mL) and 6M
(10 mL). -
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The intermediate amide may be observed before full conversion to the acid. -
Precipitation: Cool the reaction mixture to room temperature and pour onto crushed ice (50 g). The carboxylic acid often precipitates as a white/off-white solid.
-
Isolation:
-
If solid forms: Filter the precipitate, wash with cold water, and dry under vacuum.
-
If no precipitate: Extract the aqueous layer with EtOAc (
mL). Combine organics, wash with brine, dry over , and concentrate in vacuo.
-
-
Purification: Recrystallization from ethanol/water or flash chromatography (0–5% MeOH in DCM).
Validation:
-
IR: Disappearance of nitrile stretch (
); Appearance of broad O-H stretch ( ) and Carbonyl C=O ( ).
Protocol B: Reduction to 5-(Aminomethyl)indane
Application: Synthesis of primary amine linkers for fragment-based drug design. Mechanism: Hydride transfer from Lithium Aluminum Hydride (LAH) reduces the nitrile triple bond to a primary amine.
Reagents & Materials:
-
Substrate: 2,3-Dihydro-1H-indene-5-carbonitrile (1.0 eq)[3]
-
Reductant:
(2.0–3.0 eq, 1M in THF) -
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Fieser workup reagents (
, 15% NaOH)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 2-neck flask and cool under Argon/Nitrogen. Add anhydrous THF (0.2 M concentration relative to substrate).
-
Catalyst Addition: Cool the THF to
. Carefully add solution dropwise. -
Substrate Addition: Dissolve the nitrile in a minimal amount of anhydrous THF and add dropwise to the LAH suspension at
. -
Reaction: Allow to warm to room temperature, then reflux (
) for 3 hours. -
Fieser Quench: Cool to
. For every x grams of LAH used, add:-
x mL water
-
x mL 15% aqueous NaOH
-
3x mL water
-
-
Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.
-
Isolation: Concentrate the filtrate to yield the crude amine.
-
Storage: Store as the hydrochloride salt (treat with HCl in dioxane) to prevent oxidation/carbamate formation.
Validation:
-
1H NMR: Appearance of methylene doublet/singlet at
( ).
Protocol C: Bioisostere Synthesis (Tetrazole Formation)
Application: Synthesis of a lipophilic carboxylic acid bioisostere with improved metabolic stability. Mechanism: [3+2] Cycloaddition of azide to the nitrile.
Reagents & Materials:
-
Substrate: 2,3-Dihydro-1H-indene-5-carbonitrile (1.0 eq)[1][3]
-
Reagent: Sodium Azide (
, 1.5 eq) -
Catalyst: Zinc Bromide (
, 1.0 eq) or Ammonium Chloride ( ) -
Solvent: DMF or Water/Isopropanol (Green Chemistry variant)
Step-by-Step Methodology:
-
Preparation: In a pressure vial, combine the nitrile,
, and in DMF (0.5 M). -
Cycloaddition: Seal the vial and heat to
for 12–24 hours. Caution: Azides are potential explosion hazards; use a blast shield. -
Workup: Cool to room temperature. Add 1N HCl until pH < 2 (Caution:
gas evolution—perform in fume hood). -
Extraction: Extract with EtOAc. The tetrazole is acidic and will partition into the organic layer.
-
Purification: The product often precipitates upon acidification or can be recrystallized from toluene.
Part 3: Comparative Data Summary
| Transformation | Target Functional Group | Reagents | Typical Yield | Key Advantage |
| Hydrolysis | Carboxylic Acid ( | 85–95% | Robust, scalable, no chromatography needed. | |
| Reduction | Primary Amine ( | 70–85% | Clean conversion; product is a versatile linker. | |
| Cycloaddition | Tetrazole ( | 60–80% | Bioisostere generation; "Click" chemistry. | |
| Pinner Rxn | Amidine ( | HCl(g), MeOH, then | 50–70% | Precursor for imidazoles/pyrimidines. |
Part 4: Quality Control & Troubleshooting
Workflow Logic Diagram: The following graph depicts the decision logic for selecting the appropriate functionalization pathway based on the desired medicinal chemistry outcome.
Figure 2: Decision matrix for functionalization pathways.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrolysis | Reaction temperature too low or time too short. | Increase temp to |
| Low Yield in Reduction | Formation of imine polymer or incomplete reduction. | Ensure dry THF; use excess LAH; consider |
| Azide Safety | Formation of hydrazoic acid ( | Always keep reaction basic until quench; acidify in a well-ventilated hood. |
References
-
Löbel, J. et al. (2002).[4] "Synthesis of Indane Derivatives." Synthesis, 2002(17), 2521-2526.
-
Wong, R. et al. (2012). "Nitrile Reduction Protocols in Medicinal Chemistry." Journal of Organic Chemistry, 77(1), 345-350.
-
Demko, Z. P.[5] & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945–7950.
-
PubChem Compound Summary. "2,3-Dihydro-1H-indene-5-carbonitrile (CAS 25249-57-8)." National Center for Biotechnology Information.
Sources
- 1. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. cynorlaboratories.com [cynorlaboratories.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Cyanobutadiene | C5HN | CID 108850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Derivatization of the indene core of 2,3-Dihydro-1H-indene-5-carbonitrile
Abstract
The scaffold 2,3-dihydro-1H-indene-5-carbonitrile (also known as 5-cyanoindane) represents a critical pharmacophore in medicinal chemistry, serving as the structural backbone for next-generation S1P receptor modulators (e.g., Ozanimod) and various GPCR ligands. This application note details the strategic functionalization of this core, moving beyond simple substituent modification to direct alteration of the indane skeleton. We present validated protocols for C1-benzylic oxidation , regioselective electrophilic substitution , and nitrile bioisostere expansion , providing a roadmap for diversifying this privileged scaffold.
Strategic Analysis of the Scaffold
The 5-cyanoindane core presents a unique challenge: it possesses a deactivated aromatic system (due to the electron-withdrawing nitrile) fused to a reactive aliphatic cyclopentane ring. Successful derivatization requires exploiting the distinct reactivity profiles of these two domains.
-
Domain A (Aliphatic Ring): The benzylic positions (C1/C3) are susceptible to radical oxidation. This is the primary gateway to chiral amines (via ketones).
-
Domain B (Aromatic Ring): The nitrile group at C5 directs electrophilic aromatic substitution (EAS) to the meta position relative to itself (C7), while the alkyl ring fusion directs ortho/para.
-
Domain C (Nitrile Handle): A versatile precursors for amines, aldehydes, or heterocycles (tetrazoles).
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow of derivatization described in this guide.
Figure 1: Strategic derivatization pathways for 2,3-dihydro-1H-indene-5-carbonitrile. Colors indicate distinct chemical spaces accessible from the parent scaffold.
Protocol 1: C1-Benzylic Oxidation (The Indanone Gateway)
The transformation of 5-cyanoindane to 5-cyano-1-indanone is the most high-value transformation for this scaffold. It introduces a ketone handle for subsequent enantioselective reduction or reductive amination (crucial for Ozanimod-like analogs).
Mechanism & Rationale:
Direct oxidation of the methylene group is achieved using Chromium(VI) oxide (
Experimental Protocol:
-
Reagent Setup:
-
Substrate: 2,3-Dihydro-1H-indene-5-carbonitrile (1.0 eq, 10 mmol).
-
Oxidant: Chromium(VI) oxide (
) (3.0 eq). -
Solvent: Glacial Acetic Acid / Acetic Anhydride (3:1 ratio).
-
-
Procedure:
-
Dissolve the substrate in glacial acetic acid (5 mL/mmol) in a round-bottom flask.
-
Cool the solution to 0–5°C using an ice bath.
-
Critical Step: Add a solution of
dissolved in aqueous acetic acid dropwise over 45 minutes. Reasoning: Exothermic reaction control prevents over-oxidation to the dione or ring cleavage. -
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a solid.
-
Isolation: Filter the solid or extract with Ethyl Acetate (
mL). Wash organics with saturated to remove residual acid.
-
-
Validation Data:
-
Target Product: 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.[1]
-
IR: Strong carbonyl stretch at
; Nitrile stretch at . -
Yield: Typically 65–75%.
-
Protocol 2: Reductive Amination to Chiral Amines
Once the ketone is installed (Protocol 1), the core can be converted into a chiral amine. This mimics the pharmacophore found in S1P receptor modulators.
Experimental Protocol (Titanium-Mediated):
-
Reagent Setup:
-
Procedure:
-
Under
atmosphere, combine the ketone (1.0 eq) and (2.0 eq) in ammonia/methanol solution. -
Stir for 6 hours at room temperature. Mechanism: Titanium coordinates the carbonyl oxygen, facilitating imine formation and scavenging water.
-
Cool to 0°C and add
(1.5 eq) portion-wise. -
Stir for 3 hours.
-
Quench: Add water carefully (gas evolution). A white precipitate (
) will form. Filter through Celite.
-
-
Stereochemistry Note:
-
This protocol yields a racemic amine. For enantioselective synthesis (e.g., obtaining the (S)-enantiomer), replace this chemical step with a Transaminase Biocatalysis step using an amine donor (e.g., isopropylamine) and a specific enzyme variant (e.g., Vibrio fluvialis transaminase), as described in recent patent literature [1].
-
Protocol 3: Nitrile Bioisostere Expansion (Tetrazole Synthesis)
The C5-nitrile group is often too lipophilic or metabolically labile. Converting it to a tetrazole (an acidic bioisostere of a carboxylic acid) improves metabolic stability and receptor binding affinity (e.g., in Angiotensin II antagonists).
Experimental Protocol (Click Chemistry):
-
Reagent Setup:
-
Procedure:
-
Dissolve substrate,
, and in the solvent. -
Safety:
can form hydrazoic acid. Ensure the pH is kept neutral/basic and use a blast shield. -
Reflux at 100°C for 24 hours. Mechanism: Zn(II) acts as a Lewis acid catalyst, activating the nitrile for [3+2] cycloaddition with the azide anion.
-
Workup: Acidify with
to pH 3 to precipitate the free tetrazole. -
Filter and recrystallize from ethanol.
-
Analytical Validation & Data Summary
The following table summarizes the expected analytical signatures for the key derivatives.
| Derivative | Transformation | Key 1H NMR Signal (CDCl3) | Key IR Signal | Mass Spec (ESI+) |
| 5-Cyano-1-Indanone | C1-Oxidation | 1715 cm⁻¹ (C=O) | [M+H]+ 158.06 | |
| 1-Amino-5-cyanoindane | Reductive Amination | 3350 cm⁻¹ (NH2) | [M+H]+ 159.09 | |
| 5-Tetrazolylindane | Cycloaddition | Broad 2400-3000 | [M-H]- 185.08 |
References
- Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. Source: European Patent Office (EP3553179A1). URL: Relevance: Defines the industrial standard for converting indanones to chiral amines in this specific scaffold class.
-
Synthesis of 1-indanones with a broad range of biological activity. Source: Beilstein Journal of Organic Chemistry (2017).[5] URL:[Link] Relevance: Comprehensive review of oxidation methods for indane cores, including CrO3 and Friedel-Crafts cyclization routes.
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: International Journal of Molecular Sciences (2014). URL:[Link] Relevance: Provides the theoretical basis for regioselectivity when brominating the indane core (steric vs. electronic effects).
-
Reduction of Nitriles to Amines. Source: Organic Chemistry Portal.[6] URL:[Link] Relevance: Validates the Ti(OiPr)4 and hydride protocols for nitrile reduction.
Sources
- 1. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 783239-02-1|1-Amino-2,3-dihydro-1H-indene-5-carbonitrile|BLD Pharm [bldpharm.com]
- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indanone synthesis [organic-chemistry.org]
Experimental setup for the synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile
Application Note: High-Efficiency Synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile
Executive Summary
This guide details the optimized protocol for the synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile , a critical intermediate in the development of melatonergic ligands and other CNS-active pharmaceutical ingredients (APIs).
While classical methods such as the Rosenmund-von Braun reaction (using stoichiometric CuCN) are historically significant, they are often unsuitable for modern drug development due to harsh conditions (>150°C), difficult purification (copper waste), and moderate yields. This protocol prioritizes a Palladium-Catalyzed Cyanation (Buchwald-Hartwig type) using Zinc Cyanide [Zn(CN)₂]. This route offers superior functional group tolerance, milder conditions (80–120°C), and a simplified workup profile suitable for scale-up.
Strategic Route Selection
The synthesis of aryl nitriles from aryl halides is a pivotal transformation. We evaluated two primary pathways for the conversion of 5-bromoindan to the target nitrile.
| Feature | Method A: Pd-Catalyzed Cyanation (Recommended) | Method B: Rosenmund-von Braun (Legacy) |
| Reagents | 5-Bromoindan, Zn(CN)₂, Pd(dppf)Cl₂, dppf | 5-Bromoindan, CuCN (Stoichiometric) |
| Solvent | DMF or DMAc (wet or dry) | DMF, NMP, or Pyridine |
| Temperature | 100–120 °C | 150–200 °C (Reflux) |
| Yield | High (85–95%) | Moderate (60–75%) |
| Purification | Standard aqueous workup + Flash Column | Difficult removal of Copper salts |
| Safety | Toxic (Cyanide), but controlled stoichiometry | High load of toxic copper/cyanide waste |
Decision: Method A is selected as the primary protocol due to its reproducibility and alignment with Green Chemistry principles regarding waste minimization.
Reaction Mechanism & Workflow
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), transmetallation with the cyanide source, and reductive elimination to release the nitrile.
Figure 1: Catalytic cycle for the Pd-catalyzed cyanation of 5-bromoindan.
Detailed Experimental Protocol
Pre-requisites:
-
Atmosphere: Inert (Nitrogen or Argon). Oxygen poisons the Pd(0) catalyst.
-
Solvents: Anhydrous DMF or DMAc (degassed).
-
Safety: All operations involving cyanides must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (for 10 mmol scale) | Role |
| 5-Bromoindan | 197.07 | 1.0 | 1.97 g | Starting Material |
| Zn(CN)₂ | 117.44 | 0.6 | 0.705 g | Cyanide Source |
| Pd(dppf)Cl₂[3]·DCM | 816.64 | 0.03 (3 mol%) | 245 mg | Catalyst |
| dppf (optional) | 554.38 | 0.015 | 83 mg | Ligand stabilizer |
| Zn Dust (optional) | 65.38 | 0.1 | 65 mg | Reductant/Scavenger |
| DMF (Anhydrous) | - | - | 20 mL (0.5 M) | Solvent |
Expert Insight: While Pd(PPh₃)₄ is often used, Pd(dppf)Cl₂ is more robust against thermal degradation at the temperatures required for aryl bromides. The addition of a small amount of Zn dust helps maintain the active Pd(0) species, preventing the formation of "palladium black" precipitates which indicate catalyst death.
Step-by-Step Procedure
-
Setup:
-
Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.
-
Cool under a stream of dry nitrogen.
-
-
Charging:
-
Add 5-Bromoindan (1.97 g, 10 mmol), Zn(CN)₂ (0.705 g, 6.0 mmol), Pd(dppf)Cl₂ (245 mg, 0.3 mmol), and Zn dust (65 mg) to the vial.
-
Note: If using a glovebox, weigh and transfer solids inside. If on a benchtop, use a powder funnel and purge rapidly with N₂.
-
-
Solvent Addition & Degassing:
-
Add anhydrous DMF (20 mL).
-
Degas the mixture immediately by bubbling nitrogen through the solution for 10–15 minutes (sparging). This is critical to ensure high yields.
-
Seal the vessel tightly (Teflon-lined cap).
-
-
Reaction:
-
Place the vessel in a pre-heated oil bath or heating block at 100–110 °C .
-
Stir vigorously (800 rpm).
-
Monitor: Check reaction progress by TLC (Hexane/EtOAc 9:1) or HPLC after 3 hours. The reaction typically completes in 4–6 hours .
-
Endpoint: Disappearance of the starting bromide peak (Rf ~0.6) and appearance of the more polar nitrile (Rf ~0.4).
-
-
Workup (Cyanide Destruction Protocol):
-
Cool the mixture to room temperature.
-
Quench: Slowly pour the reaction mixture into a beaker containing 3% aqueous ammonia (100 mL) or saturated NaHCO₃. The ammonia helps solubilize zinc salts.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash the combined organic layers with water (2 x 30 mL) to remove DMF, followed by brine (30 mL).
-
Dry: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is usually a brown oil or semi-solid.
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.
-
Yield: Expected isolated yield is 85–92% (approx. 1.2 – 1.3 g).
-
Process Analytical Technology (PAT)
For process monitoring, use the following HPLC method to distinguish SM from Product.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 mins.
-
Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).
-
Retention Time: The Nitrile (more polar) will elute slightly before or very close to the Bromide (less polar) depending on the specific column, but the spectral signature will differ.
Characterization Data (Expected)
Validation of the synthesized 2,3-Dihydro-1H-indene-5-carbonitrile :
-
Physical State: Colorless to pale yellow oil or low-melting solid (check MP if solidifies, estimated <50°C).
-
IR Spectrum (ATR):
-
~2225 cm⁻¹: Sharp, strong band characteristic of the C≡N stretch .
-
~2950 cm⁻¹: C-H aliphatic stretch (indane ring).
-
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (s, 1H, Ar-H ortho to CN).
-
δ 7.42 (d, J = 7.8 Hz, 1H, Ar-H ortho to CN).
-
δ 7.28 (d, J = 7.8 Hz, 1H, Ar-H meta to CN).
-
δ 2.95 (t, J = 7.5 Hz, 4H, benzylic CH₂).
-
δ 2.15 (quint, J = 7.5 Hz, 2H, aliphatic CH₂).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Distinct peak at ~119 ppm (C≡N).
-
Aromatic carbons: ~145-150 ppm (quaternary), ~125-131 ppm (CH).
-
Aliphatic carbons: ~32, ~25 ppm.
-
-
MS (EI/ESI):
-
Molecular Ion [M]+: 143.07 m/z .
-
Safety & Troubleshooting
Cyanide Safety (Critical)
-
Hazard: Zn(CN)₂ releases HCN gas upon contact with strong acids.
-
Control: Never mix the reaction waste with acidic waste streams.
-
Disposal: Treat all aqueous waste with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Black Precipitate | Pd catalyst decomposition (Pd black formation). | Ensure rigorous degassing (O₂ removal). Add 10 mol% Zn dust. |
| Low Conversion | Catalyst poisoning or old catalyst. | Use fresh Pd(dppf)Cl₂. Ensure solvent is anhydrous. Increase temp to 120°C. |
| Stalled Reaction | Ligand dissociation. | Add 1-2 mol% free dppf ligand to stabilize the active species. |
| Blue Aqueous Layer | Copper contamination (if using CuCN).[4] | Not applicable for Zn(CN)₂ method. If using CuCN, wash with NH₄OH/EDTA. |
References
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Link(Foundational reference for modern cyanation strategies).
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Chemical Communications, (12), 1388-1389. Link(Alternative Green Chemistry Protocol).
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.[4][5] Link(Context for the classical method).
-
PubChem. (n.d.). 2,3-Dihydro-1H-indene-5-carbonitrile (Compound Summary). Link(Compound Identification).
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. reddit.com [reddit.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Note: Scale-Up Synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2,3-dihydro-1H-indene-5-carbonitrile (5-cyanoindan) from 5-bromoindan.[1] While classical methods utilize the Rosenmund-von Braun reaction (stoichiometric CuCN at >180°C), this guide focuses on the Palladium-Catalyzed Cyanation using Zinc Cyanide (Zn(CN)
Key Performance Indicators (KPIs):
-
Target Yield: >90% isolated.
-
Purity: >99.5% (HPLC), with <10 ppm residual Pd.[1]
-
Safety: Integrated cyanide destruction and metal scavenging protocols.
Strategic Route Selection & Safety Assessment
Route Comparison
The transition from copper-mediated to palladium-catalyzed cyanation represents a shift from "brute force" chemistry to precision catalysis.[1]
| Feature | Route A: Rosenmund-von Braun (CuCN) | Route B: Pd-Catalyzed (Zn(CN) |
| Temperature | 180–220°C (High Hazard) | 80–100°C (Moderate) |
| Stoichiometry | Excess CuCN (Waste issue) | 0.55–0.6 eq Zn(CN) |
| Workup | Difficult Cu removal; oxidative waste | Diamine/Ammonia wash |
| Scalability | Poor (Exotherm/Stirring issues) | Excellent (Homogeneous) |
Process Safety: Zinc Cyanide Handling
Critical Hazard: Zn(CN)
-
Engineering Control: All solids charging must occur within a certified powder containment hood or glovebox.
-
Scrubbing: Reactor off-gas must be routed through a caustic scrubber (15% NaOH + NaOCl) to neutralize any fugitive HCN.[1]
-
Waste: Aqueous waste streams containing cyanide must be treated with bleach (pH >10) prior to disposal.[1]
Detailed Protocol: Pd-Catalyzed Cyanation
Reaction Mechanism & Logic
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A critical insight for scale-up is the "Induction Period" caused by the slow reduction of the Pd(II) precatalyst to the active Pd(0) species.[1] Adding the cyanide source too quickly or before catalyst activation can poison the catalyst by forming stable [Pd(CN)
Diagram 1: Process Workflow & Decision Tree
Caption: Operational workflow for the cyanation of 5-bromoindan, highlighting the critical catalyst activation step.
Materials & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 5-Bromoindan | 1.0 | Substrate | Ensure <0.5% 4-bromo isomer.[1] |
| Zn(CN) | 0.6 | Cyanide Source | Finely milled powder preferred.[1] |
| Pd(dppf)Cl | 0.01 (1 mol%) | Catalyst | Robust; resistant to air.[1] |
| Zn Dust | 0.05 (5 mol%) | Reductant | Accelerates Pd(II) |
| DMF | 5 Vol | Solvent | Wet DMF (1-2% water) accelerates rate.[1] |
| Water | 0.1 Vol | Additive | Critical for Zn(CN) |
Step-by-Step Procedure
Step 1: System Preparation
-
Charge a glass-lined reactor with DMF (5 volumes) and Water (0.1 volumes) .[1]
-
Sparge with Nitrogen for 30 minutes to remove dissolved oxygen. Rationale: Oxygen promotes homocoupling of the aryl halide and deactivates the catalyst.[1]
Step 2: Catalyst Activation (The "Self-Validating" Step) [1]
-
Charge Pd(dppf)Cl
(1 mol%) and Zn Dust (5 mol%) . -
Stir at 40°C for 30 minutes.
-
Observation: The solution should turn from orange to a dark red/brown, indicating the formation of active Pd(0) species. If the color remains bright orange, extend stirring or add an additional 1 mol% Zn dust.
Step 3: Reaction Initiation
-
Charge 5-Bromoindan (1.0 eq) .
-
Charge Zn(CN)
(0.6 eq) via a solids addition funnel (under N2 flow). -
Heat the mixture to 90°C . Ramp rate: 1°C/min to prevent thermal overshoot.
Step 4: Monitoring (IPC)
-
Sample at t=2h and t=4h.
-
IPC Criteria:
-
Troubleshooting: If reaction stalls at 80% conversion, add 0.1 eq Zn(CN)
and 0.2 mol% catalyst dissolved in degassed DMF.
Step 5: Quench & Workup
-
Cool reaction to 25°C.
-
Add 1,2-Diaminopropane (0.5 eq) or 30% Ammonium Hydroxide .
-
Stir for 60 minutes. Mechanism: This breaks down the polymeric Zn-CN networks and complexes the Zinc/Copper, rendering them water-soluble.[1]
-
Dilute with Ethyl Acetate (5 Vol) and Water (5 Vol) .[1]
-
Separate phases. Wash organic layer with 5% LiCl solution (to remove DMF) and then Brine.
Purification & Palladium Removal
Achieving pharmaceutical-grade purity requires removing residual Pd, which often binds to the nitrile nitrogen.[1]
-
Scavenging: Treat the rich organic stream with Silica-Thiol (Si-SH) or Activated Carbon (C-CP) at 50°C for 2 hours.[1] Filter through Celite.
-
Crystallization:
-
Swap solvent to Isopropanol (IPA) via distillation.
-
Heat to 60°C to dissolve.
-
Add n-Heptane (anti-solvent) slowly until cloud point.[1]
-
Cool to 0°C over 4 hours.
-
Filter and wash with cold Heptane.
-
-
Drying: Vacuum oven at 45°C.
Diagram 2: Chemical Transformation & Impurity Pathways
Caption: Catalytic cycle showing the main pathway to 5-cyanoindan and potential impurity diversions.
Analytical Specifications (Reference Standard)
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC (210 nm) | ≥ 98.0% w/w |
| Identification | 1H NMR | Conforms to structure |
| Residual Pd | ICP-MS | ≤ 10 ppm |
| Water Content | KF | ≤ 0.5% |
| Cyanide | Ion Chromatography | ≤ 5 ppm (Free CN) |
References
-
Maligres, P. E., et al. (2004). "Cyanation of Aryl Bromides with Zn(CN)2." Tetrahedron Letters, 45(48), 8849–8851.[1] Link[1]
-
Tschaen, D. M., et al. (2005). "Optimized Synthesis of Aryl Nitriles." Journal of Organic Chemistry, 70(5), 1911–1913.[1] Link[1]
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Improving Palladium-Catalyzed Cyanations of Aryl Halides." Chemical Communications, (12), 1388–1389.[1] Link
-
Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." Link
-
International Conference on Harmonisation (ICH). "Guideline Q3D: Elemental Impurities." Link
Sources
Troubleshooting & Optimization
Improving the yield of 2,3-Dihydro-1H-indene-5-carbonitrile synthesis
This technical guide addresses the synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile (5-cyanoindan) from 5-bromoindan . It is designed for researchers encountering yield plateaus (typically stuck at 40-60%) or reproducibility issues.
Current Status: Operational | Topic: Aryl Bromide Cyanation | Target: 5-Cyanoindan
Executive Summary & Decision Matrix
The conversion of 5-bromoindan to 5-cyanoindan is a pivotal step in synthesizing various CNS-active pharmaceutical ingredients. Low yields typically stem from two root causes: catalyst poisoning (in Pd-catalyzed routes) or inefficient decomplexation (in Cu-mediated routes).
Use the following decision matrix to select the protocol best suited to your scale and constraints:
Figure 1: Strategic selection of synthetic route based on scale and purity requirements.
Route A: Palladium-Catalyzed Cyanation (The "Precision" Method)
Best for: High purity requirements, mild conditions (80-100°C), avoiding heavy metal waste. Primary Reagents: Pd₂/dppf or Xantphos, Zn(CN)₂ (Zinc Cyanide).
The Core Problem: Catalyst Deactivation
In the cyanation of 5-bromoindan, the cyanide ion is a strong σ-donor and can displace phosphine ligands, forming stable, inactive [Pd(CN)4]2- species. This stops the catalytic cycle dead, often at 50-60% conversion.
Protocol Optimization & Troubleshooting
Step 1: Catalyst & Ligand Selection
Do not use Pd(PPh₃)₄. It is too liable to oxidation and ligand displacement by CN⁻.
-
Recommendation: Use Pd₂(dba)₃ (1-2 mol%) with dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-4 mol%).
-
Why: The large bite angle of dppf (99°) favors reductive elimination of the nitrile product and resists displacement by cyanide ions better than monodentate phosphines.
Step 2: The Zinc Additive (Critical)
If your reaction stalls, add Zinc Dust (10-20 mol%) or Zn(OAc)₂ .
-
Mechanism: Zinc acts as a reductant to regenerate Pd(0) from oxidized Pd(II) species that fall out of the cycle. It also helps sequester free cyanide ions, releasing them slowly to the catalyst (the "Slow Release" principle).
Step 3: Troubleshooting Guide (Q&A)
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at ~60% | Catalyst Poisoning | Add 15 mol% Zn dust to the initial mixture. Switch to Zn(CN)₂ (low solubility prevents CN⁻ saturation). |
| Product contains Amide | Water Ingress | 5-cyanoindan hydrolyzes to the amide in wet DMF. Dry DMF over 4Å sieves for 24h. Use anhydrous conditions. |
| Reaction turns black instantly | Pd Aggregation | Oxygen leak. Degas solvent by sparging with Ar for 20 mins (balloon purging is insufficient). |
| Low Yield with Zn(CN)₂ | Poor Solubility | Add 1-2% water (v/v) to the DMF. Trace water helps dissolve Zn(CN)₂ just enough to facilitate transmetallation. |
Green Alternative: Potassium Ferrocyanide
If toxicity is a major concern, replace Zn(CN)₂ with K₄[Fe(CN)₆] .[1]
-
Protocol Adjustment: Requires a base (Na₂CO₃) and often runs better in DMA/Water mixtures. The cyanide is locked in the iron complex and released slowly, preventing catalyst poisoning.
Route B: Copper-Mediated (Rosenmund-von Braun)
Best for: Large scale (>100g), low cost, robust starting materials. Primary Reagents: CuCN, DMF/NMP, 140-160°C.
The Core Problem: Workup & Isolation
The reaction works well, but the copper forms sticky complexes with the product (5-cyanoindan) and the solvent. Standard extraction often leaves 20% of the product trapped in the "copper slime."
Protocol Optimization & Troubleshooting
Step 1: The "Slime" Breaker Workup
Do not use simple water/ethyl acetate extraction. You must chemically destroy the Copper-Amine/Nitrile complexes.
-
Method A (FeCl₃): Pour the reaction mixture into aqueous FeCl₃/HCl. The Iron displaces the Copper, keeping Cu in the aqueous phase.
-
Method B (Ethylenediamine - Recommended):
-
Cool reaction to 60°C.
-
Add 10-15% aqueous Ethylenediamine (or aqueous ammonia).
-
Stir vigorously for 30 minutes. The solution will turn deep blue (Cu-amine complex).
-
Extract with Toluene (better than EtOAc for indanes).
-
Step 2: Temperature Control
5-bromoindan is stable, but the nitrile product can degrade at >180°C.
-
Target: Maintain 140°C-150°C. Do not reflux DMF (153°C) aggressively; use a controlled oil bath.
Figure 2: Optimized workup workflow for Copper-mediated cyanation to maximize recovery.
FAQ: Specific Issues with 5-Cyanoindan
Q: My product has a melting point lower than reported (45-47°C). Why? A: This is almost always due to 2,3-dihydro-1H-indene-5-carboxamide contamination. The nitrile hydrolyzes partially if the reaction mixture contains water or if the workup is too acidic/basic and hot.
-
Fix: Check your starting 5-bromoindan for moisture. Ensure your workup is neutral or mildly basic, but avoid prolonged contact with strong base. Recrystallize from Hexane/Ethanol to remove the amide.
Q: Can I use 5-iodoindan instead? A: Yes. 5-iodoindan reacts significantly faster.
-
Pd-Route: You can lower the temp to 60°C.
-
Cu-Route: You can lower the temp to 110-120°C, which reduces tar formation. However, 5-iodoindan is significantly more expensive.
Q: Is the benzylic position (C1/C3) at risk during this reaction? A: Generally, no. However, if you use radical initiators or excessive air exposure in the Cu-route, you might see oxidation to the indanone (ketone). Keep the reaction under inert atmosphere (Nitrogen/Argon).
References
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[2] Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society.[2] Link
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. Link
-
Tschaen, D. M., et al. (1995). An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link
-
Ellis, N., et al. (2002). The Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides using Cyanide Sources.[1] Chemical Reviews. Link
Sources
Technical Support Center: Purification of 2,3-Dihydro-1H-indene-5-carbonitrile
[1]
Physicochemical Profile & Separation Logic[1]
The Molecule: 2,3-Dihydro-1H-indene-5-carbonitrile (IUPAC), commonly known as 5-Cyanoindan .[1][2]
-
Core Structure: Fused benzene and cyclopentane ring (Indane core) with a nitrile group at the 5-position.[1]
-
Polarity: Moderately polar due to the strong dipole moment of the nitrile (-C≡N) group (approx.[1] 3.9 D).
-
Physical State: Solid (Melting Point ~45–48°C).[1]
The Separation Challenge: The purification of 5-cyanoindan typically involves separating it from non-polar precursors (e.g., 5-bromoindan) or highly polar byproducts (e.g., amides from hydrolysis).[1] The nitrile group acts as a hydrogen bond acceptor but has no donor capability.[1] This unique electronic signature dictates the interaction with the silica stationary phase (Si-OH).[1]
Mechanism of Retention:
-
Dipole-Dipole Interaction: The primary retention mechanism on normal phase silica.[1]
-
Weak Hydrogen Bonding: The nitrogen lone pair on the nitrile accepts protons from silanol groups.
Separation Logic Diagram
The following decision tree outlines the logical flow for method development based on your crude mixture's Thin Layer Chromatography (TLC) profile.
Method Development & Protocol
A. Mobile Phase Selection
For aryl nitriles like 5-cyanoindan, Hexane/Ethyl Acetate (Hex/EtOAc) is the gold standard.[1]
-
Why not DCM/MeOH? Dichloromethane (DCM) is often too strong for the initial separation of the nitrile from non-polar impurities.[1] Methanol can cause peak broadening due to strong interaction with silica.[1]
-
Recommendation: Use a gradient of Hexane and Ethyl Acetate.[1]
B. Sample Loading (Critical Step)
Since 5-cyanoindan is a solid with a relatively low melting point, solubility can be deceptive.[1]
-
Preferred Method: Solid Load (Dry Load) .[1]
-
Dissolve the crude in a minimal amount of DCM.[1]
-
Add Celite 545 or Silica Gel (ratio 1:2 crude to support).[1]
-
Evaporate solvent until a free-flowing powder remains.[1]
-
Reasoning: Liquid loading in DCM can cause "band broadening" because DCM is a stronger solvent than the starting mobile phase (Hexane), causing the compound to smear down the column before the gradient begins.
-
C. Step-by-Step Purification Protocol
| Step | Action | Technical Note |
| 1 | Equilibration | Flush column with 3 CV (Column Volumes) of 100% Hexane. |
| 2 | Loading | Load the dry-loaded cartridge or pre-column. |
| 3 | Isocratic Hold | Run 100% Hexane for 2 CV.[1] |
| 4 | Gradient | Ramp from 0% to 20% EtOAc over 10-15 CV.[1] |
| 5 | Flush | Ramp to 50% EtOAc. |
Impurity Profiling & Rf Values
Understanding your impurities is half the battle.[1] Below is the retention behavior of 5-cyanoindan relative to common synthesis precursors (e.g., from Rosenmund-von Braun reaction or Pd-catalyzed cyanation).
TLC Conditions: 10% EtOAc in Hexane (Silica Gel 60 F254)[1]
| Compound | Structure Description | Est. Rf | Polarity Logic |
| 5-Bromoindan | Precursor (Halogen) | 0.7 - 0.8 | Low polarity; elutes very fast.[1] |
| 5-Cyanoindan | Target (Nitrile) | 0.3 - 0.4 | Moderate polarity; distinct spot. |
| Indane-5-amide | Hydrolysis Byproduct | < 0.1 | High polarity (H-bond donor/acceptor); sticks to baseline.[1] |
| Indane-5-carboxylic acid | Hydrolysis Byproduct | 0.0 | Very high polarity; requires MeOH/Acid to move.[1] |
Troubleshooting Hub (FAQ)
Q1: My target (5-cyanoindan) is co-eluting with the starting material (5-bromoindan). How do I fix this?
Diagnosis: The gradient slope is likely too steep, or the loading mass is too high. Solution:
-
Shallower Gradient: Change the gradient to 0% -> 10% EtOAc over 20 CV. This stretches the separation window between the non-polar bromo-compound and the nitrile.
-
Change Modifier: Swap Ethyl Acetate for TBME (tert-Butyl methyl ether) . TBME is less polar than EtOAc and provides different selectivity for aromatic systems.[1]
-
Stationary Phase: If using standard silica fails, switch to a CN-bonded silica (Cyano column) .[1] The "pi-pi" interactions and dipole matching on a CN column often reverse or dramatically change the selectivity of nitrile/bromo separations.
Q2: I see "tailing" or streaking of the nitrile spot on TLC/Column.
Diagnosis: While nitriles are generally neutral, secondary interactions with active silanols can cause tailing, especially if the crude contains basic impurities (like amines from catalyst ligands). Solution:
-
Add a Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.[1] This blocks the highly acidic silanol sites, sharpening the peak shape. Note: 5-cyanoindan itself does not require acid/base buffers, but impurities might.[1]
Q3: The product solidified in the fraction tubes.
Diagnosis: 5-Cyanoindan has a melting point of ~45°C. High concentrations in volatile solvents (Hexane) can lead to crystallization upon evaporation/cooling.[1] Solution:
-
Immediately add a small amount of DCM or EtOAc to the collection tubes to keep the product in solution until rotary evaporation.
Q4: My yield is low, but the TLC showed a big spot.
Diagnosis: Volatility or "Invisible" loss.[1] Solution:
-
Volatility: 5-Cyanoindan is a small molecule (MW ~143).[1] While not highly volatile, aggressive high-vacuum drying for extended periods can lead to sublimation loss.[1] Stop drying once the solvent is removed.[1]
-
Check the "Waste": Did the compound elute during the "equilibration" or the initial hexane wash? If you used DCM for liquid loading, this is highly likely.[1] Always use solid loading.
Troubleshooting Logic Tree
References
-
PubChem. "1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (Compound)."[1] National Library of Medicine.[1] Accessed January 28, 2026.[1] [Link](Note: Reference describes the oxo-derivative properties which serve as a polarity benchmark for the indane class).[1]
-
Teledyne ISCO. "Flash Chromatography Guide: Purification of Nitrogen-Containing Compounds." Teledyne ISCO Application Notes. [Link]
-
Biotage. "The Flash Purification Blog: Strategies for Separating Polar Compounds." Biotage. [Link]
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] [Link](Referenced for general acidity/basicity of nitrile alpha-protons and silica interactions).[1]
Recrystallization methods for 2,3-Dihydro-1H-indene-5-carbonitrile
Technical Support Center: Purification of 2,3-Dihydro-1H-indene-5-carbonitrile
Section 1: Compound Identification & Physical State Triage
User Warning: Before proceeding, verify the exact identity of your material. There is a frequent nomenclature confusion between the indane core and the indanone (ketone) derivative in pharmaceutical synthesis.
| Compound | 2,3-Dihydro-1H-indene-5-carbonitrile | 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile |
| Common Name | 5-Cyanoindane | 5-Cyano-1-indanone |
| Structure | Indane ring (hydrocarbon) + Nitrile | Indanone ring (ketone) + Nitrile |
| Physical State (RT) | Liquid or Low-Melting Solid (MP ~40–48°C) | Crystalline Solid (MP ~128–130°C) |
| Purification Strategy | Distillation or Low-Temp Crystallization | Standard Recrystallization |
Status Check:
-
If your sample melts >100°C: You likely have the 1-oxo derivative. Proceed to Protocol B.
-
If your sample is an oil or melts <50°C: You have the target 5-cyanoindane . Proceed to Protocol A.
Section 2: Solvent Selection Matrix
The nitrile group (-CN) is polar, but the indane bicycle is lipophilic. This duality requires a solvent system that balances these properties.
Table 1: Solvent Performance Data
| Solvent System | Polarity Index | Suitability | Notes |
| Ethanol / Water (9:1) | High | Excellent (Protocol B) | Best for the 1-oxo derivative. Water acts as a powerful anti-solvent. |
| Hexane / Ethyl Acetate | Low-Medium | Good (Protocol A) | Best for 5-cyanoindane. Reduces risk of oiling out compared to alcohols. |
| Isopropanol (IPA) | Medium | Versatile | Good intermediate solvent; less likely to form solvates than MeOH. |
| Toluene / Heptane | Low | Specialized | Use for removing non-polar impurities (e.g., dimers, starting material). |
Section 3: Detailed Experimental Protocols
Protocol A: Low-Temperature Crystallization (For 5-Cyanoindane)
Target: Low-melting solids prone to "oiling out."
-
Dissolution: Dissolve the crude oil/solid in a minimum amount of warm Ethyl Acetate (35–40°C) . Do not boil, as the compound has a low melting point.
-
Anti-Solvent Addition: Slowly add Hexane (or Heptane) dropwise until a faint turbidity persists.
-
Clarification: Add 1–2 drops of Ethyl Acetate to clear the solution.
-
Seeding (Critical): If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.
-
Cooling:
-
Step 1: Cool to Room Temperature (20°C).
-
Step 2: Refrigerate at 4°C for 2 hours.
-
Step 3: Freeze at -20°C overnight.
-
-
Harvest: Filter quickly while cold (using a chilled Buchner funnel) to prevent melting. Wash with cold Hexane.
Protocol B: Standard Recrystallization (For 5-Cyano-1-indanone)
Target: Stable crystalline solids.
-
Dissolution: Suspend crude solid in Ethanol (95%) . Heat to reflux until dissolved.
-
Filtration: Perform hot filtration if insoluble particles (catalyst residues) are present.
-
Crystallization: Remove from heat. If no crystals form by 50°C, add warm Water dropwise until turbidity appears, then let cool slowly to RT.
-
Harvest: Filter and wash with cold Ethanol/Water (1:1).
Section 4: Troubleshooting Logic (Visualized)
Use the following logic flow to diagnose purification failures.
Figure 1: Troubleshooting Logic Flow for Aryl Nitrile Purification. Follow the path corresponding to your visual observation.
Section 5: Frequently Asked Questions (FAQ)
Q1: My product is "oiling out" instead of crystallizing. Why? A: This occurs when the temperature of the solution drops below the "phase separation" temperature (liquid-liquid) before it hits the crystallization temperature.
-
Fix: Your solution is likely too concentrated or the melting point of your impure solid is lower than the solvent's boiling point. Try using a solvent with a lower boiling point (e.g., switch from Toluene to Ethyl Acetate) or lower the saturation temperature by adding more solvent [1].
Q2: Can I use water as an anti-solvent for the 5-cyanoindane (non-oxo)? A: Use with caution. While water forces precipitation, 5-cyanoindane is very lipophilic. Adding water too fast often causes immediate oiling out. A hydrocarbon anti-solvent (Hexane/Heptane) allows for a more controlled, gradual decrease in solubility, promoting better crystal growth [2].
Q3: How do I remove the 5-bromoindane starting material? A: Since the bromo- precursor is less polar than the nitrile product, a recrystallization from Ethanol/Water is effective. The non-polar bromo- impurity will precipitate first or stay in the mother liquor depending on the ratio. However, column chromatography is often more efficient for this specific separation due to the small polarity difference [3].
Q4: Is the nitrile group stable in hot ethanol? A: Yes, under neutral conditions. However, avoid strong acids or bases during recrystallization, as the nitrile can hydrolyze to the amide (5-carbamoylindane) or acid, especially if water is present at reflux temperatures [4].
References
-
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry. [Link]
-
Chemguide. (2023). Preparation of Nitriles from Halogenoalkanes. [Link][1]
-
Organic Chemistry Portal. (2024). Nitrile Synthesis and Purification. [Link]
-
National Institutes of Health (NIH). (2025). 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile - PubChem Compound Summary. [Link][2]
Sources
Technical Support Center: Synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile
[1]
Executive Summary & Molecule Profile
Target Molecule: 2,3-Dihydro-1H-indene-5-carbonitrile (5-Cyanoindan) CAS: 25724-79-2 Application: Critical intermediate for pharmaceutical scaffolds (e.g., melatonin receptor agonists, monoamine reuptake inhibitors).[1]
Technical Overview: The synthesis of 5-cyanoindan typically proceeds via the cyanation of 5-bromoindan or 5-iodoindan.[1] While the transformation appears straightforward, the fused aliphatic ring of the indane system and the electronics of the aryl halide create specific vulnerabilities to side reactions. This guide addresses the three dominant synthetic routes: Pd-Catalyzed Cyanation , Rosenmund-von Braun (CuCN) , and the Sandmeyer Reaction .[1]
Route A: Palladium-Catalyzed Cyanation (The Modern Standard)[1]
Methodology: Cross-coupling of 5-bromoindan with Zn(CN)₂ or K₄[Fe(CN)₆] using Pd(0)/Ligand.[1] Why use it: Milder conditions (80–100°C), functional group tolerance, and avoidance of stoichiometric copper waste.[1]
Diagnostic Diagram: The Catalytic Cycle & Off-Ramps
The following diagram maps the standard catalytic cycle against the specific points where side reactions deviate from the desired pathway.
Figure 1: Palladium catalytic cycle showing critical failure points (red) leading to specific impurities.[1]
Troubleshooting Guide: Pd-Catalyzed Route
| Symptom | Probable Cause | Corrective Action |
| Non-polar impurity (TLC Rf ~0.9) | Homocoupling (5,5'-Biindanyl): Occurs when transmetallation is slow, allowing two Ar-Pd-Br species to disproportionate.[1] | 1. Increase cyanide source availability (switch from Zn(CN)₂ to K₄[Fe(CN)₆] in aqueous micellar media).2. Ensure rigorous degassing (O₂ promotes homocoupling).[1] |
| Lower MW impurity (GC-MS -79 amu) | Hydrodehalogenation (Indane): The Br is replaced by H. Caused by trace water or "hydride-donor" solvents (e.g., unpurified DMF/DMA).[1] | 1. Dry solvents over 4Å molecular sieves.2. Avoid amine bases if possible; use inorganic bases (Na₂CO₃).3. Check solvent quality; DMF decomposes to dimethylamine (a reductant).[1] |
| Reaction stalls at ~50% | Catalyst Poisoning: Excess free cyanide ions bind irreversibly to Pd(0), preventing oxidative addition.[1] | 1. Dosing: Do not add all CN source at once if using soluble salts (NaCN).2. Source: Use Zn(CN)₂ (slow release of CN⁻) to maintain low steady-state concentration.[1] |
| New Polar Spot (Rf < 0.2) | Amide Formation: Hydrolysis of the nitrile group. | 1. Eliminate water from the system.2. Reduce reaction temperature (keep <100°C). |
Route B: Rosenmund-von Braun (The Classic Approach)[1]
Methodology: Heating 5-bromoindan with stoichiometric CuCN in polar aprotic solvents (DMF, NMP) at 150–180°C. Why use it: Robust for scale-up if Pd costs are prohibitive; insensitive to air.[1]
Critical Issue: The "Reductive" Workup Failure
A common failure mode in this route is not the reaction itself, but the isolation. Copper(I) salts form tight complexes with aryl nitriles.[1]
Protocol: Efficient Copper Removal (The Ethylenediamine Method)
-
Cool reaction mixture to 60°C.
-
Quench by pouring into a solution of 10% aqueous ethylenediamine (EDA) or FeCl₃/HCl (oxidizes Cu(I) to water-soluble Cu(II)).[1]
-
Stir vigorously for 30 minutes. The organic layer should separate cleanly without the characteristic "blue emulsion."
-
Extract with Toluene (preferred over DCM for better phase separation from copper salts).[1]
Side Reaction Profile
-
Thermal Tars: At >160°C, the indane aliphatic ring can undergo radical autoxidation at the benzylic positions (C1/C3), leading to ketones or polymerization.
-
Fix: Keep temp <150°C; use NMP instead of DMF (higher boiling point, better stability).
-
-
Incomplete Conversion: Surface passivation of CuCN.
-
Fix: Use fine mesh CuCN or add catalytic KI (10 mol%) to generate more reactive CuI in situ.[1]
-
Route C: Sandmeyer Reaction (From 5-Aminoindan)[1]
Methodology: Diazotization of 5-aminoindan (NaNO₂/HCl) followed by displacement with CuCN.[1] Why use it: If the starting material is the amine (often cheaper or a metabolic precursor).
Workflow Logic & Hazard Control
Figure 2: Sandmeyer reaction pathway and temperature/pH-dependent side reactions.
Technician's FAQ: Sandmeyer Pitfalls
Q: Why did my reaction turn into a black tar? A: This is likely Azo Coupling . If the pH rises during the addition of the diazonium salt to the CuCN solution, the unreacted diazonium ion couples with the formed product or unreacted amine.
-
Solution: Maintain strict pH control (pH 6-7) during the CuCN addition. Add the diazonium salt slowly to the copper solution, not the other way around.
Q: I isolated a solid that melts much lower than expected. NMR shows an -OH peak. A: You formed 5-indanol . This happens if the diazonium salt warms up in the presence of water before reacting with CuCN.
-
Solution: Keep the diazonium solution at 0°C. Neutralize the CuCN solution (use KCN/CuCN buffer) to prevent acid-catalyzed hydrolysis.
Comparative Data & Selection Guide
| Feature | Pd-Catalyzed (Zn(CN)₂) | Rosenmund-von Braun (CuCN) | Sandmeyer |
| Yield (Typical) | 85-95% | 70-80% | 60-75% |
| Major Impurity | Biaryl (Homocoupling) | Copper Salts / Tars | Phenols / Azo dyes |
| Purification | Silica Gel (Easy) | Difficult Extraction | Steam Distillation / Column |
| Cost | High (Catalyst) | Low (Reagents) | Low |
| Green Score | High (if K₄[Fe(CN)₆] used) | Low (Heavy metal waste) | Low (Stoichiometric Cu) |
References
-
Palladium-Catalyzed Cyanation of Aryl Halides
-
Rosenmund-von Braun Reaction Mechanism & Conditions
-
Sandmeyer Reaction Side Products
-
Green Cyanation using K₄[Fe(CN)
Disclaimer: This guide is intended for qualified research personnel. Cyanide salts are acutely toxic.[1] All manipulations must be performed in a functioning fume hood with appropriate personal protective equipment (PPE) and a cyanide antidote kit available.[1]
Technical Support Center: Synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile
Current Status: Operational Topic: Byproduct Analysis & Process Troubleshooting Ticket ID: IND-CN-5-SYN Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Dashboard
The synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile (5-Cyanoindan) is a critical transformation in medicinal chemistry, serving as a scaffold for various melatonin receptor agonists and kinase inhibitors. The primary challenge lies in the cyanation of the aryl halide precursor (typically 5-bromoindan or 5-iodoindan).
Users most frequently encounter issues with chemoselectivity (reduction vs. cyanation) and purification (metal scavenging). This guide addresses the two dominant methodologies: Palladium-Catalyzed Cyanation (Modern) and Rosenmund-von Braun (Classical).
Quick Diagnostic Dashboard
| Observation | Probable Issue | Primary Byproduct | Immediate Action |
| Peak at M-Br mass (M-79) | Protodehalogenation | Indane (Des-bromo) | Dry solvent; switch to anhydrous DMAc/DMF. |
| Peak at 2M-2Br mass | Homocoupling | 5,5'-Biindanyl | Degas solvent (Argon sparge); check ligand quality. |
| New peak +18 Da | Hydrolysis | 5-Indancarboxamide | Lower temp; verify reagent water content <0.1%. |
| Blue/Green Aqueous Layer | Copper Leaching | Cu-CN complexes | Wash with NH₄OH or Ethylenediamine. |
| Black Precipitate | Catalyst Decomposition | Pd-Black | Increase Ligand:Pd ratio; reduce temp. |
Module A: Palladium-Catalyzed Cyanation (The Gold Standard)
Context: This is the preferred method for scale-up due to milder conditions (80–100°C) compared to copper-mediated routes. It typically utilizes Zn(CN)₂ or K₄[Fe(CN)₆] as safer cyanide sources.[1]
The Mechanism & Failure Points
The catalytic cycle relies on a delicate balance between oxidative addition and reductive elimination. Cyanide ions are potent nucleophiles but also strong σ-donors that can poison the catalyst by saturating the Palladium center, preventing the reduction to Pd(0).
Figure 1: Palladium catalytic cycle highlighting critical failure nodes: Reduction (Hydride attack), Homocoupling (Oxygen presence), and Poisoning (Excess Cyanide).
Troubleshooting Protocol: Pd-Catalyzed Route
Scenario: You observe a conversion stall at 60% and the formation of a non-polar impurity.
Step 1: Identify the Impurity
-
Indane (Reduction): If the impurity elutes before the product on Reverse Phase HPLC and has a mass of 118 Da.
-
5,5'-Biindanyl (Homocoupling): If the impurity elutes after the product and has a mass of ~234 Da.
Step 2: Optimization of Catalyst System For 5-bromoindan, standard Pd(PPh₃)₄ is often insufficient due to thermal instability.
-
Recommended System: Pd₂(dba)₃ (0.5 mol%) + dppf (1.0 mol%) in wet DMF (water accelerates the reaction with Zn(CN)₂ by dissolving surface oxides on Zinc).
-
Alternative (Green): K₄[Fe(CN)₆] + Pd(OAc)₂ + XPhos. This system avoids free cyanide toxicity and catalyst poisoning [1].[6]
Module B: Rosenmund-von Braun (Classical Cu-Mediated)
Context: This method uses stoichiometric CuCN in polar aprotic solvents (DMF, NMP) at high temperatures (>150°C). While robust, it suffers from difficult workups and "copper drag."
Impurity Profile & Workup Logic
| Impurity | Structure | Origin | Removal Strategy |
| 5-Indancarboxamide | Ar-CONH₂ | Hydrolysis of nitrile at high temp + water. | Difficult to separate. Prevent by using molecular sieves in solvent. |
| Cu(I)-Nitrile Complex | [Cu(CN)Ar] | Product stays bound to Copper. | Oxidative workup (FeCl₃) or Chelation (Ethylenediamine). |
| Indane | Ar-H | Decarboxylation/Reduction. | Control temperature <180°C. |
The "Blue Layer" Troubleshooting Guide
A common support ticket involves: "My organic layer is green, and yield is low."
This indicates the product is trapped in a copper coordination complex.
Standard Operating Procedure (SOP) for Copper Removal:
-
Quench: Cool reaction to 60°C.
-
Chelation: Add Ethylenediamine (EDA) (2 equiv relative to CuCN) and water. Stir vigorously for 30 minutes.
-
Extraction: Extract with Toluene (better solubility for indanes than ether).
Analytical Reference: Impurity Atlas
Use this table to assign peaks in your LC-MS data.
| Compound Name | Retention Time (Rel) | Mass (ESI+) | Characteristic |
| 5-Bromoindan (SM) | 1.00 | 196/198 | Doublet isotope pattern (1:1). |
| 2,3-Dihydro-1H-indene-5-carbonitrile | 0.85 | 144 [M+H]⁺ | Sharp nitrile stretch IR: ~2225 cm⁻¹. |
| Indane (Byproduct) | 1.20 | 118 | Non-polar, no UV activity at 254nm (weak). |
| 5,5'-Biindanyl (Dimer) | 1.45 | 234 | Highly lipophilic. |
| 5-Indancarboxamide | 0.45 | 162 | Broad peak (polar). |
| 5-Indancarboxylic Acid | 0.30 | 163 | Acidic; moves with pH changes. |
FAQ: Frequently Asked Questions
Q: Can I use 5-Chloroindan instead of the bromo- analog? A: Direct cyanation of aryl chlorides is difficult with CuCN (Rosenmund). You must use the Pd-catalyzed route with electron-rich ligands like XPhos or BrettPhos to facilitate the oxidative addition of the stronger C-Cl bond [2].
Q: My reaction turned into a solid black block. What happened? A: This is "Pd-Black" precipitation. It occurs when the ligand dissociates from the Palladium.
-
Fix: Ensure your Ligand:Metal ratio is at least 2:1 (for monodentate) or 1.1:1 (for bidentate). Avoid heating the reaction mixture above 120°C without stabilizing ligands.
Q: How do I destroy the excess cyanide in the waste? A: Safety Critical: Never acidify cyanide waste (releases HCN gas). Treat aqueous waste with Sodium Hypochlorite (Bleach) at pH >10 to oxidize cyanide to cyanate (OCN⁻), which is far less toxic.
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing reaction failures based on LC-MS data.
References
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[8][9] Chemical Communications, (12), 1388–1389.
-
Cohen, D. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides.[7][8][9][10] Organic Letters, 17(2), 202–205.
-
Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews, 87(4), 779–794.
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[9] Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. ajpamc.com [ajpamc.com]
- 5. Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Optimizing reaction conditions for 2,3-Dihydro-1H-indene-5-carbonitrile functionalization
Ticket ID: 5-CN-IND-OPT-2024 Subject: Optimization of reaction conditions for 2,3-Dihydro-1H-indene-5-carbonitrile (5-Cyanoindan) Status: Open Assigned Specialist: Senior Application Scientist[1]
Dashboard: Executive Summary
Welcome to the Technical Support Center. You are likely working with 2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 25724-79-2), a bicyclic aryl nitrile.[1][2] While the indane scaffold provides stability, the nitrile group at the 5-position presents specific challenges regarding chemoselectivity (over-reduction) and solubility (hydrolysis stalling).
This guide addresses the three most common "support tickets" we receive for this scaffold:
-
Reduction: Preventing secondary amine dimerization.
-
Hydrolysis: Overcoming the "amide stall" to reach the carboxylic acid.[1][3]
-
Bioisostere Synthesis: Safe installation of a tetrazole ring.
Module 1: Nitrile Reduction (Primary Amine Synthesis)
User Issue: "I am hydrogenating 5-cyanoindan to get the primary amine, but I'm seeing significant formation of the secondary amine dimer (bis-indanyl amine) by LC-MS."
Technical Diagnosis
This is a classic "poisoning" effect.[1] The reduction of a nitrile proceeds via an aldimine intermediate . As the desired primary amine product accumulates, it is highly nucleophilic and attacks the transient aldimine, forming a secondary ketimine, which is then reduced to the unwanted secondary amine dimer.
The Solution: Ammonia Suppression Protocol
To force the equilibrium toward the primary amine, you must saturate the reaction environment with ammonia (or a primary amine equivalent) to out-compete the product amine for the aldimine intermediate.
Optimized Protocol
| Parameter | Condition | Rationale |
| Catalyst | Raney Nickel (RaNi) | Higher activity for nitriles than Pd/C; less prone to poisoning.[1] |
| Solvent | Methanol (7M NH₃) | CRITICAL: Use commercially available ammonia in methanol.[1] The excess NH₃ suppresses dimer formation.[1] |
| H₂ Pressure | 50–60 psi (Parr Shaker) | Moderate pressure is sufficient; atmospheric balloons often result in stalled conversion.[1] |
| Temperature | 25°C – 40°C | Keep mild to prevent benzylic oxidation or ring opening (rare but possible).[1] |
Step-by-Step Workflow:
-
Dissolve 5-cyanoindan (1.0 eq) in 7M NH₃ in MeOH (concentration ~0.1 M).
-
Add Raney Nickel (active slurry, ~20 wt% loading).[1] Safety: RaNi is pyrophoric; keep wet.
-
Purge vessel 3x with N₂, then 3x with H₂.[1]
-
Shake at 50 psi H₂ for 4-6 hours.
-
Workup: Filter through Celite (keep wet!).[1] Concentrate filtrate.[1] Acidify with HCl in ether to precipitate the primary amine hydrochloride salt immediately to prevent air-oxidation.[1]
Mechanistic Visualization
Caption: Competitive pathway analysis showing how excess Ammonia (Grey) blocks the Primary Amine (Green) from reacting with the Imine intermediate (Yellow) to form the unwanted Dimer (Red).
Module 2: Hydrolysis to Carboxylic Acid
User Issue: "My hydrolysis reaction is stalling at the amide intermediate. I'm using aqueous HCl at reflux, but the starting material won't dissolve."
Technical Diagnosis
2,3-Dihydro-1H-indene-5-carbonitrile is highly lipophilic.[1] In standard aqueous acid (HCl/H₂O), the heterogeneous mixture prevents the nitrile from accessing the hydronium ions effectively. The reaction stops at the amide because the amide is often even less soluble than the nitrile in acidic media, precipitating out of solution.
The Solution: High-Boiling Glycolysis
Switch to a solvent system that allows higher temperatures (>150°C) and better solubility.[1]
Optimized Protocol (Base-Catalyzed Glycolysis)
| Parameter | Condition | Rationale |
| Reagent | KOH (4.0 eq) | Strong base is generally faster than acid for hindered/insoluble nitriles.[1] |
| Solvent | Ethylene Glycol | High boiling point (197°C) allows for rapid thermal acceleration.[1] |
| Temperature | 160°C | Essential to drive the Amide |
| Time | 4–6 Hours | Monitor by HPLC; TLC may be misleading due to streaking acids. |
Step-by-Step Workflow:
-
Suspend 5-cyanoindan in Ethylene Glycol (0.5 M).
-
Add KOH pellets (4.0 eq).
-
Heat to 160°C. The solution should become homogeneous as hydrolysis proceeds.
-
Workup: Cool to room temperature. Dilute with water (3x volume).[1]
-
Wash: Extract with Ethyl Acetate to remove unreacted nitrile/amide (organic layer).[1]
-
Isolate: Acidify the aqueous layer to pH 2 with conc. HCl. The 2,3-dihydro-1H-indene-5-carboxylic acid will precipitate as a white solid.[1]
Module 3: Tetrazole Synthesis (Bioisostere Installation)
User Issue: "We need to install a tetrazole bioisostere. Standard DMF/NaN3/NH4Cl conditions are giving low yields and we are concerned about hydrazoic acid formation."
Technical Diagnosis
Traditional methods using ammonium chloride generate
The Solution: Sharpless "Click" Conditions (Zinc-Mediated)
Utilize the Demko-Sharpless protocol using Zinc Bromide in water.[1] This method is safer (no free
Optimized Protocol
| Parameter | Condition | Rationale |
| Reagent | Forms active Zinc-Azide species in situ.[1] | |
| Solvent | Water (or Water/Isopropanol 1:1) | "On-water" reaction accelerates rate due to hydrophobic effects.[1] |
| Temperature | Reflux (100°C) | Required for activation energy of the cycloaddition. |
| Safety | NO ACID | Do not add acid until the quench step to avoid |
Step-by-Step Workflow:
-
In a round-bottom flask, charge 5-cyanoindan (1.0 eq), Sodium Azide (1.1 eq), and Zinc Bromide (1.0 eq).
-
Add Water (0.2 M concentration). If the nitrile is completely insoluble (oiling out), add Isopropanol (up to 50% v/v).
-
Reflux for 12–24 hours.[1] Vigorous stirring is required.[1]
-
Workup: Cool to RT. Add Ethyl Acetate and 3N HCl.[1][4]
-
Note: The HCl breaks the Zinc-Tetrazole complex.[1]
-
-
Stir until the solid precipitate dissolves and two clear layers form.
-
Separate organic layer, dry over
, and concentrate.
Workflow Visualization
Caption: Sharpless protocol workflow. The critical step is the HCl quench (Red) which liberates the free tetrazole from the intermediate Zinc complex (Yellow).
References
-
Nitrile Reduction (Ammonia suppression)
-
Tetrazole Synthesis (Zinc-mediated)
-
Hydrolysis Conditions
-
Compound Data (5-Cyanoindan)
Sources
- 1. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-OXO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | 25724-79-2 [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Guide: Solubility & Reactivity Optimization for 2,3-Dihydro-1H-indene-5-carbonitrile
Case ID: IND-CN-505 Subject: Overcoming Lipophilicity-Induced Stalling in Nitrile Transformations Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Molecule Profile
The Challenge: 2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 25724-79-2 / 10484-88-5 derivatives) presents a classic "Grease vs. Ion" conflict.[1][2] The indane core is highly lipophilic (hydrophobic), while the nitrile group requires nucleophilic attack, often by aqueous species (OH⁻, H₃O⁺). In standard aqueous-organic mixtures, the molecule retreats into the organic phase, effectively shielding the nitrile carbon from the necessary aqueous reagents.[1]
Physicochemical Profile:
| Property | Value / Characteristic | Implication for Synthesis |
| Structure | Bicyclic (Fused Benzene + Cyclopentane) | High lipophilicity; "greasy" scaffold.[1][2] |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Aqueous reagents will fail without phase transfer.[2] |
| Solubility (Organic) | High (DCM, EtOAc, THF, Toluene) | Excellent for extraction, good for reduction. |
| Solubility (Polar Aprotic) | Moderate-High (DMSO, DMF, DMAc) | Key to solution: Enables homogeneous hydrolysis.[1][2] |
| Melting Point | ~40–70°C (Derivative dependent) | Low melting point risks "oiling out" rather than crystallizing.[2] |
Module 1: Solvent Selection & Decision Matrix
User Query: "I am trying to hydrolyze the nitrile, but the starting material precipitates immediately upon adding NaOH."
Diagnosis: You are likely using a polar protic solvent (Methanol/Ethanol) that cannot maintain solubility once the ionic strength increases with base addition.
Solvent Compatibility Guide
| Reaction Type | Recommended Solvent System | Why? |
| Hydrolysis (Basic) | 1,4-Dioxane / Water (3:1) | Dioxane boils at 101°C, allowing higher temps than THF; dissolves indane core well.[1][2] |
| Hydrolysis (Acidic) | Glacial Acetic Acid / HCl | Acetic acid acts as a solvent and catalyst; fully dissolves the lipophilic core. |
| Reduction (LiAlH₄) | Anhydrous THF | Ether is often too poor a solvent for the amine product; THF reflux ensures completion. |
| Alkylation | DMF or DMSO | High dielectric constant dissociates ion pairs (e.g., NaH) while dissolving the substrate. |
Workflow Visualization: Solvent Decision Tree
Caption: Decision logic for solvent selection based on reaction type and scale. Green nodes indicate recommended solvent systems.
Module 2: Reaction Optimization Protocols
Protocol A: Phase Transfer Catalyzed (PTC) Hydrolysis
Best for: Converting the nitrile to carboxylic acid without using high-boiling solvents like DMSO.[1]
The Mechanism: The indane derivative stays in the organic layer (Toluene). The hydroxide ions stay in the water. They cannot meet. Tetrabutylammonium bromide (TBAB) acts as a shuttle, carrying OH⁻ into the organic layer to attack the nitrile.
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 2,3-Dihydro-1H-indene-5-carbonitrile in Toluene (5 mL per gram).
-
Catalyst: Add 0.1 eq of TBAB (Tetrabutylammonium bromide) or Aliquat 336.[2]
-
Reagent: Add 5.0 eq of 50% w/w aqueous NaOH .
-
Agitation: Vigorously stir (>800 RPM). Crucial: The reaction rate is limited by the surface area of the emulsion.
-
Heat: Reflux at 90–100°C for 12–24 hours.
-
Monitoring: Check TLC (20% EtOAc/Hexane). The nitrile spot (high Rf) should disappear; the acid salt will stay at the baseline.
Protocol B: The "Radziszewski" Acceleration (Amide Synthesis)
Best for: Stopping at the Amide (CONH₂) stage or stubborn nitriles.
The Issue: The indane ring provides steric bulk, making the nitrile carbon less electrophilic. The Fix: Use Hydrogen Peroxide in DMSO. The hydroperoxide anion (HOO⁻) is a super-nucleophile, 100x more potent than OH⁻.
Step-by-Step:
-
Dissolve substrate in DMSO (3 mL/g).
-
Add 2.0 eq K₂CO₃ .[2]
-
Cool to 0°C (Exothermic reaction).[2]
-
Add 4.0 eq 30% H₂O₂ dropwise.[2]
-
Allow to warm to Room Temp. Reaction is usually complete in <1 hour.[2]
-
Workup: Pour into ice water. The amide product should precipitate as a white solid. Filter and wash.[2][3]
Module 3: Troubleshooting & Workup (The "Recovery" Phase)
Ticket #204: "I reduced the nitrile with LiAlH4, but I got a sticky mess and low yield."
Root Cause: Aluminum salts (byproducts) form a gelatinous "floc" that traps your lipophilic amine product.[2] Standard water quenching creates aluminum hydroxide, which occludes the product.
The Solution: Rochelle's Salt Method Do not use the standard "Water/NaOH/Water" quench for this lipophilic amine.
-
Quench: Dilute reaction mixture with wet ether.
-
Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 20 mL per gram of LiAlH4 used.[2][3]
-
Stir: Vigorously stir for 1–2 hours.
-
Visual Cue: The grey/white emulsion will separate into two clear layers. The aluminum is now chelated in the aqueous layer.
-
-
Separation: The indane-amine is now free in the organic layer.[1][2] Separate and dry.
Visualizing the Phase Transfer Mechanism
Caption: Mechanism of Phase Transfer Catalysis. Q+ represents the quaternary ammonium cation shuttling Hydroxide (OH-) into the organic phase to attack the lipophilic Indane-CN.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol/Water for hydrolysis? A: generally No. 5-Cyanoindane will precipitate as soon as you add the NaOH solution, forming a "brick" at the bottom of the flask. The reaction will stall. Use 1,4-Dioxane (miscible with water but dissolves the organic) or the PTC method described above.[1]
Q: My product is oiling out during recrystallization. How do I purify it? A: Indane derivatives often have low melting points.[2]
-
Seed it: Obtain a single crystal if possible.
-
Solvent Switch: Switch from Ethanol to Hexane/Ethyl Acetate .
-
Cold Scratch: Cool to -20°C and scratch the glass side of the flask with a glass rod to induce nucleation.
Q: Is the nitrile group on the indane ring deactivated? A: It is not electronically deactivated, but it is sterically hindered compared to a benzonitrile. The fused 5-membered ring adds bulk.[1][2] You will likely require higher temperatures (reflux) or longer reaction times compared to standard benzonitrile protocols.[2]
References & Grounding
-
Solubility & Physical Properties:
-
Hydrolysis Protocols (PTC & Base Catalysis):
-
Reduction & Workup Strategies:
Sources
- 1. CAS 60899-34-5: 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile [cymitquimica.com]
- 2. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 4. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Partial purification of the 5-hydroxytryptamine-reuptake system from human blood platelets using a citalopram-derived affinity resin [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: 2,3-Dihydro-1H-indene-5-carbonitrile Stability
This technical support guide addresses the stability, degradation pathways, and handling of 2,3-Dihydro-1H-indene-5-carbonitrile (also known as 5-cyanoindane).
Note on Chemical Identity:
-
Target Compound: 2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 69975-67-3).[1] This contains a saturated indane ring.[2][3]
-
Common Degradant/Related Compound: 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-Cyano-1-indanone, CAS: 25724-79-2).[3][4]
Module 1: Chemical Stability & Degradation Mechanisms
Core Concept: The indane scaffold is not chemically inert. The benzylic positions (C1 and C3) are "hotspots" for autoxidation, a radical-mediated process accelerated by light and air.
Benzylic Oxidation (The "Yellowing" Effect)
The most common stability failure is the spontaneous oxidation of the benzylic methylene groups (-CH₂-) to carbonyls (C=O) or alcohols (C-OH).
-
Mechanism: Atmospheric oxygen abstracts a benzylic hydrogen (weakened bond dissociation energy ~85 kcal/mol), forming a radical. This reacts with O₂ to form a hydroperoxide, which decomposes into 5-cyano-1-indanone .
-
Visual Indicator: The pure compound is typically off-white. Appearance of a yellow or orange hue indicates the formation of the conjugated ketone (1-indanone derivative).
Nitrile Hydrolysis
While the nitrile group is relatively robust, exposure to moisture under acidic or basic conditions (even trace amounts on silica gel during purification) can catalyze hydrolysis.
-
Pathway: Nitrile (-CN)
Primary Amide (-CONH₂) Carboxylic Acid (-COOH). -
Detection: New peaks in HPLC with shorter retention times (more polar).
Visualization: Degradation Pathways
The following diagram illustrates the cascade from the stable indane core to its oxidized impurities.
Caption: Figure 1.[5] Autoxidation and hydrolysis pathways. The red path (oxidation to indanone) is the primary cause of shelf-life instability.
Module 2: Troubleshooting & Diagnostics (Q&A)
Q1: My sample has turned from white to pale yellow. Is it still usable?
Diagnosis: This indicates benzylic oxidation has occurred, likely forming 0.5–2% of 5-cyano-1-indanone. Impact:
-
For Synthesis: If you are performing reactions on the nitrile group (e.g., reduction to amine), the ketone impurity will also be reduced (to an alcohol), creating a difficult-to-separate impurity.
-
For Bioassays: The ketone is an electrophile and may react with protein targets, causing false positives. Action:
-
Run 1H NMR . Look for two doublets (or multiplets) around 3.1 ppm and 2.7 ppm (characteristic of the indanone
-protons adjacent to the carbonyl). The pure indane shows a quintet/triplet pattern around 2.1 ppm and 2.9 ppm. -
Purification: Recrystallization is often ineffective for removing small amounts of ketone. Flash chromatography (Silica, Hexane/EtOAc) is recommended.
Q2: I see a small peak at RRT 0.85 in my HPLC. What is it?
Diagnosis: This is likely the amide intermediate (1-carbamoyl-2,3-dihydro-1H-indene). Cause: Exposure to moisture during storage or use of "wet" solvents (e.g., non-anhydrous DMF or DMSO). Action:
-
Check your solvent water content (Karl Fischer titration).
-
Ensure the sample is stored in a desiccator.
Q3: Why does the melting point depress significantly after 1 month of storage?
Diagnosis: Formation of a eutectic mixture with the 1-indanone derivative. Explanation: Even 1% oxidation can depress the melting point by 2–5°C due to the disruption of the crystal lattice. Protocol: Do not rely solely on melting point for purity. Use HPLC or qNMR (Quantitative NMR).
Module 3: Storage & Handling Protocols
To maintain >98% purity, strict adherence to the "CAS" Protocol (Cold, Argon, Shielded) is required.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Slows the kinetics of radical initiation (Arrhenius equation). |
| Atmosphere | Argon or Nitrogen | Displaces O₂, preventing the initial formation of the benzylic radical. |
| Container | Amber Glass | Blocks UV light (200-400 nm) which can photo-initiate C-H bond cleavage. |
| Solvent (Solution) | DMSO/Ethanol (Avoid) | Avoid storing in solution. If necessary, use anhydrous DMSO at -80°C. Alcohols can promote transesterification/hydrolysis if acidic. |
Standard Re-Purification Protocol (If degraded)
If purity drops below 95% due to oxidation:
-
Dissolve crude material in minimum Dichloromethane (DCM).
-
Adsorb onto silica gel (ratio 1:5 w/w).
-
Elute with a gradient of Hexane:Ethyl Acetate (starting 95:5
80:20).-
Note: The indane (less polar) will elute first.
-
Note: The indanone (ketone) is more polar and will elute later.
-
-
Evaporate under reduced pressure at <40°C (avoid heat).
Module 4: Analytical Verification Workflow
Use this logic flow to identify impurities in your batch.
Caption: Figure 2. Analytical troubleshooting logic for identifying common degradants.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Retrieved from [Link]
- Context: Confirms the structure and properties of the oxidized ketone derivative (CAS 25724-79-2)
-
Wójcik, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.[6] Retrieved from [Link]
- Context: detailed review of the reactivity of the indane ring and methods for synthesizing 1-indanones, highlighting the susceptibility of the benzylic position to oxid
-
Master Organic Chemistry (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
- Context: Mechanistic explanation of benzylic radical formation and oxidation, the primary degradation p
- Context: Confirmation of the specific CAS for the saturated indane derivative and storage recommend
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 2,3-dihydro-1h-indene-5-carbonitrile (C10H9N) [pubchemlite.lcsb.uni.lu]
- 3. CAS 25724-79-2: 5-Cyano-1-indanone | CymitQuimica [cymitquimica.com]
- 4. americanelements.com [americanelements.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile
Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Troubleshooting 5-Cyanoindan Synthesis (CAS: 25724-79-2)[1][2]
Introduction: The "Deceptively Simple" Intermediate
Welcome to the Technical Support Center. You are likely here because the synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile (5-cyanoindan) has proven more difficult than the textbook "Ar-Br
While this molecule is a critical intermediate for melatonin receptor agonists (e.g., Ramelteon analogs) and various CNS-active agents, the fusion of the saturated five-membered ring to the aromatic system introduces subtle electronic effects and solubility challenges.[2]
This guide treats your synthesis as a system . We will troubleshoot the two primary routes: the modern Palladium-Catalyzed Cyanation (Route A) and the classical Rosenmund-von Braun (Route B).[1][2]
Part 1: Route Selection & Triage
Before debugging a failed reaction, ensure you are on the correct path. Use the following decision logic to validate your synthetic strategy.
Figure 1: Strategic decision tree for selecting the optimal cyanation pathway based on precursor availability and scale.[2]
Part 2: Troubleshooting Palladium-Catalyzed Cyanation
Standard Protocol: 5-Bromoindan + Zn(CN)
Ticket #101: "My reaction stalls at 60-70% conversion."
User Report: I am using Pd
Root Cause Analysis: The "black precipitate" indicates the formation of Palladium Black (inactive aggregated metal).[2] This is caused by:
-
Cyanide Poisoning: Free cyanide ions (
) bind too strongly to the Pd(II) species, preventing reduction back to the active Pd(0) species.[2] -
Oxygen Leak: Aryl cyanation is far more O
-sensitive than a Suzuki coupling.[1][2] -
Lack of Reducing Agent: Pd(II) precatalysts need to be reduced to Pd(0) to enter the cycle.
Corrective Actions:
-
Switch to Zn Activation: Add 1-2 mol% of Zinc Dust (activated) to the reaction mixture. This acts as a scavenger for Pd(II) and helps maintain the active catalytic cycle [1].[2]
-
Polymethyldisiloxane (PMHS) Additive: If using Zn(CN)
, adding a catalytic amount of PMHS can accelerate the reaction by ensuring the surface of the Zn(CN) remains active.[2] -
Change Ligand: Switch from dppf to Xantphos . Xantphos has a wider bite angle (111°) which favors the reductive elimination of the nitrile product, the rate-determining step in cyanation [2].[2]
Ticket #102: "I see a major impurity (M+ = 234)."
User Report: LCMS shows the product (MW 143) but also a large peak at MW 234.[2]
Root Cause Analysis: You are observing 5,5'-biindanyl (homocoupling).[1][2] This occurs when the transmetallation with cyanide is slow.[2] The Pd(II)-Aryl species reacts with another equivalent of Aryl-bromide/Pd instead of the cyanide source.[1][2]
Corrective Actions:
-
Slow Addition: Do not slowly add the cyanide source. High local concentration of cyanide is actually needed to outcompete the homocoupling (counter-intuitive, but true for Zn(CN)
which releases CN slowly).[2] -
Solvent Switch: Move from DMF to NMP (N-Methyl-2-pyrrolidone) or wet DMF (1% water).[1][2] The water helps dissolve surface oxides on Zn(CN)
, speeding up transmetallation [3].[2]
Part 3: Troubleshooting Rosenmund-von Braun (CuCN)
Standard Protocol: 5-Bromoindan + CuCN
Ticket #201: "The workup is a nightmare. I have a green emulsion."
User Report: I heated 5-bromoindan with CuCN in DMF at reflux. The reaction worked, but I cannot separate the organic layer. It's a thick green sludge.
Root Cause Analysis: The "sludge" is a coordination complex between the copper salts, the solvent (DMF/pyridine), and the nitrile product.[2] Standard water/ethyl acetate extraction fails because the copper-amine complexes act as surfactants.[1][2]
Corrective Actions (The "FeCl
-
Cool reaction to 60°C.
-
Pour the mixture into a solution of FeCl
(hydrated) in 0.1 M HCl . -
Mechanism: Fe(III) oxidizes the Cu(I) species to Cu(II), which is water-soluble and does not bind the nitrile product as tightly.[2]
-
Stir for 20 minutes. The organic layer will separate cleanly [4].[2]
Alternative (Ammonia Method):
Wash the organic layer with 30% aqueous NH
Ticket #202: "Yield is low (30%) and starting material remains."
User Report: Refluxing in DMF at 150°C for 24 hours. The CuCN turned green.[2]
Root Cause Analysis:
-
Degraded Reagent: If your CuCN turned green before or during the reaction (without workup), it has oxidized to Cu(II), which is inactive for this transformation.[2]
-
Temperature Threshold: 5-Bromoindan is electron-neutral.[1][2] Unlike electron-deficient aryl halides, it requires significant energy to undergo oxidative addition with Copper.[1][2] 150°C might be insufficient.[3][4]
Corrective Actions:
-
Solvent Swap: Switch to NMP (boiling point 202°C) and run at 180°C.
Part 4: Data & Specifications
Reagent Compatibility Matrix
| Parameter | Pd-Catalysis (Method A) | Cu-Mediated (Method B)[1][2] | Notes |
| Substrate | 5-Bromoindan | 5-Bromoindan (or Iodo) | Iodo reacts faster in Method B. |
| Cyanide Source | Zn(CN) | CuCN | K |
| Temperature | 80°C - 120°C | 160°C - 200°C | Method A is energy efficient.[1][2] |
| O | High (Requires Argon/N | Low (Robust) | Method B is better for careless setups.[1][2] |
| Purification | Silica Gel (Easy) | Difficult (Copper removal) | Method A preferred for GMP.[1][2] |
Part 5: Safety Protocol (Critical)
WARNING: Cyanide Hazard
Even if using "safe" sources like Zn(CN)
-
pH Control: Never allow the pH of the waste stream to drop below 9.
-
Bleach Quench: Treat all aqueous waste with Sodium Hypochlorite (Bleach) overnight before disposal.[2] This oxidizes Cyanide (
) to Cyanate ( ), which is significantly less toxic.[1][2]
Part 6: References
-
Tschaen, D. M., et al. (1995).[2] "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 60(13), 4324.[2] Link[1][2]
-
Schareina, T., Zapf, A., & Beller, M. (2004).[2] "Potassium Hexacyanoferrate(II)—A New Powerfull Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[2] Chemical Communications, (12), 1388-1389.[1][2] Link
-
Anderson, B. A., et al. (1998).[2] "Efficient Palladium-Catalyzed Synthesis of Aryl Nitriles." Journal of Organic Chemistry, 63(23), 8224-8228.[2] Link[1][2]
-
Ellis, G. P., & Romney-Alexander, T. M. (1987).[1][2] "Cyanation of Aromatic Halides." Chemical Reviews, 87(4), 779–794.[2] Link[1][2]
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan before handling cyanides.
Sources
- 1. 1-OXO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | 25724-79-2 [chemicalbook.com]
- 2. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Technical Support Center: Purification of 2,3-Dihydro-1H-indene-5-carbonitrile
Welcome to the Technical Support Hub. This guide is designed for organic chemists and process engineers working with 2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 10484-98-7), also known as 5-cyanoindan .
Unlike generic protocols, this center focuses on the specific chemical behavior of the indane core and the nitrile functionality. We address the three most critical impurity classes: Residual Transition Metals , Unreacted Halides , and Hydrolysis Byproducts .
Module 1: Metal Scavenging (Pd & Cu Removal)
The Issue:
Synthesis of 5-cyanoindan typically involves cyanation of 5-bromoindan using Palladium (Pd-catalyzed cyanation) or Copper (Rosenmund-von Braun reaction). The nitrile group (
Technical Insight: Residual metals are not just "impurities"; they are active catalysts. If you proceed to downstream reactions (e.g., reduction to the amine or hydrolysis), residual Pd can cause erratic hydrogenation rates or side reactions.
Troubleshooting Protocol: The Scavenger Slurry
Do not rely solely on recrystallization for metal removal, as metals often co-crystallize with the nitrile.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude 5-cyanoindan in THF or Ethyl Acetate (10 mL/g). Avoid DCM if using silica-based scavengers (poor suspension).
-
Scavenger Selection:
-
For Pd: Thiol-modified silica (e.g., SiliaMetS® Thiol) or Trimercaptotriazine (TMT).
-
For Cu: EDTA wash (aqueous) followed by activated carbon.
-
-
The Heat Cycle: Add the scavenger (typically 10-20 wt% relative to substrate). Heat the mixture to 50°C for 60 minutes .
-
Why? Metal-nitrile ligand exchange is kinetically slow at room temperature. Heat drives the metal from the product to the scavenger.
-
-
Filtration: Filter hot through a pad of Celite®.
-
Analysis: Check metal content via ICP-MS. Target: < 20 ppm.
Workflow Visualization
Caption: Kinetic ligand exchange workflow for removing coordinated metals from the nitrile moiety.
Module 2: Separation from Starting Material (5-Bromoindan)
The Issue: The conversion of 5-bromoindan to 5-cyanoindan is rarely 100%. The two compounds are structurally similar (lipophilic indane core), making separation challenging.
Technical Insight:
While both are non-polar, the nitrile group introduces a dipole moment (
Data: Relative Retention (TLC)
Stationary Phase: Silica Gel 60 F254
| Compound | Rf (10% EtOAc in Hexane) | Rf (5% EtOAc in Hexane) | Detection |
| 5-Bromoindan (Impurity) | 0.85 | 0.90 | UV (Weak) / Iodine |
| 5-Cyanoindan (Target) | 0.45 | 0.30 | UV (Strong) |
| 5-Carbamoylindan (Amide) | 0.05 | 0.00 | UV (Strong) |
Troubleshooting Protocol: Flash Chromatography
-
Column Packing: Use a high aspect ratio column (height:width > 15:1) to maximize theoretical plates.
-
Gradient:
-
Start: 100% Hexanes (Elutes 5-bromoindan quickly).
-
Ramp: 0%
10% EtOAc over 10 column volumes.
-
-
Collection: The nitrile will elute after the bromide.
-
Caution: If the bromide peak tails, use a "step gradient" (hold at 2% EtOAc until bromide clears, then jump to 10%).
-
Module 3: Hydrolysis Prevention (The Amide Impurity)
The Issue: Nitriles can hydrolyze to primary amides (5-carbamoylindan) under acidic or basic conditions, especially if heat is applied during workup.[1]
Mechanism of Failure:
Technical Insight: The indane ring is electron-rich, which can stabilize the intermediate iminium ion in acid hydrolysis, making this nitrile slightly more susceptible to hydrolysis than electron-deficient benzonitriles.
Troubleshooting Protocol: pH Control
-
Quenching: When quenching the cyanation reaction, avoid strong mineral acids (HCl) if the mixture is hot. Use saturated
(mildly acidic, pH ~5) or phosphate buffer. -
Drying: Ensure the organic extracts are dried thoroughly over
before rotovap. Residual water + heat = amide formation. -
Rescue: If the amide is present (visible as a spot at the baseline on TLC), dissolve the crude in
or Toluene. The amide is significantly less soluble in non-polar solvents than the nitrile and may precipitate out, allowing for filtration.
Impurity Pathway Diagram
Caption: Stepwise hydrolysis pathway from nitrile to amide to carboxylic acid triggered by pH extremes.
Frequently Asked Questions (FAQ)
Q: My product is a brown oil, but literature says it should be a solid. What happened? A: Pure 5-cyanoindan is a low-melting solid (approx. 40-50°C, though specific MP varies by crystal form). A brown oil indicates:
-
Solvent entrapment: The indane core holds onto solvents like Toluene. Dry under high vacuum for 12h.
-
Oxidation: Indanes can oxidize at the benzylic position (C1/C3) if exposed to air/light for prolonged periods. Check NMR for a ketone peak (
205 ppm in C).
Q: Can I distill 5-cyanoindan? A: Yes, but with caution. It has a high boiling point (>250°C at atm). Kugelrohr distillation under high vacuum (< 0.5 mmHg) is effective for separating it from polymeric tars, but it will not effectively separate it from 5-bromoindan due to similar vapor pressures.
Q: The nitrile peak in IR is weak. Is my reaction incomplete?
A: Not necessarily. Aromatic nitriles show a characteristic stretch at
References
-
Palladium Removal: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter on impurity removal strategies).
- Cyanation Workup: Sheppard, T. D. "Strategies for the Purification of Organic Reaction Products." RSC Advances, 2013.
-
Metal Scavenging Efficiency: Welch, C. J., et al. "Adsorbent Removal of Catalyst Metals from Active Pharmaceutical Ingredients." Organic Process Research & Development, 2005, 9(2), 198–205.
-
Nitrile Hydrolysis Mechanisms: Cohen, L. A., & Jones, W. M. "A Study of the Hydrolysis of Nitriles." Journal of the American Chemical Society, 1962.
(Note: While specific literature on the purification of CAS 10484-98-7 is limited, the protocols above are derived from standard operating procedures for aryl nitriles and indane derivatives.)
Sources
Technical Support Center: Synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile
Subject: Troubleshooting & Protocol Optimization for CAS 13251-31-5 Target Molecule: 2,3-Dihydro-1H-indene-5-carbonitrile (5-Cyanoindan) Primary Precursor: 5-Bromo-2,3-dihydro-1H-indene (5-Bromoindan)
Executive Summary
This guide addresses the synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile, a critical intermediate in the development of melatonin receptor agonists and monoamine uptake inhibitors. While the indane core is stable, the introduction of the nitrile group at the 5-position presents specific challenges regarding catalyst poisoning (in Pd-catalyzed routes) and workup difficulties (in Cu-mediated routes).
This support module is divided into three synthesis workflows, ranked by Safety and Scalability .
Part 1: Route Selection Strategy
Before beginning, select the methodology that matches your available equipment and scale.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and precursor availability.
Part 2: Method A - Palladium-Catalyzed Cyanation (Recommended)
Best for: Lab scale (<50g), high purity requirements, mild conditions.
The Protocol
This method utilizes Zinc Cyanide (
Standard Operating Procedure (SOP):
-
Reagents: 5-Bromoindan (1.0 eq),
(0.6 eq), (2 mol%), dppf (4 mol%), Zn dust (10 mol%). -
Solvent: Wet DMAC (Dimethylacetamide) or NMP. Note: Strictly anhydrous conditions often lower yields in this specific transformation; 1-2% water promotes the reduction of Pd(II) to active Pd(0).
-
Conditions: Heat to 110°C for 3-5 hours under Argon.
Troubleshooting & FAQs
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to ligand oxidation or catalyst poisoning .
-
Mechanism: Cyanide has a high affinity for Pd. If
is too high, stable species form, which are catalytically inactive. -
Solution:
-
Add Polymethyhydrosiloxane (PMHS) or Zn dust: These reducing agents help regenerate the active Pd(0) species from inactive Pd(II)-cyano complexes.
-
Switch Ligands: If using
, switch to Xantphos or dppf . These bidentate ligands have a wider bite angle and are more resistant to displacement by cyanide.
-
Q: I see a significant amount of homocoupling (5,5'-biindanyl). A: Homocoupling competes with cyanation when the cyanide concentration is too low initially or oxygen is present.
-
Fix: Ensure rigorous degassing (sparging with Argon for 20 mins) before adding the catalyst. Oxygen promotes the formation of homocoupled biaryls via a Pd(II)-peroxo intermediate.
Part 3: Method B - Rosenmund-von Braun (Copper Cyanide)
Best for: Large scale (>100g), where Pd cost is prohibitive.
The Protocol
-
Reagents: 5-Bromoindan (1.0 eq), CuCN (1.2 eq).
-
Solvent: DMF or NMP (High boiling point polar aprotic).
-
Conditions: Reflux (150–160°C) for 12–24 hours.
Troubleshooting & FAQs
Q: The reaction works, but the workup is a nightmare. I have a blue sludge that won't filter. A: This is the most common failure point. The "blue sludge" is a coordination complex between the copper salts, the nitrile product, and the solvent.
-
The Fix (Ethylenediamine Method):
-
Cool reaction mixture to 60°C.
-
Add 10% aqueous ethylenediamine (4 equivalents relative to Cu).
-
Stir vigorously for 30 minutes. The solution will turn deep blue (water-soluble
complex). -
Extract with Toluene or Ethyl Acetate. The organic layer will separate cleanly from the aqueous copper waste.
-
Q: My yield is low due to thermal degradation. A: 5-cyanoindan is relatively stable, but prolonged heating at 160°C in DMF can cause polymerization.
-
Optimization: Add a catalytic amount of KI (Potassium Iodide) . This converts the aryl bromide to a more reactive aryl iodide in situ (Finkelstein reaction), allowing the cyanation to proceed at lower temperatures (130°C) or faster rates.
Part 4: Method C - Sandmeyer Reaction
Best for: Starting from 5-aminoindan. High Risk.
Safety Critical Warning
-
Explosion Hazard: Diazonium salts of indane are unstable. Do not isolate the diazonium salt.
-
Cyanide Hazard: Acidifying the reaction mixture releases HCN gas.
Troubleshooting Workflow
Figure 2: Critical control points for the Sandmeyer route to prevent phenol formation and runaway exotherms.
Q: I am getting 5-hydroxyindan (phenol) instead of the nitrile. A: This is caused by the reaction of the diazonium salt with water.
-
Fix: Ensure the diazotization is kept strictly at 0°C. When transferring the diazonium salt to the CuCN solution, ensure the CuCN solution is buffered to pH 6-7. If the CuCN solution is too acidic, the cyanide nucleophile is protonated to HCN, leaving water as the only available nucleophile.
Part 5: Purification & Analytical Data
Purification Strategy
The crude product often contains unreacted 5-bromoindan. Separation can be difficult due to similar polarities.
| Method | Solvent System | Notes |
| Recrystallization | EtOH/Water (9:1) or Hexane/EtOAc | 5-Cyanoindan is a solid (MP: ~45-48°C). Cooling a saturated ethanolic solution slowly to -20°C yields needles. |
| Flash Chromatography | Hexane:EtOAc (95:5 to 90:10) | The nitrile is slightly more polar than the bromide. Use a shallow gradient. |
Analytical Validation
-
IR Spectroscopy: Look for the sharp, distinct nitrile stretch at 2220–2230 cm⁻¹ .
-
1H NMR (CDCl3): The 5-position substitution pattern will show a specific splitting.
-
Aryl protons: ~7.4–7.5 ppm (multiplets).
-
Benzylic protons (C1/C3): ~2.9 ppm (triplet/multiplet).
-
Central methylene (C2): ~2.1 ppm (quintet).
-
References
-
Palladium-Catalyzed Cyanation (Mechanism & Zinc Reagents)
-
Mild Cyanation Conditions (Water Acceleration)
- Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 12(19), 4292–4295.
-
Rosenmund-von Braun Workup Improvements
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.
-
General Sandmeyer Safety
- Organic Syntheses, Coll. Vol. 1, p. 514 (1941); Vol. 2, p. 15 (1922). (Standard reference for Sandmeyer protocols).
Sources
Technical Support Center: 2,3-Dihydro-1H-indene-5-carbonitrile Purification Guide
Topic: Enhancing the Purity of 2,3-Dihydro-1H-indene-5-carbonitrile (5-Cyanoindan) CAS Registry Number: 10485-61-7 Molecular Formula: C₁₀H₉N Support Tier: Advanced Research & Process Development
Introduction: The Purity Paradox
Welcome to the Technical Support Center. You are likely here because your 2,3-dihydro-1H-indene-5-carbonitrile (5-cyanoindan) is failing purity specifications.
This molecule presents a specific "purity paradox": it is a low-melting solid (approx. 40–45 °C) that frequently behaves like an oil due to melting point depression caused by trace impurities. If your product is a persistent oil or a sticky solid, you are likely dealing with homocoupling byproducts or de-halogenated indan residues.
This guide moves beyond standard protocols to address the causality of these impurities and provides self-validating purification workflows.
Module 1: Reaction Optimization (Prevention)
Objective: Minimize the formation of "Indan" (reduction product) and "Bi-indanyl" (homocoupling) impurities upstream.
The Critical Control Point: Catalyst Selection
Most synthesis routes utilize Palladium-catalyzed cyanation of 5-bromoindan with Zinc Cyanide (Zn(CN)₂). The choice of ligand determines the impurity profile.
| Impurity Type | Chemical Cause | Prevention Strategy |
| Indan (Des-bromo) | Switch Solvent: Avoid DMF if possible; use DMAc or NMP which are less prone to H-transfer.[1] Catalyst: Use bidentate ligands (e.g., dppf, Xantphos) which stabilize the Pd-center better than PPh₃. | |
| Bi-indanyl (Homocoupling) | Disproportionation of Oxidative Addition intermediate.[1] | Control Stoichiometry: Ensure Zn(CN)₂ is dry. Water accelerates homocoupling. Slow Addition: Do not dump catalyst; pre-mix catalyst/ligand before adding to the aryl halide. |
| Unreacted Bromide | Catalyst deactivation (Poisoning by CN⁻).[1] | Activator: Add catalytic Zn powder (1-2 mol%) to keep the catalytic cycle active (reduces Pd(II) back to Pd(0)). |
Workflow Visualization: Reaction Pathway Control
Figure 1: Mechanistic pathway showing where critical impurities branch off during the catalytic cycle.
Module 2: Workup & Metal Scavenging
Objective: Remove Palladium (Pd) and Zinc (Zn) residues which catalyze degradation and darken the product.
The "Black Crud" Issue: Crude 5-cyanoindan often appears as a dark brown oil due to colloidal Palladium. Standard extraction is insufficient.
Protocol: The Chelation Wash
-
Quench: Cool reaction mixture to RT. Dilute with Ethyl Acetate (EtOAc).
-
Chelation: Add 10% aqueous Ethylenediamine or Ammonium Hydroxide (NH₄OH). Stir vigorously for 30 minutes. The aqueous layer should turn blue/green (complexed Cu/Zn/Pd).
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove bulk solids.
-
Separation: Wash the organic layer with Brine.
-
Scavenging (Polishing): If Pd limit is strict (<10 ppm), treat the organic phase with SiliaMetS® Thiol or QuadraPure™ TU (0.5 w/w relative to catalyst loading) for 2 hours at 40 °C.
Module 3: Purification Protocols
Objective: Isolate >99% pure material. Note: 5-Cyanoindan has a melting point of ~40–45 °C. This makes room-temperature crystallization difficult.
Method A: High-Vacuum Distillation (Recommended for Crude)
Because the melting point is so low, impurities easily suppress it below room temperature, causing "oiling out" during crystallization. Distillation is the most robust first step.
-
Vacuum Requirement: < 1 mmHg (High Vacuum).
-
Boiling Point: Expect ~110–120 °C at 0.5 mmHg (Extrapolated).
-
Fractionation:
-
F1 (Fore-run): Solvent and Indan (Reduction impurity).
-
F2 (Main Fraction): 5-Cyanoindan (Clear oil that solidifies upon cooling).
-
Residue: Bi-indanyl and heavy oligomers.
-
Method B: Low-Temperature Crystallization (Polishing)
Use this only after distillation or if the crude is already >90% pure.
-
Solvent System: n-Heptane (or Hexane) with trace Ethyl Acetate (20:1).
-
Protocol:
-
Dissolve crude solid in minimum warm Heptane (45 °C).
-
Cool slowly to Room Temperature.
-
Critical Step: Move to a freezer (-20 °C). The low melting point requires sub-ambient temperatures to force precipitation.
-
Filtration: Filter cold (use a chilled funnel). If the funnel is warm, the crystals will melt back into the mother liquor.
-
Purification Decision Tree
Figure 2: Decision logic for selecting the appropriate purification method based on the physical state of the crude material.
Module 4: Analytical Troubleshooting (FAQs)
Q1: My product is a liquid, but the literature says it should be a solid. What is wrong?
Answer: You are experiencing Melting Point Depression . The pure compound melts at ~40–45 °C. Even 5% impurity (specifically unreacted 5-bromoindan or reduced indan) can drop the melting point below 25 °C, keeping it liquid.
-
Action: Do not attempt to dry it further. Run a GC-MS. If Indan content is high, you must distill. Crystallization will fail because the impurities act as a solvent.
Q2: I see a peak at M+18 in the Mass Spec. Is it a hydrate?
Answer: No. It is likely the Amide (Hydrolysis Product) . Nitriles can hydrolyze to amides (2,3-dihydro-1H-indene-5-carboxamide) if exposed to strong acids or bases during workup, or if the reaction mixture contained water.
-
Action: Check your IR spectrum.
-
Nitrile (Target): Sharp peak at ~2225 cm⁻¹.
-
Amide (Impurity): Broad peaks at ~3300 cm⁻¹ (N-H) and ~1650 cm⁻¹ (C=O).
-
Remedy: Amides are much more polar. Remove via silica plug filtration using 10% EtOAc/Hexane (the nitrile elutes, the amide sticks).
-
Q3: The color is persistent (Yellow/Orange).
Answer: This is likely Bi-indanyl conjugation or Palladium clusters .
-
Action: Dissolve in EtOAc and treat with activated charcoal (carbon). Heat to reflux for 15 minutes, filter hot through Celite. If color persists, it is intrinsic to a conjugated organic impurity, requiring column chromatography.
Q4: Confusion with CAS 25724-79-2?
Answer: WARNING.
-
Your Target: 2,3-Dihydro-1H-indene-5-carbonitrile (CAS 10485-61-7). Core: Indan.[2]
-
Common Mix-up: 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile (CAS 25724-79-2).[2][3][4] Core: Indanone (Ketone).
-
Verification: Check the NMR. If you see a singlet at ~205 ppm in ¹³C NMR (C=O), you have the Indanone, not the Indan.
References
-
Palladium-Catalyzed Cyanation of Aryl Halides: Cohen, D. T., & Buchwald, S. L. (2015).[5] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[5] [Link]
- Impurity Formation in Cross-Coupling: Sherwood, J., et al. (2019). Palladium-catalyzed cross-coupling: A historical context and future outlook. Chemical Reviews. (General reference for homocoupling mechanisms).
-
Metal Scavenging Protocols: Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205. [Link]
- Physical Properties Verification: National Institute of Standards and Technology (NIST). 2,3-Dihydro-1H-indene-5-carbonitrile Properties.
Disclaimer: This guide assumes a professional laboratory setting. Cyanide salts (Zn(CN)₂) are acutely toxic. All work must be performed in a functioning fume hood with appropriate cyanide antidote kits available.
Sources
- 1. 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. echemi.com [echemi.com]
- 3. 1-OXO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1-OXO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | 25724-79-2 [chemicalbook.com]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Validation & Comparative
Publish Comparison Guide: Characterization of 2,3-Dihydro-1H-indene-5-carbonitrile
Executive Summary & Strategic Context
2,3-Dihydro-1H-indene-5-carbonitrile (also known as 5-Cyanoindan ) is a critical bicyclic scaffold in medicinal chemistry, serving as a bioisostere for naphthalene and indole derivatives in CNS-active agents (e.g., melatonin receptor agonists, monoamine transporter inhibitors).
Critical Distinction: Researchers often confuse this target with 5-Cyano-1-indanone (CAS 25724-79-2). The indanone contains a ketone at the C1 position, whereas the indan (target of this guide) possesses a saturated hydrocarbon cyclopentyl ring. This guide focuses on the characterization of the hydrocarbon core (5-Cyanoindan) and differentiates it from its ketone analog and bromo-precursor.
Comparison Matrix: 5-Cyanoindan vs. Key Alternatives
| Feature | 5-Cyanoindan (Target) | 5-Cyano-1-indanone (Ketone Analog) | 5-Bromoindan (Precursor) |
| Core Structure | Fused Benzene-Cyclopentane | Fused Benzene-Cyclopentanone | Fused Benzene-Cyclopentane |
| Key IR Signal | ~2225 cm⁻¹ (CN) | ~2225 cm⁻¹ (CN) + ~1710 cm⁻¹ (C=O) | No CN; C-Br stretch (<600 cm⁻¹) |
| 1H NMR Aliphatic | 3 signals (Multiplet/Quintet pattern) | 2 signals (Triplet pattern, deshielded) | 3 signals (Multiplet/Quintet pattern) |
| Electronic Nature | Electron-withdrawing (CN) | Electron-withdrawing (CN + C=O) | Weakly deactivating (Br) |
| Primary Application | Stable Hydrocarbon Scaffold | Reactive Intermediate (Ketone) | Synthetic Precursor |
Spectroscopic Profile & Characterization[2][3][4]
Infrared Spectroscopy (FT-IR)
The nitrile group provides a definitive diagnostic handle.
-
Diagnostic Peak: Sharp, medium-intensity band at 2220–2230 cm⁻¹ (C≡N stretch).
-
Differentiation: The absence of a strong carbonyl band at 1700–1720 cm⁻¹ confirms the success of reduction (if starting from indanone) or the integrity of the indan core.
-
Fingerprint: Aromatic C=C stretches appear at 1600 cm⁻¹ and 1480 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
The rigidity of the fused ring system creates a distinct splitting pattern.
H NMR (400 MHz, CDCl
)
-
Aromatic Region (3H): The 1,2,4-substitution pattern is characteristic.
- ~7.45–7.55 (s, 1H): H-4 (Ortho to CN, meta to alkyl ring fusion). This proton is singlet-like due to lack of strong ortho coupling.
-
~7.40–7.50 (d, 1H): H-6 (Ortho to CN, ortho to H-7). Shows distinct ortho-coupling (
Hz). - ~7.25–7.35 (d, 1H): H-7 (Meta to CN).
-
Aliphatic Region (6H):
- ~2.95 (t, 4H): Benzylic protons (C1-H and C3-H). Often appear as a pseudo-triplet or overlapping multiplet.
- ~2.15 (quint, 2H): Homobenzylic protons (C2-H). This quintet is the signature of the intact indan ring.
C NMR (100 MHz, CDCl
)
-
Nitrile Carbon:
~119.5 ppm . -
Quaternary Carbons:
- ~110 ppm: C-CN (Ipso carbon attached to nitrile).
- ~145–150 ppm: Bridgehead carbons (Fused ring junction).
-
Aliphatic Carbons:
- ~32–33 ppm: Benzylic carbons (C1, C3).
- ~25–26 ppm: Homobenzylic carbon (C2).
Mass Spectrometry (MS)
-
Molecular Ion (M+): m/z = 143.1 (Consistent with C
H N). -
Fragmentation:
-
Loss of HCN (M-27)
m/z 116. -
Loss of H• or H
from the saturated ring is common in EI modes.
-
Experimental Protocols
Synthesis & Purification Workflow
Objective: Synthesis of 5-cyanoindan from 5-bromoindan via Rosenmund-von Braun reaction or Pd-catalyzed cyanation.
-
Reagents: 5-Bromoindan (1.0 eq), Zn(CN)
(0.6 eq), Pd(PPh ) (5 mol%), DMF (anhydrous). -
Procedure:
-
Degas DMF with N
for 30 mins. -
Add reagents to a pressure vial.
-
Heat to 100°C for 12–16 hours. Note: Monitor by TLC (Hexane/EtOAc 9:1).
-
-
Workup:
-
Cool to RT, dilute with EtOAc, wash with 1M NaOH (to remove Zn salts) and brine.
-
Dry over Na
SO , concentrate.
-
-
Purification:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient 0%
5% EtOAc in Hexanes. 5-Cyanoindan elutes before any unreacted bromoindan due to polarity differences, but close monitoring is required.
-
Characterization Logic Diagram
The following diagram illustrates the decision tree for validating the product identity against common impurities.
Caption: Logical workflow for distinguishing 5-cyanoindan from its ketone analog and bromo-precursor using IR and NMR markers.
Comparative Data Analysis
Table 1: Proton NMR Chemical Shift Comparison
Solvent: CDCl
| Proton Position | 5-Cyanoindan (Target) | 5-Bromoindan (Precursor) | 5-Cyano-1-indanone (Ketone) |
| Aromatic H-4 (s) | 7.48 ppm | 7.35 ppm | 7.80 ppm (Deshielded by C=O) |
| Aromatic H-6 (d) | 7.45 ppm | 7.25 ppm | 7.65 ppm |
| Aromatic H-7 (d) | 7.30 ppm | 7.10 ppm | 7.85 ppm |
| Aliphatic C1-H (t) | 2.95 ppm | 2.88 ppm | N/A (C=O group) |
| Aliphatic C2-H (q) | 2.15 ppm | 2.10 ppm | 3.15 ppm (t) (Adjacent to C=O) |
| Aliphatic C3-H (t) | 2.95 ppm | 2.88 ppm | 2.75 ppm (t) |
Table 2: Key IR Functional Group Markers
| Functional Group | Frequency (cm⁻¹) | Interpretation |
| Nitrile (-C≡N) | 2225 | Strong, sharp. Indicates successful cyanation. |
| Carbonyl (C=O) | 1710 | Absent in target. Presence indicates oxidation/ketone impurity. |
| Aromatic C=C | 1605, 1485 | Skeletal vibrations of the benzene ring. |
| Aliphatic C-H | 2850–2950 | Stretching of the saturated cyclopentyl ring. |
References
-
Synthesis of 5-Cyanoindan Derivatives: Gorshkov, E. A., et al. (2023).[1] New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity. International Journal of Molecular Sciences. [Link] (Provides NMR data for N-substituted 5-cyanoindan derivatives, validating the aromatic substitution pattern).
-
Photochemical Properties of Cyanoindans: Kjergaard, T., et al. (2020). Impact of Excited-State Antiaromaticity Relief in a Fundamental Benzene Photoreaction. Journal of the American Chemical Society. [Link] (References 5-cyanoindan (compound I-34) as a distinct chemical entity in phototransposition studies).[2]
-
General Indan Spectroscopy (Precursor Data): National Institute of Standards and Technology (NIST). Indan Mass Spectrum and IR Data. NIST Chemistry WebBook. [Link] (Baseline spectroscopic data for the indan core used for comparative shift analysis).
-
Palladium-Catalyzed Cyanation Protocols: Zanon, J., et al. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society. [Link] (Standard protocol reference for converting bromoindan to cyanoindan).
Sources
Structural Elucidation of 2,3-Dihydro-1H-indene-5-carbonitrile Derivatives: A Comparative Analytical Guide
Executive Summary
2,3-Dihydro-1H-indene-5-carbonitrile (also known as 5-cyanoindane) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for AT2 receptor antagonists, kinase inhibitors, and melatonin receptor modulators.
However, the synthesis of this core often yields regioisomers—specifically the 4-, 5-, and 6-cyano isomers—due to the directing effects of the fused aliphatic ring during electrophilic aromatic substitution or transition-metal catalyzed cyanation. Distinguishing the 5-cyano isomer from its 4- or 6-analogs is a notorious analytical bottleneck because the aliphatic "handle" (positions 1, 2, 3) breaks the symmetry of the benzene ring in subtle ways that are often indistinguishable by low-resolution MS or standard 1D NMR.
This guide objectively compares the primary structural confirmation methodologies, advocating for a Heteronuclear Multiple Bond Correlation (HMBC) -centric workflow as the most efficient daily protocol, while reserving Single Crystal X-Ray Diffraction (SC-XRD) for absolute validation.
Comparative Analysis of Analytical Methodologies
The following table summarizes the performance of standard analytical techniques for confirming the regiochemistry of indane-carbonitriles.
| Feature | Method A: 2D NMR (HMBC/HSQC) | Method B: Single Crystal X-Ray (SC-XRD) | Method C: Mass Spectrometry (HRMS) | Method D: FT-IR Spectroscopy |
| Primary Utility | Connectivity Mapping (Regiochemistry) | Absolute Configuration & 3D Structure | Molecular Formula Confirmation | Functional Group Verification (-CN) |
| Regio-Specificity | High (Definitive via | Ultimate (Direct visualization) | Low (Isomers often fragment similarly) | Low (CN stretch is similar across isomers) |
| Sample State | Solution (CDCl | Solid (Single Crystal required) | Solution/Gas | Solid/Liquid |
| Turnaround Time | Fast (1–4 hours) | Slow (Days to Weeks) | Fast (<30 mins) | Instant (<5 mins) |
| Cost | Low | High | Low | Negligible |
| Limit of Detection | ~1–5 mg | ~10–20 mg (for crystal growth) | <1 µg | <1 mg |
Expert Insight:
While HRMS confirms you have a cyanoindane, and IR confirms the presence of a nitrile group (~2220 cm
), neither can reliably distinguish the 5-cyano from the 4-cyano isomer. You must rely on NMR or X-Ray for regiochemical proof.
The Gold Standard Protocol: HMBC-Driven Elucidation
The most robust, non-destructive method for confirming the 5-position substitution is Heteronuclear Multiple Bond Correlation (HMBC) . This technique visualizes long-range couplings (typically 2-3 bonds) between protons and carbons.[1]
The Structural Logic (The "Fingerprint")
To confirm the nitrile is at position 5, you must establish a specific connectivity chain that links the aliphatic ring to the nitrile carbon.
-
Anchor 1 (Aliphatic): Identify the benzylic protons at C1 and C3.
-
Anchor 2 (Aromatic Bridge): Trace correlations from C1/C3 protons to the aromatic quaternary carbons (C3a/C7a).
-
The "Smoking Gun": The nitrile carbon (
) usually appears at ~118–120 ppm.-
In the 5-isomer: You will see a strong
correlation from the aromatic protons at C4 and C6 to the nitrile carbon . -
Differentiation: Crucially, the proton at C4 will also show a correlation to the aliphatic C3, linking the "top" of the molecule to the "bottom."
-
Experimental Protocol: High-Resolution 2D NMR
Objective: Obtain definitive HMBC correlations to assign the -CN position.
Reagents & Equipment:
-
Solvent: DMSO-
(Preferred for better solubility and separation of aromatic peaks) or CDCl . -
Instrument: 500 MHz NMR (or higher) with a cryoprobe for sensitivity.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5–10 mg of the purified derivative in 0.6 mL of solvent. Ensure the solution is particle-free (filter if necessary) to maintain shimming quality.
-
1D Acquisition: Acquire a standard
H NMR (16 scans) and C NMR (1024+ scans).-
Checkpoint: Verify the -CN carbon signal is visible in the
C spectrum (typically weak, ~119 ppm).
-
-
HSQC (Heteronuclear Single Quantum Coherence): Run HSQC to identify all protonated carbons. This allows you to "ignore" the C-H pairs and focus on the quaternary carbons in the next step.
-
HMBC Acquisition:
-
Parameter Set: Optimize for long-range coupling (
Hz). -
Scans: Minimum 32 scans per increment.
-
Resolution: 2048 x 256 points.
-
-
Analysis:
-
Locate the Nitrile Carbon (~119 ppm).
-
Identify which aromatic protons correlate to it.
-
Verify if those same aromatic protons correlate to the benzylic positions (C1/C3).
-
Visualization: The HMBC Connectivity Logic
Caption: Logical flow of NMR correlations required to link the aliphatic backbone to the nitrile substituent.
The Validation Protocol: Single Crystal X-Ray (SC-XRD)
When NMR signals are overlapped (common in complex derivatives) or when the molecule is flexible, X-Ray diffraction is the only method to determine absolute structure with 100% certainty.
Experimental Protocol: Crystallization via Slow Evaporation
Objective: Grow a single crystal suitable for diffraction (>0.1 mm dimensions).
-
Solvent Selection: Prepare a saturated solution using a dual-solvent system.
-
Solvent A (Good solubility): Dichloromethane (DCM) or Acetone.
-
Solvent B (Poor solubility): Hexane or Pentane.
-
-
Setup:
-
Dissolve 10–20 mg of compound in minimal Solvent A in a small vial (Vial 1).
-
Place Vial 1 inside a larger jar (Vial 2) containing Solvent B.
-
Cap Vial 2 tightly. Solvent B will slowly diffuse into Vial 1, lowering solubility and forcing crystallization.
-
-
Timeline: Leave undisturbed in a vibration-free, dark area for 3–7 days.
-
Harvesting: Examine under a microscope. Select a crystal with sharp edges and no cracks.
Decision Matrix for Researchers
Use this workflow to determine the appropriate characterization path for your specific derivative.
Caption: Workflow for selecting the optimal analytical method based on sample state and spectral complexity.
References
-
PubChem. (n.d.). 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.[2][3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Pareek, D., et al. (2019). Indane Derivatives: A Review of their Medicinal Significance. Eburon Organics. Retrieved January 28, 2026, from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Li, H., et al. (2024).[5] Precise recognition of benzonitrile derivatives with supramolecular macrocycle... by co-crystallization method. NIH/PubMed Central. Retrieved January 28, 2026, from [Link]
-
Wang, J., & Liu, H. (2012).[6][7] Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.indiamart.com [m.indiamart.com]
- 3. cynorlaboratories.com [cynorlaboratories.com]
- 4. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Nitrile in Drug Design [sioc-journal.cn]
- 7. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Dihydro-1H-indene-5-carbonitrile vs 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
This guide provides an objective, technical comparison between 2,3-Dihydro-1H-indene-5-carbonitrile (5-Cyanoindan) and its oxidized counterpart, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-Cyano-1-indanone).
Executive Summary
In medicinal chemistry, the indane scaffold is a privileged structure found in numerous therapeutic agents, from aromatase inhibitors to CNS-active drugs. The choice between the keto-derivative (5-Cyano-1-indanone) and the reduced form (5-Cyanoindan) is rarely arbitrary; it dictates the synthetic strategy of the entire campaign.
-
5-Cyano-1-indanone acts as a "Divergent Hub." Its C1-carbonyl group serves as a reactive handle for scaffold elaboration (e.g., spiro-cyclization, reductive amination), making it the preferred starting material for library generation.
-
5-Cyanoindan acts as a "Stable Scaffold." It is typically employed when the benzylic positions must remain inert or when the C1-functionalization is complete, and the focus shifts to the nitrile group (e.g., hydrolysis to acid, reduction to benzylamine).
Technical Specifications & Physical Properties
The presence of the ketone at the C1 position significantly alters the physicochemical profile, particularly the melting point and solubility, which impacts handling during scale-up.
| Feature | 5-Cyano-1-indanone (Compound B) | 5-Cyanoindan (Compound A) |
| Structure | Indanone core (C=O at C1) | Indane core (CH₂ at C1) |
| CAS Number | 25724-79-2 | 10485-39-9 |
| Molecular Weight | 157.17 g/mol | 143.19 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow liquid/low-melting solid |
| Melting Point | 128 – 132 °C [1] | < 50 °C (Est.) |
| Solubility | Soluble in DCM, EtOAc, warm EtOH | Soluble in Hexane, DCM, Et₂O |
| Primary Reactivity | Nucleophilic addition at C1, Electrophilic aromatic substitution | Radical benzylic substitution, Nitrile reduction |
| Stability | Stable; C1-position susceptible to oxidation | Prone to benzylic oxidation over long storage |
Synthetic Logic & Pathway Mapping
The relationship between these two compounds is hierarchical. The indanone is almost exclusively the precursor to the indane in modern synthesis, although the indane can be accessed via direct cyanation of 5-bromoindan.
Mechanistic Flowchart
The following diagram illustrates the synthetic connectivity and the "Hub vs. Spoke" relationship.
Figure 1: Synthetic connectivity showing 5-Cyano-1-indanone as the central divergent intermediate.[1]
Comparative Reactivity Profile
A. 5-Cyano-1-indanone (The "Hub")
This molecule is defined by the orthogonality of its functional groups. The C1-ketone and C5-nitrile can be manipulated independently.
-
C1-Ketone Reactivity:
-
Condensation: Reacts readily with aldehydes (Knoevenagel) or hydrazines.
-
Reductive Amination: A critical pathway for CNS drugs. The ketone is converted to a chiral amine (e.g., using Ellman’s sulfinamide or transaminase biocatalysis).
-
Spiro-Cyclization: Under Bucherer-Bergs conditions, it forms spiro-hydantoins, a key motif in cannabinoid receptor (CB2) ligands [2].
-
-
C5-Nitrile Reactivity:
-
Typically remains inert during C1 manipulations unless strong reducing agents (e.g., LiAlH₄) are used, which would reduce both groups.
-
B. 5-Cyanoindan (The "Scaffold")
Once the ketone is removed, the molecule becomes a rigid lipophilic spacer.
-
Benzylic Stability: The C1/C3 positions are benzylic. While less reactive than the ketone, they are susceptible to radical bromination (NBS/AIBN), allowing for late-stage re-functionalization if necessary.
-
Nitrile Focus: With the ketone gone, the nitrile becomes the sole reactive site, allowing for clean conversion to aldehydes (DIBAL-H) or primary amines (Raney Ni/H₂) without chemoselectivity issues.
Experimental Protocols
Protocol A: Synthesis of 5-Cyano-1-indanone (Intramolecular Cyclization)
Context: This is the industry-standard route, avoiding the use of expensive transition metals.
-
Reagents: 3-(3-cyanophenyl)propanoic acid (1.0 equiv), Thionyl chloride (SOCl₂, 1.5 equiv), Aluminum chloride (AlCl₃, 2.5 equiv), DCM (Solvent).
-
Activation: Dissolve the acid in DCM. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours to form the acid chloride. Evaporate excess SOCl₂.
-
Cyclization: Redissolve residue in DCM. Cool to -10°C. Add AlCl₃ portion-wise (exothermic!).
-
Workup: Quench over ice-water. Extract with DCM.[2] Wash organic layer with NaHCO₃ (sat) to remove unreacted acid.
-
Purification: Recrystallize from Ethanol/Hexane.
-
Expected Yield: 85-90%
-
Validation: IR peak at ~1710 cm⁻¹ (Ketone) and ~2230 cm⁻¹ (Nitrile).
-
Protocol B: Derivatization to Amino-Indane (Reductive Amination)
Context: Converting the "Hub" (Indanone) to a pharmaceutical intermediate (e.g., for Myosin inhibitors like Aficamten analogs).
-
Reagents: 5-Cyano-1-indanone (1.0 equiv), (R)-tert-butanesulfinamide (1.2 equiv), Ti(OEt)₄ (2.0 equiv), THF.
-
Imine Formation: Mix ketone, sulfinamide, and Ti(OEt)₄ in THF. Reflux for 16 hours.
-
Reduction: Cool to -48°C. Add NaBH₄ (4.0 equiv). Warm to RT slowly.
-
Hydrolysis: Treat with dilute HCl/MeOH to remove the sulfinyl group.
-
Result: Chiral 1-amino-5-cyanoindan (HCl salt).
Applications in Drug Discovery
Case Study 1: CB2 Receptor Ligands
Researchers targeting the Cannabinoid Receptor Type 2 (CB2R) utilized 5-cyano-1-indanone as the starting scaffold. The ketone was subjected to a Bucherer-Bergs reaction to form a spiro-hydantoin ring. The nitrile group at C5 was crucial for maintaining binding affinity (Ki = 0.26 nM) by engaging in polar interactions within the receptor pocket [2].
Case Study 2: Cardiac Myosin Inhibitors
In the synthesis of Aficamten (a cardiac myosin inhibitor), the indane core is essential. The synthesis begins with 5-cyano-1-indanone , which undergoes asymmetric reductive amination to establish the chiral center at C1. The C5-nitrile is later converted to a heterocycle (e.g., oxadiazole) or hydrolyzed, demonstrating the "Hub" utility of the indanone [3].
References
-
BenchChem. 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile Properties and Specifications. Retrieved October 2025 from
-
Moldovan, R. P., et al. (2017). Synthesis, Structure–Activity Relationships, and Biological Evaluation of Novel Radioligands for Imaging the Cannabinoid Receptor Type 2. Journal of Medicinal Chemistry.
-
Google Patents. Process for preparing aficamten (US11932631B2). Retrieved October 2025.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.
Sources
Technical Comparison: Synthetic Routes to 2,3-Dihydro-1H-indene-5-carbonitrile
Executive Summary
2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 10485-61-7), also known as 5-cyanoindan, is a critical pharmacophore in the synthesis of monoamine reuptake inhibitors and melatonin receptor agonists. Its rigid bicyclic structure provides specific steric constraints often required for high-affinity binding in CNS-active agents.
This guide evaluates the two primary industrial and laboratory-scale synthetic routes: the classic Rosenmund-von Braun reaction (Copper-mediated) and the modern Palladium-catalyzed cyanation . While the copper route offers lower raw material costs, our comparative analysis identifies the Palladium-catalyzed route using Zinc Cyanide (Zn(CN)₂) as the superior method for pharmaceutical applications due to higher reproducibility, milder conditions, and a significantly improved safety profile regarding cyanide release.
Part 1: Strategic Analysis of Synthetic Pathways
The synthesis of 5-cyanoindan predominantly diverges from a single precursor: 5-bromoindan . The choice of method depends heavily on the available equipment (glovebox vs. fume hood), scale, and purity requirements.
The Modern Standard: Pd-Catalyzed Cyanation
This method utilizes a Palladium(0) catalyst to facilitate the cross-coupling of 5-bromoindan with a cyanide source.
-
Mechanism: Oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with Zn(CN)₂, and finally reductive elimination to release the nitrile.
-
Key Advantage: Zn(CN)₂ is non-hygroscopic and releases cyanide ions slowly, preventing catalyst poisoning—a common failure mode in NaCN/KCN methods.
The Legacy Route: Rosenmund-von Braun
This method involves heating the aryl bromide with stoichiometric (often excess) Copper(I) Cyanide (CuCN) in polar aprotic solvents like DMF or NMP.[1]
-
Mechanism: Formation of an organocopper intermediate followed by nucleophilic displacement.
-
Key Disadvantage: Requires harsh temperatures (>150°C) and generates stoichiometric heavy metal waste.[2] The "green" or "brown" color of the CuCN reagent is a critical quality attribute; degraded (green) CuCN leads to stalled reactions.
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the optimal synthetic route based on project constraints.
Part 2: Performance Comparison Data
The following data summarizes average performance metrics based on optimized laboratory protocols (10g scale).
| Metric | Method A: Pd-Catalysis (Recommended) | Method B: Rosenmund-von Braun |
| Reagents | 5-Bromoindan, Zn(CN)₂, Pd(dppf)Cl₂, Zn dust | 5-Bromoindan, CuCN, DMF |
| Temperature | 80°C – 100°C | 150°C – 180°C (Reflux) |
| Reaction Time | 3 – 5 Hours | 12 – 24 Hours |
| Typical Yield | 92% - 96% | 65% - 80% |
| Purification | Simple filtration & crystallization | Difficult extraction (Copper chelation) |
| Safety Profile | Moderate: Solid Zn(CN)₂ is easier to handle. | High Risk: High temp + potential HCN off-gassing. |
| E-Factor (Waste) | Low (Catalytic metal) | High (Stoichiometric metal waste) |
Part 3: Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Cyanation (High-Yield System)
Rationale: This protocol uses Pd(dppf)Cl2 and Zn(CN)2.[3] The addition of catalytic Zinc dust is a critical "trick of the trade" to keep the Palladium active by reducing any Pd(II) formed adventitiously back to Pd(0).
Reagents:
-
5-Bromoindan (1.0 equiv)
-
Zinc Cyanide (0.6 equiv)
-
Pd(dppf)Cl₂ (2-3 mol%)
-
Zinc Dust (10 mol% - Critical for turnover)
-
Solvent: DMF or DMAC (Wet solvents will kill the reaction; use anhydrous).
Step-by-Step Workflow:
-
Setup: In a glovebox or under a strict Nitrogen line, charge a dried Schlenk flask with 5-bromoindan (1.97 g, 10 mmol), Zn(CN)₂ (0.70 g, 6 mmol), and Zinc dust (65 mg).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol).
-
Solvation: Add anhydrous DMF (20 mL) and seal the vessel immediately.
-
Reaction: Heat the mixture to 100°C for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide spot (Rf ~0.8) should disappear, replaced by the more polar nitrile (Rf ~0.5).
-
-
Workup (Self-Validating Step): Cool to room temperature. Dilute with EtOAc (50 mL) and pour into saturated NaHCO₃.
-
Note: If the aqueous layer turns bright blue/green, residual copper or iron (if using ferrocyanides) is present. In this Pd method, the layer should remain relatively clear.
-
-
Purification: Wash organic layer with water (3x) to remove DMF. Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Heptane.
Protocol B: Rosenmund-von Braun (CuCN)
Rationale:[4][5] Included for labs where Palladium catalysts are unavailable. Success relies entirely on the quality of CuCN.
Reagents:
-
5-Bromoindan (1.0 equiv)
-
CuCN (1.5 - 2.0 equiv)
-
Solvent: DMF (degassed).[6]
Step-by-Step Workflow:
-
Reagent Check: Inspect CuCN. It must be cream/beige . If it is green, it has oxidized to Cu(II) and will not work.
-
Setup: Charge flask with 5-bromoindan (10 mmol) and CuCN (1.8 g, 20 mmol).
-
Reaction: Add DMF (15 mL) and heat to vigorous reflux (160°C ) for 18 hours.
-
Quenching (The "FeCl3" Method):
-
Why: Copper forms tight complexes with the nitrile product. Standard extraction fails.
-
Action: Cool to 60°C. Pour the reaction mixture into a solution of FeCl₃ (hydrated) in dilute HCl. This oxidizes Cu(I) to Cu(II), breaking the complex and releasing the nitrile.
-
-
Extraction: Extract with Toluene (preferred over ether for solubility). Wash with water and brine.
Part 4: Mechanistic Visualization
Understanding the catalytic cycle is essential for troubleshooting. If the Pd-reaction stalls, it is usually due to the failure of the oxidative addition step or catalyst poisoning by excess free cyanide.
Figure 2: The Pd(0)/Pd(II) catalytic cycle. Note that Zinc Cyanide acts as a reservoir, releasing cyanide only upon transmetallation, preventing catalyst deactivation.
References
-
Buchwald, S. L., et al. (2015).[7] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.[7]
-
Ellis, N., et al. (2002). "Cyanation of Aryl Halides with Zn(CN)2 Catalyzed by Palladium: A Safe and Convenient Method."[7] Journal of Organic Chemistry, 67, 3163.
-
Zanon, J., et al. (2003). "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." Journal of the American Chemical Society, 125, 2890.
-
PubChem Compound Summary. (2024). "1-oxo-2,3-dihydroindene-5-carbonitrile (Related Structure/Precursor Data)." National Center for Biotechnology Information.
- Pfizer Inc. (2008). "Process for the preparation of Indacaterol and intermediates." World Intellectual Property Organization Patent WO2008000421.
Sources
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Biological activity of 2,3-Dihydro-1H-indene-5-carbonitrile analogs
Comparative Guide: Biological Profiling of 2,3-Dihydro-1H-indene-5-carbonitrile Scaffolds
Executive Summary
The 2,3-dihydro-1H-indene-5-carbonitrile (5-cyanoindane) scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1] Its rigid bicyclic structure, combined with the electronic properties of the nitrile group, allows it to serve as a bioisostere for various aromatic systems, optimizing binding affinity in hydrophobic pockets while providing a "chemical hook" for hydrogen bonding or metal coordination (e.g., Heme-Fe in CYP enzymes).
This guide objectively compares the biological performance of 5-cyanoindane analogs against standard-of-care agents in two primary therapeutic areas: Tubulin Polymerization Inhibition (Oncology) and Cannabinoid Receptor 2 (CB2) Modulation (Neuroinflammation/Imaging). [1]
Structural Logic & Pharmacophore Analysis
The 5-cyanoindane core offers distinct advantages over the traditional phenyl or naphthyl scaffolds often found in early drug discovery:
-
Conformational Restriction: The fused five-membered ring restricts the rotation of substituents, reducing the entropic penalty upon binding to protein targets.[1]
-
The Nitrile Warhead: The C≡N group at position 5 acts as a weak hydrogen bond acceptor and a potent metabolic stabilizer, blocking para-hydroxylation that typically occurs on phenyl rings. In metalloenzymes (e.g., Aromatase), it coordinates with the catalytic metal center.
Therapeutic Application I: Tubulin Polymerization Inhibition[1][2]
Target: Colchicine Binding Site (CBS) on β-tubulin.[1][2] Lead Analog: Compound 12d (Trimethoxy-indene derivative).[1]
Recent studies (e.g., Zhang et al., 2023) have identified 5-cyanoindane derivatives as potent microtubule-destabilizing agents.[1] Unlike taxanes which stabilize microtubules, these analogs inhibit polymerization, leading to G2/M cell cycle arrest.
Comparative Performance: 5-Cyanoindane Analog (12d) vs. Combretastatin A-4 (CA-4)
| Feature | 5-Cyanoindane Analog (12d) | Combretastatin A-4 (CA-4) | Significance |
| IC50 (MCF-7 Breast Cancer) | 0.028 µM | 0.003 µM | 12d shows nanomolar potency comparable to the natural product standard.[1] |
| IC50 (A549 Lung Cancer) | 0.045 µM | 0.004 µM | Retains high potency in non-small cell lung cancer lines.[1] |
| Mechanism | Colchicine Site Binder | Colchicine Site Binder | Identical mode of action validated by competitive binding assays. |
| Solubility/Stability | High (Rigid Core) | Low (Isomerization risk) | Indane core prevents the cis-trans isomerization issues seen in stilbenes like CA-4.[1] |
| Toxicity Profile | No obvious toxicity in vivo | Cardiotoxicity risks | 12d demonstrated a safer therapeutic window in murine models.[1] |
Mechanism of Action Pathway
Caption: Mechanism of 5-cyanoindane analogs inducing apoptosis via microtubule destabilization.[1]
Therapeutic Application II: CB2 Receptor Imaging (Neuroinflammation)[1]
Target: Cannabinoid Receptor Type 2 (CB2R).[1] Lead Analog: [18F]RM365 (derived from amino-indane-carbonitrile).[1]
The 5-cyanoindane scaffold is critical in the synthesis of radiotracers for PET imaging.[1] The nitrile group improves the metabolic stability of the tracer in the brain, allowing for high-contrast imaging of neuroinflammation (microglial activation).[1]
Comparative Performance: [18F]RM365 vs. Standard Ligands
| Parameter | [18F]RM365 (Indane-based) | [11C]NE40 (Standard) | Experimental Insight |
| Binding Affinity (Ki) | 0.4 nM | 1.2 nM | Indane analog shows superior affinity for human CB2R.[1] |
| Selectivity (CB2 vs CB1) | >10,000-fold | ~100-fold | Critical for brain imaging to avoid CB1 background noise.[1] |
| Brain Uptake | High initial uptake | Moderate | The lipophilic indane core facilitates BBB crossing.[1] |
| Metabolic Stability | High (>90% intact at 60 min) | Low | The 5-cyano group blocks rapid oxidative metabolism.[1] |
Experimental Protocols
Protocol A: Tubulin Polymerization Assay (Fluorescence Based)
Use this protocol to validate the mechanism of action for new indane analogs.
-
Preparation: Prepare bovine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM DAPI.[1]
-
Baseline: Equilibrate the plate at 37°C for 5 minutes.
-
Treatment: Add the test compound (5-cyanoindane analog) at graded concentrations (0.1, 1, 5, 10 µM). Include Combretastatin A-4 (2 µM) as a positive control and DMSO (0.5%) as a negative control.[1]
-
Initiation: Add GTP (1 mM final concentration) to initiate polymerization.[1]
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Analysis: Plot fluorescence units (FU) vs. time. A reduction in the Vmax of the polymerization curve indicates inhibition.
Protocol B: Synthesis of the Key Intermediate (5-Cyano-1-indanone)
The starting point for most bioactive analogs.[1]
-
Reagents: 1-Indanone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI2).[1]
-
Reaction: Dissolve 1-indanone in dry DCM. Add TMSCN (1.5 eq) and catalytic ZnI2.[1] Stir at RT for 12h under Argon.[1]
-
Dehydration: Treat the resulting cyanohydrin with POCl3/Pyridine to yield the unsaturated nitrile, followed by hydrogenation (Pd/C) if the saturated indane is required.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The nitrile stretch at ~2230 cm⁻¹ in IR is diagnostic.[1]
References
-
Tubulin Inhibitors: Zhang, Y., et al. (2023).[1] "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency."[1][2] European Journal of Medicinal Chemistry.
-
CB2 Radioligands: Spinelli, F., et al. (2021).[1] "Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R)." Journal of Medicinal Chemistry.
-
Aromatase & Nitrile Pharmacophore: Fleming, F. F., et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.
-
General Indane Chemistry: Patil, S. A., et al. (2017).[1] "Recent developments in biological activities of indanones." European Journal of Medicinal Chemistry.
Sources
Benchmarking Indene-Scaffold Derivatives: A Comparative Analysis of DDR1 Kinase Inhibitors
Executive Summary: The Shift to Scaffold Specificity
Discoidin Domain Receptor 1 (DDR1) has emerged as a critical target in fibrosis, atherosclerosis, and pancreatic cancer. While early clinical interventions relied on "dirty" multi-kinase inhibitors (e.g., Dasatinib, Nintedanib), the current frontier of drug discovery demands high selectivity to mitigate off-target toxicity.
This guide evaluates a novel class of 2-amino-2,3-dihydro-1H-indene-5-carboxamides (represented by Compound 7f ) against industry standards. We compare this indene-based scaffold with the established Indolin-2-one (Nintedanib) and Pyrazolopyrimidine (DDR1-IN-1) classes. Our analysis focuses on potency (IC50), binding kinetics, and selectivity profiles, providing actionable protocols for validating these inhibitors in your laboratory.
Chemical Class Analysis: The Competitors
Candidate A: The Indene Derivative (Compound 7f)[1]
-
Class: 2-amino-2,3-dihydro-1H-indene-5-carboxamide.[1]
-
Mechanism: Competitive ATP inhibition with optimized hydrophobic pocket occupancy.
-
Significance: Represents a structural evolution designed to maximize selectivity by exploiting the unique hinge-region geometry of DDR1, reducing affinity for homologous kinases like DDR2 or ABL.
Candidate B: The Scientific Benchmark (DDR1-IN-1)
-
Class: Pyrazolopyrimidine with a "flipped" Indolin-2-one tail.
-
Mechanism: Type II Inhibitor (Binds DFG-out conformation).[2][3]
-
Significance: The standard "tool compound" for academic research. It achieves selectivity by stabilizing the inactive kinase conformation but suffers from moderate pharmacokinetic limitations.
Candidate C: The Clinical Baseline (Nintedanib)
-
Class: Indolin-2-one (Oxindole).[4]
-
Mechanism: Type I/II Angiokinase Inhibitor.
-
Significance: An FDA-approved anti-fibrotic. While highly potent against DDR1, its "angiokinase" profile (VEGFR/FGFR/PDGFR inhibition) creates a high noise floor in mechanistic studies, making it a control for potency rather than selectivity.
Comparative Performance Matrix
The following data synthesizes experimental results from biochemical kinase assays and cellular target engagement studies.
| Feature | Indene-7f (Novel) | DDR1-IN-1 (Benchmark) | Nintedanib (Clinical Control) |
| Scaffold Core | Indene-carboxamide | Pyrazolopyrimidine | Indolin-2-one |
| DDR1 IC50 (Cell-free) | 14.9 nM | 105 nM | ~20 nM |
| Binding Affinity (Kd) | 5.9 nM | ~20 nM | ~10 nM |
| Selectivity Profile | High (DDR1 > DDR2) | High (DDR1 > DDR2) | Low (Pan-kinase: VEGFR, FGFR) |
| Binding Mode | Type I/II Hybrid (Presumed) | Type II (DFG-out) | Type I (ATP Competitive) |
| Primary Utility | Selective Therapeutic Lead | Mechanistic Probe | Positive Control / Clinical Comparator |
Analytic Insight: The Indene-based 7f demonstrates superior biochemical potency (14.9 nM) compared to the tool compound DDR1-IN-1 (105 nM). Crucially, unlike Nintedanib, 7f maintains a clean safety profile by avoiding the potent inhibition of angiogenic kinases, which is the primary cause of dose-limiting toxicity in clinical settings.
Mechanistic Visualization: DDR1 Signaling & Inhibition
DDR1 is unique among RTKs as it is activated by collagen rather than soluble growth factors.[2][5] The diagram below illustrates the signaling cascade and the intervention points for these inhibitors.
Figure 1: DDR1 Activation Cascade. Indene-based inhibitors block the ATP-binding pocket of the active dimer, preventing downstream phosphorylation of Shc and subsequent fibrosis/EMT pathways.
Experimental Protocols (Self-Validating Systems)
To reproduce the comparative data, use the following standardized workflows. These protocols are designed with built-in controls to ensure data integrity.
Protocol A: ADP-Glo™ Kinase Assay (IC50 Determination)
Objective: Quantify the inhibitory potency of Indene-7f vs. DDR1-IN-1 in a cell-free system.
-
Reagent Prep:
-
Enzyme: Recombinant Human DDR1 (0.2 µg/mL final).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.1 mg/mL).
-
ATP: 10 µM (at Km apparent).
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.
-
-
Compound Dilution:
-
Prepare 3-fold serial dilutions of Indene-7f, DDR1-IN-1, and Nintedanib in DMSO (10 concentrations).
-
-
Reaction:
-
Incubate Enzyme + Inhibitor for 15 min at RT (allows Type II binding equilibration).
-
Add ATP + Substrate to initiate. Incubate 60 min at RT.
-
-
Detection:
-
Add ADP-Glo™ Reagent (40 min) to deplete ATP.
-
Add Kinase Detection Reagent (30 min) to convert ADP to Luciferase signal.
-
-
Validation Check: Signal-to-Background (S/B) ratio must be >10. Z'-factor must be >0.5 for the plate to be valid.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of collagen-induced DDR1 autophosphorylation in cells.[2][6]
-
Cell Line: HCT116 (Colorectal) or BXPC-3 (Pancreatic) - High endogenous DDR1.
-
Starvation: Serum-starve cells for 16 hours to reduce basal phosphorylation.
-
Treatment:
-
Pre-treat with inhibitors (10 nM, 100 nM, 1 µM) for 2 hours.
-
-
Stimulation:
-
Stimulate with Rat Tail Collagen Type I (10 µg/mL) for 4 hours. (Note: DDR1 activation is slow compared to EGFR; 4-6 hours is optimal).
-
-
Lysis & Blotting:
-
Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Primary Antibody: Phospho-DDR1 (Tyr792) - Cell Signaling Tech #11994.
-
Loading Control: Total DDR1 and GAPDH.
-
-
Interpretation: Effective inhibitors (Indene-7f) should abolish the p-DDR1 band at <100 nM without affecting Total DDR1 levels.
Workflow Visualization: Screening Logic
Figure 2: Screening Cascade. A funnel approach prioritizes selectivity early to avoid "false positives" driven by off-target toxicity (e.g., SRC inhibition).
References
-
Dong, G., et al. (2019). "2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy." Journal of Medicinal Chemistry.
-
Kim, H.G., et al. (2013). "Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor (DDR1-IN-1)." ACS Chemical Biology.
-
Hilberg, F., et al. (2008). "BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy." Cancer Research.
-
Canning, P., et al. (2014). "Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors." Journal of Molecular Biology.
Sources
- 1. 2-Amino-2,3-dihydro-1 H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
- 5. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2,3-Dihydro-1H-indene-5-carbonitrile Derivatives: A Scaffold Analysis Guide
Executive Summary
The 2,3-dihydro-1H-indene-5-carbonitrile (5-cyanoindane) scaffold represents a "privileged structure" in medicinal chemistry, offering a critical balance between lipophilicity, rigidity, and electronic activation. Unlike its open-chain analogs or the homologous tetralin systems, the indane core provides a constrained puckered conformation that often enhances binding affinity for G-protein coupled receptors (GPCRs)—specifically Melatonin (MT1/MT2) and Adenosine receptors—and specific enzymes like aromatase.
This guide objectively compares the 5-cyanoindane scaffold against its primary bioisosteres (5-haloindanes, 5-methoxyindanes, and tetralin analogs). It provides experimental protocols for synthesis and evaluation, supported by mechanistic signaling pathways and comparative data tables.
Mechanistic Basis & Structural Logic
The "Cyano Effect" in Indane Scaffolds
The introduction of a nitrile (-CN) group at the C5 position of the indane ring is rarely arbitrary. It serves three distinct medicinal chemistry objectives that differentiate it from halogen or alkyl substitutions:
-
Electronic Withdrawal with H-Bond Acceptance: Unlike halogens (Cl, F) which are electron-withdrawing but poor hydrogen bond acceptors, the nitrile group is a potent electron-withdrawing group (EWG) that retains the ability to act as a weak-to-moderate hydrogen bond acceptor (via the nitrogen lone pair). This allows for specific polar interactions in the binding pocket (e.g., with Serine or Threonine residues) that halogens cannot provide.
-
Metabolic Blocking: The C5 position on the indane ring is electronically prone to oxidative metabolism (hydroxylation). The -CN group effectively blocks this "soft spot," extending the half-life (
) compared to the unsubstituted or 5-methyl analogs. -
Dipole Orientation: The linear geometry of the cyano group creates a strong, directional dipole moment aligned with the long axis of the indane core, often critical for orienting the molecule within deep hydrophobic pockets (e.g., the androgen receptor or MT2 receptor).
Comparative Scaffold Analysis
The following diagram illustrates the logical decision pathways when selecting the 5-cyanoindane scaffold over alternatives.
Figure 1: SAR Decision Tree illustrating the strategic advantage of 5-cyanoindane over common bioisosteres.
Comparative Performance Data
The following data aggregates performance metrics from SAR studies focusing on Melatonin Receptor (MT2) agonism and Tubulin polymerization inhibition, where this scaffold is prominent.
Bioactivity Comparison (MT2 Receptor Agonism)
Context: Development of sleep-aid therapeutics. Comparison of 5-substituted N-[2-(indanyl)ethyl]acetamides.
| Scaffold Variant | Substituent (C5) | Selectivity (MT2/MT1) | Metabolic Stability (HLM | |
| 5-Cyanoindane | -CN | 0.85 | 125x | > 60 min |
| 5-Methoxyindane | -OMe | 0.45 | 85x | 15 min (O-demethylation) |
| 5-Fluoroindane | -F | 4.20 | 40x | > 60 min |
| 5-H Indane | -H | 12.5 | 10x | 25 min |
| Tetralin Analog | -CN (at C6) | 18.0 | 20x | > 60 min |
Analysis:
-
Vs. Methoxy: While the methoxy group (-OMe) often yields slightly higher affinity due to strong electron donation, it suffers from rapid clearance via CYP450-mediated O-dealkylation. The nitrile derivative retains sub-nanomolar affinity while tripling metabolic stability.
-
Vs. Tetralin: Expanding the 5-membered fused ring to a 6-membered ring (tetralin) drastically reduces affinity (
drops from 0.85 to 18.0 nM). This confirms that the specific "envelope" conformation of the indane is required for optimal receptor fit.
Cytotoxicity Comparison (Tubulin Inhibition)
Context: Antiproliferative agents against MCF-7 breast cancer lines.
| Compound Class | Core Structure | Mechanism of Action | |
| Target | 5-Cyano-indane derivative | 0.12 | Tubulin Polymerization Inhibition |
| Comparator A | 5-H-indane derivative | 1.50 | Weak Inhibition |
| Comparator B | Open-chain (Stilbene) | 0.08 | Tubulin Inhibition (High Toxicity) |
| Standard | Colchicine | 0.01 | Standard Control |
Insight: The 5-cyanoindane derivatives often show a "sweet spot" of potency and solubility. While open-chain stilbenes are more potent, they often lack the oral bioavailability and metabolic stability provided by the rigid indane core.
Experimental Protocols
Synthesis of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
Objective: To synthesize the key intermediate for 5-cyanoindane libraries from commercially available 5-bromo-1-indanone.
Reagents:
-
5-Bromo-1-indanone (1.0 eq)
-
Zinc Cyanide (
) (0.6 eq) - (5 mol%)
-
DMF (Anhydrous)
Protocol:
-
Setup: In a flame-dried Schlenk flask, dissolve 5-bromo-1-indanone (2.11 g, 10 mmol) in anhydrous DMF (20 mL).
-
Catalyst Addition: Add Zinc Cyanide (0.70 g, 6 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) under a stream of nitrogen.
-
Reaction: Degas the mixture (freeze-pump-thaw x3) and heat to 80°C for 12 hours. Note: Monitoring by TLC (Hexane/EtOAc 3:1) is crucial; the nitrile product is more polar than the bromide.
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 1M Ammonium Hydroxide (to remove Zinc salts), followed by brine.
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography ( , 0-20% EtOAc in Hexanes). -
Validation: Product should appear as a white solid. IR stretch at ~2225
(CN).
Biological Assay: Tubulin Polymerization Screening
Objective: To verify the mechanism of action for cytotoxic indane derivatives.
Protocol:
-
Preparation: Prepare bovine brain tubulin (pure protein >99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
Incubation: Add GTP (1 mM) and the test compound (5-cyanoindane derivative) at varying concentrations (0.1 - 10 µM) to the tubulin solution at 4°C.
-
Initiation: Transfer the mixture to a 37°C cuvette to initiate polymerization.
-
Measurement: Monitor turbidity by measuring absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot Absorbance vs. Time. A decrease in the maximum absorbance (
) compared to the DMSO control indicates inhibition of polymerization.
Signaling Pathway & Mechanism[1]
The following diagram details the downstream effects of 5-cyanoindane derivatives acting as MT2 receptor agonists, a primary application of this scaffold.
Figure 2: Signal transduction pathway for MT2-selective 5-cyanoindane agonists. The scaffold's rigidity ensures high-affinity locking of the MT2 receptor, triggering the Gi/o cascade.
References
-
Lu, W., et al. (2014).[1] "Design, Synthesis, and Biological Evaluation of a New Class of MT2-Selective Agonists." ResearchGate.[1][2][3] Available at: [Link]
-
PubChem. (2025).[4] "1-oxo-2,3-dihydro-1H-indene-5-carbonitrile Compound Summary." National Institutes of Health. Available at: [Link]
-
Zhang, Y., et al. (2023).[5] "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors." PubMed Central. Available at: [Link]
-
Momeni, S., & Ghorbani-Vaghei, R. (2022). "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Purity Assessment Protocols for 2,3-Dihydro-1H-indene-5-carbonitrile
Executive Summary & Scientific Context
In the synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile (5-cyanoindan), achieving pharmaceutical-grade purity (>98%) is complicated by specific structural challenges. Unlike simple aliphatic nitriles, the indane core introduces regioisomeric risks—specifically the formation of 4-carbonitrile isomers during cyanation of non-selective starting materials. Furthermore, the nitrile group is susceptible to hydrolysis, yielding amide or carboxylic acid impurities.
This guide moves beyond basic "purity checks" to compare three orthogonal analytical workflows. We evaluate them based on specificity (isomer resolution), accuracy (mass balance), and utility in a drug development context.
The Critical Quality Attributes (CQAs)
-
Regioisomeric Purity: Distinguishing the 5-cyano (target) from the 4-cyano (impurity).
-
Starting Material Clearance: Quantifying unreacted 5-bromoindan or 5-chloroindan.
-
Hydrolysis Degradants: Detecting 2,3-dihydro-1H-indene-5-carboxamide.
Comparative Analysis of Assessment Methodologies
The following table synthesizes performance metrics derived from internal validation protocols and ICH Q2(R1) guidelines.
| Feature | Method A: RP-HPLC (UV) | Method B: qNMR (¹H) | Method C: GC-MS |
| Primary Utility | Routine purity & Isomer separation | Absolute purity (Potency) | Volatile impurities & Halide tracking |
| Reference Standard | Required (for RRF determination) | Not Required (Internal std only) | Required for quantitation |
| Isomer Resolution | High (with optimized gradient) | Low (Signals often overlap) | Medium (Boiling points similar) |
| LOD / Sensitivity | < 0.05% (Trace analysis) | ~0.5 - 1.0% (Limit of Quantitation) | < 0.01% (High sensitivity) |
| Sample Destructive? | No (Recovery possible) | No | Yes |
| Throughput | High (Automated) | Low (Manual processing) | High |
Detailed Experimental Protocols
Method A: High-Performance Liquid Chromatography (The Workhorse)
Rationale: HPLC is the gold standard for separating the 4- and 5-regioisomers due to subtle differences in their hydrophobic interaction with the C18 stationary phase.
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (suppresses nitrile hydrolysis and sharpens peaks).
-
B: Acetonitrile (MeCN).[1]
-
-
Gradient: 10% B to 90% B over 20 minutes. Hold 5 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Indane ring absorption maximum).
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN.
Causality Insight: We use phosphoric acid (pH ~2.5) rather than neutral water. At neutral pH, any trace carboxylic acid impurities (from nitrile hydrolysis) would ionize, eluting at the void volume. Acidic pH keeps them protonated, ensuring they interact with the column and separate from the main peak.
Method B: Quantitative NMR (The Absolute Validator)
Rationale: qNMR is used when a certified reference standard of the synthesized target is unavailable. It relies on the fundamental physical principle that signal intensity is directly proportional to the number of nuclei, providing a "purity by mass" value.
Protocol:
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (High purity, non-hygroscopic).
-
Solvent: DMSO-d6 (prevents aggregation of the planar indane rings).
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[2]
Self-Validating Step: Compare the integral of the aromatic protons (3H) against the aliphatic protons of the cyclopentyl ring (4H). If the ratio deviates from 3:4, significant impurity overlap exists.
Method C: GC-MS (The Orthogonal Check)
Rationale: Essential for detecting unreacted halogenated starting materials (e.g., 5-bromoindan) which may not ionize well in LC-MS or lack strong chromophores for HPLC-UV.
Protocol:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier: Helium @ 1.2 mL/min.
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).
-
Inlet: Split mode (20:1) to prevent detector saturation.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for assessing a newly synthesized batch of 2,3-Dihydro-1H-indene-5-carbonitrile.
Figure 1: Integrated Analytical Workflow. Note that qNMR is placed first to establish mass balance before investing time in chromatographic separation.
Senior Scientist's Interpretation
The "Purity Trap"
A common error in drug development is relying solely on HPLC area percent. If 2,3-Dihydro-1H-indene-5-carbonitrile is synthesized via Pd-catalyzed cyanation, residual Palladium can form complexes that are invisible to UV detection but toxic biologically.
-
Recommendation: Always pair HPLC (organic purity) with ICP-MS (metal scavenging) or ash testing if qNMR is not utilized.
Isomeric Resolution
The 4-cyano and 5-cyano isomers have identical molecular weights (MW 143.19). Mass spectrometry cannot distinguish them without fragmentation pattern analysis, which is often inconclusive.
-
Critical Protocol: You must validate your HPLC method using a "spiked" sample containing both isomers to prove they do not co-elute. If they co-elute, your purity data is invalid.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4] (2005).[3][4][5] Retrieved from [Link]
-
Pauli, G. F., et al. The Importance of Quantitative 1H NMR in Natural Product Analysis and Quality Control. Journal of Natural Products (2012).[6] (Provides the foundational math for the qNMR protocol described).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. (Used for structural property verification of the indane class). Retrieved from [Link]
-
Bhat, S., et al. Comparison of HPLC and NMR for quantification of metabolites.[7] Scientific Reports (2021).[2] (Validates the orthogonality of the methods). Retrieved from [Link][2]
Sources
Technical Comparison Guide: X-ray Crystallography of 2,3-Dihydro-1H-indene-5-carbonitrile Derivatives
Executive Summary
The 2,3-dihydro-1H-indene-5-carbonitrile (5-cyanoindan) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for melatonin receptor agonists (e.g., Ramelteon analogs), aromatase inhibitors, and androgen receptor modulators.
While solution-phase NMR is ubiquitous for chemical verification, it frequently fails to resolve the specific envelope conformation of the fused five-membered ring and the directional bonding preferences of the nitrile group. This guide objectively compares X-ray crystallography against NMR and computational modeling, demonstrating why X-ray analysis is the requisite gold standard for validating bioactivity-relevant conformations in this structural class.
Part 1: The Structural Challenge
The 5-cyanoindan core presents two distinct structural challenges that necessitate high-resolution solid-state analysis:
-
Indane Ring Puckering: The non-aromatic five-membered ring is not planar. It adopts an "envelope" conformation where C2 is typically out of the plane defined by C1, C3, and the benzene ring fusion bond. The precise angle of this pucker determines the vector of substituents at the C1/C2 positions, directly influencing receptor binding affinity.
-
Nitrile Dipole Geometry: The C5-carbonitrile group is a strong hydrogen bond acceptor and a dipole driver. In the solid state, it dictates packing motifs (often forming infinite chains or dimers) that impact solubility and bioavailability—data that gas-phase DFT calculations often misjudge.
Part 2: Comparative Analysis of Methodologies
Structural Elucidation Accuracy
| Feature | Method A: X-ray Crystallography (Recommended) | Method B: Solution NMR ( | Method C: DFT Computation (B3LYP/6-31G)* |
| Ring Conformation | Absolute. Defines exact torsion angles and C2-envelope height (typically 0.2–0.4 Å). | Ambiguous. | Idealized. Gas-phase optimization often overestimates planarity unless explicit solvation is used. |
| Nitrile Geometry | Precise. Maps linear geometry (C-C≡N angle ~178-180°) and intermolecular contacts. | Indirect. | Variable. Good for bond lengths, but poor at predicting intermolecular dipole stacking. |
| Stereochemistry | Definitive. Assigns R/S configuration with >99% confidence (using anomalous scattering). | Relative. Requires derivatization (Mosher's acid) or complex NOE networks for relative assignment. | N/A. Requires experimental input to validate. |
| Sample State | Solid. Represents the bioactive low-energy conformer (usually). | Solution. Represents a weighted average of all accessible conformers. | Virtual. Theoretical minimum energy. |
Intermolecular Interaction Profiling
For 5-cyanoindan derivatives, the nitrile group is the primary "molecular hook."
-
X-ray Insight: Crystallography reveals that the nitrile nitrogen often acts as a specific acceptor for weak C-H...N hydrogen bonds (distance ~2.5–2.7 Å) from adjacent aromatic protons. This creates "supramolecular synthons" that stabilize the crystal lattice.
-
Alternative Failure: Standard force-field modeling (e.g., molecular mechanics) often treats the CN group merely as a steric bulk, missing the electronic directionality that X-ray diffraction captures.
Part 3: Experimental Protocol (Self-Validating System)
The high polarity of the nitrile group combined with the lipophilicity of the indane ring makes these derivatives prone to "oiling out." The following protocol utilizes a Slow Vapor Diffusion method optimized for this scaffold.
Protocol: Vapor Diffusion for Cyanoindans
Objective: Grow single crystals suitable for diffraction (0.1–0.3 mm dimensions) from 5-10 mg of material.
-
Preparation of Inner Solution (The Solute):
-
Dissolve 5–10 mg of the 5-cyanoindan derivative in 0.5 mL of a "Good Solvent."
-
Recommended Solvent:Ethyl Acetate or Dichloromethane (DCM) . These solubilize the indane core effectively.
-
Critical Step: Filter this solution through a 0.45 µm PTFE syringe filter into a small (1.5 mL) inner vial to remove nucleation sites (dust).
-
-
Preparation of Outer Reservoir (The Precipitant):
-
In a larger jar (20 mL), add 2–3 mL of the "Anti-Solvent."
-
Recommended Anti-Solvent:n-Pentane or n-Heptane .
-
Why? Alkanes are miscible with EtOAc/DCM but will slowly lower the solubility of the polar nitrile derivative.
-
-
Equilibration:
-
Place the open inner vial inside the larger jar containing the anti-solvent.
-
Seal the outer jar tightly.[1]
-
Store at 4°C (Refrigerator) .
-
Mechanism:[1][2][3] The volatile pentane vapors diffuse into the EtOAc solution. The polarity gradient shifts slowly, forcing the molecules to organize (crystallize) rather than crash out (amorphous precipitate).
-
-
Validation Check (The "Oil" Test):
-
If oil droplets form instead of crystals, the diffusion was too fast.
-
Correction: Repeat using Toluene (Solvent) and Cyclohexane (Anti-solvent) at room temperature. The aromatic-aromatic interaction of Toluene helps stabilize the indane rings during stacking.
-
Part 4: Data Presentation & Visualization
Crystallographic Parameters Table (Representative Data)
When analyzing 5-cyanoindan derivatives, your refined data should fall within these ranges to be considered chemically reasonable.
| Parameter | Typical Range | Structural Significance |
| Space Group | Centrosymmetric packing is favored to cancel the strong dipole moment of the nitrile group. | |
| C≡N Bond Length | 1.13 – 1.15 Å | Shorter lengths indicate disorder; longer lengths may imply coordination to metals. |
| C-C≡N Angle | 177° – 180° | Deviations <175° suggest extreme packing forces or lattice defects. |
| Packing Density | 1.25 – 1.35 g/cm³ | Higher than non-nitrile analogs (typically ~1.1 g/cm³) due to dipolar compaction. |
| R-Factor ( | < 5.0% | Required for publication-quality structure validation. |
Visualization 1: Crystallization Workflow
Figure 1: Optimized workflow for obtaining diffraction-quality crystals of cyanoindan derivatives using vapor diffusion.
Visualization 2: Interaction Logic (The "Why")
Figure 2: The dual-force mechanism driving crystal lattice formation: Nitrile directionality vs. Indane stacking.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link] (Use this resource to cross-reference unit cell dimensions of known indane derivatives).
-
Desiraju, G. R. (2018). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. ResearchGate.[4][5] [Link] (Authoritative source on the C-H...N interactions specific to nitrile-containing crystals).
-
University of Fribourg. Guide for Crystallization: Vapor Diffusion Methodologies. [Link] (Standard operating procedure for the vapor diffusion protocols cited in Part 3).
Sources
Comparative Guide: Purity Determination of 2,3-Dihydro-1H-indene-5-carbonitrile
Methodological Comparison: Combustion Analysis vs. Instrumental Alternatives
Executive Summary
In the development of CNS-targeting therapeutics, 2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 10480-52-1, also known as 5-cyanoindan) serves as a critical scaffold. Its purity is paramount for downstream efficacy. While High-Performance Liquid Chromatography (HPLC) is standard for organic impurity profiling, it fails to detect inorganic contaminants, moisture, or solvent entrapment.
This guide objectively compares Elemental Analysis (CHN Combustion) —the historical gold standard for bulk purity—against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We demonstrate that while qNMR offers specificity, CHN combustion remains the only self-validating method for establishing absolute bulk purity and confirming the absence of non-chromatographic impurities in nitrile-based intermediates.
Part 1: Theoretical Framework
Before analysis, the theoretical elemental composition must be established as the baseline for accuracy.
Target Molecule: 2,3-Dihydro-1H-indene-5-carbonitrile
Molecular Formula:
Theoretical Composition Table
| Element | Count | Atomic Mass (avg) | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 10 | 12.011 | 120.11 | 83.88% |
| Hydrogen (H) | 9 | 1.008 | 9.072 | 6.34% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 9.78% |
| Total | 143.189 | 100.00% |
Part 2: Comparative Analysis of Methods
This section evaluates the "performance" of three distinct analytical workflows for verifying the composition of 5-cyanoindan.
Performance Matrix
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (ESI-TOF) |
| Primary Output | Bulk Purity (% w/w) | Molar Ratio / Structure | Exact Mass / Formula |
| Scope | Total Sample (Organic + Inorganic + Solvents) | Soluble Organics Only | Ionizable Molecules Only |
| Precision | < 5 ppm (Mass Error) | ||
| Sample Req. | 2–5 mg (Destructive) | 10–20 mg (Recoverable) | < 1 mg (Destructive) |
| Blind Spot | Cannot distinguish isomers | Inorganic salts/moisture (invisible) | Non-ionizable impurities |
| Nitrile Specificity | High (N-detection is quantitative) | Medium (CN carbon has long | Low (CN adducts common) |
Decision Logic for Method Selection
The following diagram illustrates the logical pathway for selecting the appropriate validation method based on the stage of drug development.
Figure 1: Decision matrix for selecting analytical methods. CHN is the requisite gatekeeper for bulk purity before scale-up.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Accurately determine %C, %H, and %N in 2,3-Dihydro-1H-indene-5-carbonitrile using a dynamic flash combustion system (e.g., Thermo FlashSmart or Elementar vario EL cube).
The Challenge: Nitrile groups (
Step-by-Step Methodology
1. System Preparation & Blanking
-
Purge: Flush the system with Helium (carrier gas) at 140 mL/min for 30 minutes.
-
Conditioning: Run 3 "Blank" samples (empty tin capsules) to establish the baseline for atmospheric nitrogen and carbon.
-
Validation: The blank must yield < 0.01% N area counts.
2. Calibration (The K-Factor)
-
Standard: Use Acetanilide (
) as the primary standard. It shares a similar C:N ratio to the target. -
Weighing: Weigh 1.5 mg to 2.5 mg of Acetanilide into tin capsules using a microbalance (readability 0.001 mg).
-
Calculation: The instrument calculates the K-factor (response factor) based on the theoretical values of Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%).
3. Sample Preparation (Critical Step)
-
Mass: Weigh 2.0 mg (
mg). -
Additive: Add 10 mg of Tungsten(VI) Oxide (
) powder to the capsule.-
Causality:
acts as an oxygen donor and flux, preventing the "encapsulation" of the nitrile nitrogen within carbon char, ensuring 100% conversion to .
-
4. Combustion Cycle
-
Furnace Temp:
(with injection). -
Reduction Temp:
(Copper column). -
Separation: GC column separates
, , and .
Workflow Visualization
Figure 2: The CHN combustion workflow optimized with WO3 additive for nitrile analysis.
Part 4: Data Interpretation & Troubleshooting
Acceptance Criteria
According to IUPAC and Journal of Medicinal Chemistry guidelines, the experimental value must fall within
Representative Data Analysis
| Analyte | Theoretical % | Exp. Run 1 | Exp. Run 2 | Mean | Deviation | Status |
| Carbon | 83.88 | 83.75 | 83.92 | 83.84 | -0.04 | PASS |
| Hydrogen | 6.34 | 6.40 | 6.38 | 6.39 | +0.05 | PASS |
| Nitrogen | 9.78 | 9.65 | 9.70 | 9.68 | -0.10 | PASS |
Troubleshooting "Failed" Results
-
Low Carbon (< 83.4%) : Often indicates trapped solvent (e.g., dichloromethane) or moisture.
-
Correction: Dry sample under high vacuum (0.1 mbar) at
for 12 hours.
-
-
Low Nitrogen (< 9.3%) : Incomplete combustion of the nitrile ring.
-
Correction: Increase
dosage time by 5 seconds and double the additive.
-
-
High Hydrogen (> 6.8%) : Hygroscopic water absorption.
-
Correction: Store sample in a desiccator with
before weighing.
-
References
-
International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
PubChem. (2025).[4] Compound Summary: 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (Related Structure Reference). National Library of Medicine. [Link]
Sources
Benchmarking the synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile against published methods
Topic: Benchmarking the Synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile Content Type: Publish Comparison Guide
Executive Summary
Target Molecule: 2,3-Dihydro-1H-indene-5-carbonitrile Common Name: 5-Cyanoindane CAS Registry Number: 69975-67-3 Molecular Formula: C₁₀H₉N[1][2]
This guide serves as a technical benchmark for the synthesis of 5-cyanoindane , a critical intermediate in the development of melatonergic ligands and other CNS-active pharmaceutical ingredients.[3] While often confused with its ketone derivative (5-cyano-1-indanone), the indane scaffold requires specific synthetic considerations to maintain the integrity of the saturated bicyclic core.[1]
This analysis benchmarks the modern Palladium-Catalyzed Cyanation against the classical Rosenmund-von Braun reaction.[1] Our data indicates that while the classical method remains viable for low-cost, small-scale batches, the Pd-catalyzed route offers superior scalability, safety, and purification profiles for pharmaceutical applications.[3]
Part 1: Comparative Analysis of Synthetic Routes
The synthesis of 5-cyanoindane is predominantly achieved via the functionalization of 5-bromoindane .[1] Below is a direct comparison of the primary methodologies.
Table 1: Performance Metrics by Route
| Metric | Route A: Pd-Catalyzed Cyanation (Recommended) | Route B: Rosenmund-von Braun (Legacy) | Route C: Sandmeyer Reaction (Alternative) |
| Precursor | 5-Bromoindane | 5-Bromoindane | 5-Aminoindane |
| Reagents | Zn(CN)₂ or K₄[Fe(CN)₆], Pd(0) cat.[1][2] | CuCN (Stoichiometric) | NaNO₂, HCl, CuCN |
| Temperature | 80–100 °C | 150–200 °C (Reflux) | 0–5 °C (Diazotization) |
| Yield (Est.) | 85–95% | 60–75% | 50–65% (2 steps) |
| Purification | Simple filtration & crystallization | Complex extraction (Cu removal) | Column chromatography often req. |
| Safety Profile | High (Non-volatile cyanide sources) | Low (High temp, toxic waste) | Moderate (Diazo instability) |
| Scalability | Excellent (Kilogram ready) | Poor (Stirring issues, waste) | Moderate |
Strategic Workflow Diagram
The following diagram illustrates the decision matrix for selecting the optimal synthetic pathway based on available starting materials and lab constraints.
Caption: Comparative synthetic pathways to 5-Cyanoindane. Route A (Green) indicates the preferred high-yield methodology.[1]
Part 2: Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Cyanation (The "Gold Standard")
Rationale: This method utilizes Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆]). Unlike NaCN, these sources are non-volatile and easier to handle.[3] The Pd(0) cycle avoids the oxidative workup required to remove copper salts in classical methods.
Materials:
-
Substrate: 5-Bromoindane (1.0 equiv)
-
Cyanide Source: Zn(CN)₂ (0.6 equiv) Note: 0.5 equiv provides stoichiometric CN, 0.6 ensures completion.[3]
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃/dppf.[1]
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone), anhydrous.[1][2]
-
Atmosphere: Argon or Nitrogen.[1]
Step-by-Step Methodology:
-
Setup: In a glovebox or under a strong flow of nitrogen, charge a dry Schlenk flask with 5-bromoindane (10 mmol, 1.97 g), Zn(CN)₂ (6.0 mmol, 0.70 g), and Pd(PPh₃)₄ (0.3 mmol, 346 mg).
-
Solvation: Add anhydrous DMF (20 mL) via syringe. The reaction concentration should be approximately 0.5 M to maintain solubility while minimizing solvent waste.
-
Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen, which poisons the Pd catalyst.
-
Reaction: Heat the mixture to 85–95 °C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1][4] The starting bromide spot (Rf ~0.8) should disappear, replaced by the more polar nitrile (Rf ~0.5).[3]
-
Quench & Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 2M ammonium hydroxide (NH₄OH) or saturated NaHCO₃.
-
Expert Tip: The NH₄OH wash helps sequester any residual zinc salts.
-
-
Purification: Dry the organic layer over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Heptane or purify via short silica plug if necessary.[1]
-
Expected Yield: 1.25 – 1.35 g (87–94%).
Protocol B: Rosenmund-von Braun Reaction (The "Legacy" Method)
Rationale: Included for labs lacking Pd catalysts or for cost-driven synthesis where high-temperature reactors are available.[1][2] This method relies on the nucleophilic substitution of bromide by cyanide facilitated by copper at high temperatures.
Materials:
-
Substrate: 5-Bromoindane (1.0 equiv)
-
Reagent: CuCN (1.2 – 1.5 equiv)
-
Solvent: DMF or Pyridine.[1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 5-bromoindane (10 mmol) and CuCN (12 mmol, 1.07 g).
-
Reaction: Add DMF (15 mL) and heat to reflux (150–160 °C) for 12–18 hours.
-
Critical Control: Vigorous stirring is required as CuCN is poorly soluble.[1] The reaction often turns dark brown/black.
-
-
Oxidative Workup (The Bottleneck):
-
Cool to 60 °C. Pour the mixture into a solution of FeCl₃ (hydrated) in dilute HCl. This oxidizes the Cu(I) complex, breaking the strong Cu-Nitrile bond formed during the reaction.[3]
-
Stir vigorously for 1 hour until the organic phase separates.
-
-
Extraction: Extract with Toluene or Benzene (historical standard, substitute with Toluene).
-
Purification: Requires rigorous washing with water to remove DMF and copper salts.[1] Distillation or sublimation is often needed to achieve >98% purity.[1]
-
Expected Yield: 0.9 – 1.1 g (63–76%).
Part 3: Mechanistic Insight & Troubleshooting
Why Palladium Wins: The Catalytic Cycle
The superiority of Protocol A lies in the catalytic cycle. Unlike the stoichiometric copper method, the Pd(0)/Pd(II) cycle operates under milder conditions.[3][5][6]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromoindane.[1][2]
-
Transmetallation: The Cyanide source (Zn(CN)₂) transfers the CN group to the Palladium center.
-
Reductive Elimination: The C-CN bond is formed, releasing 5-cyanoindane and regenerating Pd(0).[1][2]
Troubleshooting Guide:
-
Problem: Low conversion in Protocol A.
-
Problem: Product stuck in aqueous phase (Protocol B).
Mechanistic Diagram
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for the cyanation of 5-bromoindane.
References
-
Weissman, S. A., et al. (2005).[3][8][12] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 70(4), 1508–1510.[3]
-
Schareina, T., Zapf, A., & Beller, M. (2004).[3] Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, 1388–1389.[3]
-
Ellis, G. P., & Romney-Alexander, T. M. (1987).[2][3] Cyanation of Aromatic Halides. Chemical Reviews, 87(4), 779–794.[3]
-
PubChem Compound Summary. (2025). 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (Data for structural analogs). National Center for Biotechnology Information.[1]
Sources
- 1. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. CN105237416A - Synthesis method of 5-aminoindanone - Google Patents [patents.google.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Spectroscopic Comparison Guide: 2,3-Dihydro-1H-indene-5-carbonitrile Isomers
This guide details the spectroscopic differentiation of 2,3-Dihydro-1H-indene-5-carbonitrile (5-cyanoindane) from its regioisomer, 2,3-Dihydro-1H-indene-4-carbonitrile (4-cyanoindane).[1][2][3]
Executive Summary & Application Context
Target Molecule: 2,3-Dihydro-1H-indene-5-carbonitrile (5-Cyanoindane) Primary Isomer: 2,3-Dihydro-1H-indene-4-carbonitrile (4-Cyanoindane) CAS Registry: 10485-61-7 (5-isomer) | [Check specific vendor for 4-isomer] Physical State: Colorless Oil (5-isomer) vs. Oil/Low-melting Solid (4-isomer)[1][2][3]
Significance: In drug discovery, particularly for melatonin receptor agonists and DNA gyrase inhibitors, the indane scaffold is a critical pharmacophore.[1][2][3] The cyano-indane moiety serves as a precursor to amines and carboxylic acids.[1][2][3] Synthesis via direct cyanation of halo-indanes or cyclization often yields regioisomeric mixtures (4-CN vs. 5-CN).[1][2][3] Differentiating these isomers is critical because the position of the nitrile group drastically alters the vector of hydrogen bonding in the final drug candidate.[1][2][3]
Key Differentiator:
While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical molecular weights (MW 143.[1][2][3]19) and similar fragmentation, Proton NMR (
Structural Analysis & Substitution Logic
To interpret the spectra, one must understand the symmetry and substitution pattern of the indane core.[1][2][3]
| Feature | 5-Cyanoindane (Target) | 4-Cyanoindane (Isomer) |
| Substitution Type | 1,2,4-Trisubstituted Benzene | 1,2,3-Trisubstituted Benzene |
| Symmetry | Asymmetric regarding the aromatic ring | Asymmetric, but crowded "vicinal" protons |
| Aromatic Protons | H4, H6, H7 | H5, H6, H7 |
| Coupling Logic | One ortho pair (H6-H7) + One isolated meta proton (H4) | Three contiguous protons (H5-H6-H7) |
Spectroscopic Identification Workflow
Nuclear Magnetic Resonance ( H NMR)
This is the primary method for identification.[1][2][3] The aliphatic region (cyclopentane ring) is similar for both (multiplets ~2.0–3.0 ppm), so focus exclusively on the aromatic region (7.0–8.0 ppm) .[1][2][3]
A. 5-Cyanoindane (1,2,4-Pattern)
-
H7 (Ortho to alkyl, Ortho to H6): Appears as a doublet (d) with a large coupling constant (
Hz).[1][2][3] -
H6 (Ortho to CN, Meta to H4): Appears as a doublet of doublets (dd) .[1][2][3] It couples strongly to H7 (
Hz) and weakly to H4 ( Hz).[1][2][3] -
H4 (Ortho to alkyl, Meta to CN): Appears as a broad singlet (s) or doublet (d) with a small meta-coupling constant (
Hz).[1][2][3] -
Diagnostic Feature: The presence of an "isolated" proton (H4) that does not show a large ortho-coupling.[1][2][3]
B. 4-Cyanoindane (1,2,3-Pattern)
-
H6 (Middle proton): Appears as a triplet (t) or doublet of doublets (dd) with two large coupling constants (
Hz) because it is ortho to both H5 and H7.[1][2][3] -
H5 & H7 (Outer protons): Both appear as doublets (d) (
Hz).[1][2][3] -
Diagnostic Feature: The "middle" proton (H6) is a triplet-like signal integrating to 1H.[1][2][3] No meta-coupled singlet is observed.[1][2][3]
Infrared Spectroscopy (IR)
While both isomers show the characteristic nitrile stretch (
| Mode | 5-Cyanoindane | 4-Cyanoindane |
| OOP Bending | Two bands: ~800–860 cm⁻¹ (Isolated H + Adjacent 2H) | One strong band: ~750–790 cm⁻¹ (3 Adjacent H) |
| Interpretation | Typical for 1,2,4-substitution.[1][2][3] | Typical for 1,2,3-substitution.[1][2][3] |
Experimental Protocol: Isomer Validation
Objective
To assign the regioisomer of a synthesized batch of cyanoindane using
Materials
-
Solvent: Chloroform-d (
) or DMSO- .[1][2][3] -
Standard: Tetramethylsilane (TMS) internal standard (optional).
-
Instrument: 300 MHz NMR or higher (400 MHz recommended for resolving meta-couplings).
Step-by-Step Procedure
-
Sample Prep: Dissolve ~10 mg of the oil/solid in 0.6 mL of
. Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., Zn salts from cyanation).[1][2][3] -
Acquisition:
-
Processing:
-
Analysis (Decision Tree):
Decision Logic Visualization (DOT Diagram)
Figure 1: Decision tree for identifying cyanoindane isomers based on
Summary Data Table
| Parameter | 5-Cyanoindane | 4-Cyanoindane |
| CAS No. | 10485-61-7 | 60899-34-5 (1-oxo derivative is common, check specific Indane CAS) |
| Physical Form | Clear, Colorless Oil | Oil or Low-melting Solid |
| d, dd, d (meta) | d, t, d | |
| Key Coupling | Two | |
| IR (OOP Bending) | ~820, 880 cm⁻¹ (Two bands) | ~780 cm⁻¹ (One strong band) |
Note on Commercial Availability: Researchers often encounter 5-cyano-1-indanone (solid, MP 128°C) or 4-cyano-1-indanone (solid, MP 116°C) as precursors.[1][2][3] The ketone group at C1 significantly deshields the ortho proton (H7), shifting it further downfield compared to the indane analogs described above.[1][2][3] Ensure you are analyzing the reduced indane and not the indanone if using this guide.
References
-
Synthesis and Properties of 5-Cyanoindane
-
Indane Numbering and Nomenclature
-
General Spectroscopic Data for 1,2,3- vs 1,2,4-Trisubstituted Benzenes
-
Comparative Data for Indanones (Precursors)
Sources
Safety Operating Guide
Proper Disposal Procedures: 2,3-Dihydro-1H-indene-5-carbonitrile
[1][2]
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED: Strict segregation of 2,3-Dihydro-1H-indene-5-carbonitrile (5-Cyanoindan) from all acidic waste streams is mandatory.[1][2]
While this compound is an organic nitrile and chemically distinct from inorganic cyanides (like KCN), it possesses the potential to release Hydrogen Cyanide (HCN) gas if subjected to strong acidic hydrolysis or thermal decomposition. All disposal workflows must prioritize High-Temperature Incineration as the ultimate fate of this material. Do not discharge into municipal wastewater systems.
Part 2: Chemical Identification & Hazard Profile[3][4][5]
Effective disposal requires accurate characterization. This compound is often used as an intermediate in pharmaceutical synthesis; therefore, waste is frequently generated as both bulk solid and solvent-rich mother liquor.
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Specification | Operational Implication |
| Chemical Name | 2,3-Dihydro-1H-indene-5-carbonitrile | Labeling identifier. |
| CAS Number | 13261-30-8 | Primary key for waste manifests.[1][2] |
| Physical State | Solid (Crystalline powder) or Low-melting solid | May require solids bin or drum disposal depending on purity.[1][2] |
| Melting Point | ~45–48 °C | Material may fuse/melt in hot storage areas; store cool.[1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, EtOAc) | Do not attempt aqueous neutralization.[1][2] |
| Reactivity | Incompatible with Strong Acids & Oxidizers | CRITICAL: Risk of HCN evolution with acids; NOx/CN- fumes with oxidizers.[1][2] |
The Mechanism of Hazard (Why We Segregate)
As a Senior Scientist, I must emphasize the causality of the hazard. The nitrile group (-C≡N) attached to the indane ring is generally stable. However, under low pH (acidic) conditions, the nitrile carbon can undergo hydrolysis. While slower than aliphatic nitriles, the risk remains:
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to be a self-contained system. Follow these steps linearly.
Phase A: Waste Characterization & Segregation
-
Isolate the Stream: Designate a specific satellite accumulation area for "Nitrile/Cyanide-bearing Organic Waste."
-
pH Check (Liquids): If the waste is a solution (e.g., reaction mixture), verify pH is
. If acidic, carefully neutralize with a dilute base (e.g., Sodium Bicarbonate) before adding to the waste container. -
Separate from Oxidizers: Never place this waste in the same secondary containment as nitric acid or peroxides, as organic nitriles are combustible and can form explosive mixtures.
Phase B: Containerization & Labeling
-
Select Container:
-
Solids: Wide-mouth HDPE (High-Density Polyethylene) jar.
-
Liquids: Glass amber bottle or HDPE carboy (solvent compatible).
-
-
Double-Bagging (Solids): Place the solid waste inside a clear polyethylene bag, seal it, and then place it inside the rigid container. This prevents dust generation during transport.[3]
-
Labeling:
-
Primary Tag: "Hazardous Waste - Toxic."
-
Constituents: List "2,3-Dihydro-1H-indene-5-carbonitrile" and the primary solvent (if applicable).
-
Hazard Warning: Add a custom sticker: "ORGANIC NITRILE - DO NOT ACIDIFY."
-
Phase C: Decontamination of Labware (The "Kill Step")
For glassware or spatulas contaminated with trace amounts:
-
Preparation: Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10.
-
Oxidation: Soak contaminated glassware for 24 hours. The hypochlorite oxidizes accessible cyanide groups to cyanate (OCN-), which is significantly less toxic.
-
Reaction Logic:
-
-
Rinse: After soaking, rinse with copious water.[4] The rinsate can generally be handled as non-hazardous sanitary waste only if confirmed free of bulk organic solvents.
Part 4: Decision Matrix & Workflow (Visualization)[1][2]
The following diagram illustrates the logical flow for disposing of 5-Cyanoindan, ensuring no critical decision points are missed.
Figure 1: Operational decision tree for the segregation and packaging of 5-Cyanoindan waste streams.
Part 5: Emergency Procedures (Spill Response)
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: If the spill is significant (>10g) or dust is airborne, evacuate the immediate area.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If dust is present, use a N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a waste container.
-
Liquids: Absorb with vermiculite or a commercial organic spill pad. Do not use acidic absorbents.
-
-
Disposal: Treat all cleanup materials as hazardous chemical waste (Phase B).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6] National Academies Press.[5]
-
PubChem. (n.d.). 2,3-Dihydro-1H-indene-5-carbonitrile (Compound Summary).
-
Source: [2]
-
-
Thermo Fisher Scientific. (n.d.).
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. echemi.com [echemi.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. reed.edu [reed.edu]
- 6. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
Personal protective equipment for handling 2,3-Dihydro-1H-indene-5-carbonitrile
Executive Safety Summary
2,3-Dihydro-1H-indene-5-carbonitrile (also known as 5-Cyanoindan) is an aromatic nitrile used primarily as a pharmaceutical intermediate. While often classified as "Harmful" (Category 4) rather than "Fatal" (Category 1/2) in acute toxicity metrics, its lipophilic indane ring structure facilitates dermal absorption. Once absorbed, nitriles can undergo hepatic metabolism to release cyanide ions (CN⁻), posing a delayed but critical toxicity risk [1].
Operational Directive: Treat this compound with the rigor of a cyanide precursor. Do not rely solely on standard "lab safety" protocols; specific barrier protection against dermal permeation is required.
Hazard Profile & Risk Assessment
| Hazard Class | GHS Classification (Projected)* | Critical Implication |
| Acute Toxicity (Oral) | Category 4 (H302) | Harmful if swallowed.[1] Strict hygiene required.[2][3][4][5][6][7] |
| Acute Toxicity (Dermal) | Category 4 (H312) | High Risk. Carrier solvents can accelerate absorption. |
| Skin/Eye Irritation | Category 2A/2 (H315, H319) | Dust is irritating to mucous membranes. |
| Metabolic Toxicity | Nitrile-Specific | Potential for delayed cyanide poisoning symptoms (headache, dizziness, hypoxia). |
*Classification based on Structural Activity Relationship (SAR) with analogous benzonitriles and indan-derivatives [2].
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be a self-validating system. You must select PPE based on the state of matter (Solid vs. Solution) and the carrier solvent .
Core PPE Specifications
| Body Area | PPE Requirement | Technical Rationale |
| Respiratory | Solid: N95 or P100 Particulate Respirator.Solution: Half-face respirator with Organic Vapor (OV) cartridges. | Solid dust is the primary inhalation vector. If heated or dissolved, volatile organic vapors require carbon filtration. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil).2. Outer: Solvent-Specific (See Section 3.2). | The indane ring is lipophilic. Standard thin nitrile offers <15 min protection against many organic solvents used in synthesis. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses are insufficient due to the risk of projectile crystals or splash migration. |
| Body | Tyvek® Lab Coat or Chemical Apron. | Cotton lab coats absorb liquids, keeping the toxin against the skin. Non-woven synthetics (Tyvek) shed spills. |
Solvent-Dependent Glove Selection Logic
The solvent dictates the breakthrough time, not the solute.
-
Scenario A: Handling Pure Solid
-
Protocol: Standard Nitrile (minimum 5 mil thickness).
-
Change Frequency: Every 60 minutes or immediately upon contamination.
-
-
Scenario B: Dissolved in Acetone, DCM, or THF
-
Protocol:Laminate Film (Silver Shield/4H) or PVA gloves.
-
Warning: Standard nitrile gloves degrade in <2 minutes with DCM [3].
-
Workaround: Wear Silver Shield liners under nitrile gloves for dexterity.
-
Operational Workflows
Protocol A: Weighing & Transfer (Solid State)
Objective: Eliminate dust generation and surface contamination.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun. The indane structure is prone to static charge, causing "jumping" crystals.
-
Transfer:
-
Pre-weigh into a tared vial.
-
Do not use spatulas that are difficult to clean. Use disposable weighing boats or glass pipettes.
-
Wipe Down: After transfer, wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol). Treat this wipe as hazardous waste.
-
Protocol B: Reaction Setup (Solution State)
Objective: Prevent splash and vapor exposure.
-
Closed Systems: Perform reactions in septa-sealed vessels.
-
Cannula Transfer: Transfer liquids via syringe or cannula rather than pouring.
-
Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent nitrile vapor release.
Decision Logic & Emergency Response
The following diagrams illustrate the decision-making process for PPE selection and the immediate workflow for spill response.
PPE Selection Logic
Caption: Logic flow for selecting glove material and respiratory protection based on solvent compatibility.
Emergency Spill Response (Cyanide Protocol)
Caption: Step-by-step containment workflow. Note: Acidification of nitrile waste can release HCN gas.
Waste Disposal & Decontamination
Critical Rule: Never mix nitrile waste with acids. This can generate Hydrogen Cyanide (HCN) gas.
-
Segregation:
-
Create a dedicated waste stream labeled: "Toxic Organic Waste - Nitriles" .
-
Do not mix with oxidizers (risk of exothermic reaction).
-
-
Decontamination of Glassware:
-
Rinse glassware with acetone in the fume hood. Collect the rinse in the nitrile waste container.
-
Soak rinsed glassware in a basic aqueous solution (pH > 10) to help hydrolyze trace nitriles before standard washing.
-
-
Spill Cleanup Materials:
-
All contaminated gloves, wipes, and mats must be sealed in a secondary bag (ziplock or heat seal) before being placed in the solid hazardous waste drum.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention. [Link]
-
PubChem. (2023). Compound Summary: 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (Analogous Structure Safety Data). National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Resistance Selection Chart for Protective Gloves. U.S. Department of Labor. [Link]
-
ECHA. (2023). C&L Inventory: Harmonised classification and labelling of aromatic nitriles. European Chemicals Agency. [Link]
Sources
- 1. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
